Trimethyl orthoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(6-2,7-3)8-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNBNXLBDFELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027400 | |
| Record name | 1,1,1-Trimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethane, 1,1,1-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1445-45-0 | |
| Record name | Trimethyl orthoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trimethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl orthoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIMETHOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H7A3FK37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimethyl Orthoacetate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthoacetate (TMOA), systematically named 1,1,1-trimethoxyethane, is a versatile and reactive organic compound widely utilized in synthetic organic chemistry. As an orthoester, it serves as a valuable precursor and intermediate in the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features, comprising a central carbon atom bonded to three methoxy (B1213986) groups and a methyl group, confer upon it a distinct reactivity profile. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development.
Chemical and Physical Properties
This compound is a clear, colorless liquid with a characteristic ethereal odor.[1][2] It is sensitive to moisture and air and should be handled under anhydrous conditions to prevent decomposition.[3] The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₃ | [4] |
| Molecular Weight | 120.15 g/mol | [5] |
| CAS Number | 1445-45-0 | [3] |
| Appearance | Clear, colorless to slightly brown liquid | [6] |
| Boiling Point | 107-109 °C (lit.) | [1][5][6] |
| Density | 0.944 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index (n20/D) | 1.388 (lit.) | [5][6] |
| Flash Point | 13 °C (55.4 °F) | [7] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, toluene (B28343), and ethyl acetate (B1210297). | [1] |
| Stability | Moisture and air sensitive. | [3] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack, particularly under acidic conditions. This reactivity underpins its utility in a variety of organic transformations.
Hydrolysis
Orthoesters, including this compound, are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[8] The hydrolysis of this compound produces methyl acetate and methanol (B129727). This reaction is a key consideration for its handling and storage, as exposure to moisture will lead to its decomposition.
Johnson-Claisen Rearrangement
A cornerstone application of this compound is in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[9] This[10][10]-sigmatropic rearrangement involves the reaction of an allylic alcohol with an orthoester, such as this compound, in the presence of a catalytic amount of a weak acid (e.g., propionic acid) to produce a γ,δ-unsaturated ester.[2] The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate formed in situ.
Protecting Group for Carboxylic Acids
This compound can be employed as a protecting group for carboxylic acids, converting them into their corresponding methyl esters. This transformation is particularly useful when other functional groups in the molecule are sensitive to the conditions required for other esterification methods. The protection is typically achieved by reacting the carboxylic acid with this compound under acidic catalysis. Deprotection can be accomplished by acid- or base-catalyzed hydrolysis.
Transesterification and Reactions with Amines
This compound can undergo transesterification with other alcohols, particularly diols, to form cyclic orthoesters. It also reacts with amines, especially amine hydrochlorides, to yield N-acetylated products, providing a convenient method for the formation of amides.[1]
Experimental Protocols
The following are representative experimental protocols for key reactions involving this compound. Researchers should adapt these procedures to their specific substrates and scales.
Protocol 1: Johnson-Claisen Rearrangement of an Allylic Alcohol
This protocol is a general procedure for the Johnson-Claisen rearrangement.
Materials:
-
Allylic alcohol
-
This compound (TMOA)
-
Propionic acid (catalyst)
-
Anhydrous toluene or xylene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent) and this compound (3.0-5.0 equivalents).
-
Add a catalytic amount of propionic acid (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux (typically 110-140 °C) in an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Protection of a Carboxylic Acid as a Methyl Ester
This protocol describes a general method for the esterification of a carboxylic acid using this compound.
Materials:
-
Carboxylic acid
-
This compound (TMOA)
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Anhydrous solvent (e.g., methanol or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for stirring and workup
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.5-3.0 equivalents).
-
Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of PTSA).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the methyl ester.
-
If necessary, purify the product by distillation or chromatography.
Protocol 3: Hydrolysis of this compound (Illustrative)
This protocol illustrates the general conditions for the hydrolysis of an orthoester.
Materials:
-
This compound (TMOA)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent that is miscible with water, such as tetrahydrofuran (B95107) (THF).
-
Add the dilute aqueous acid to the solution.
-
Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by GC, observing the disappearance of the starting material and the appearance of methyl acetate and methanol.
-
Upon completion, neutralize the acid with saturated sodium bicarbonate solution.
-
Extract the methyl acetate with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully evaporate the solvent to isolate the methyl acetate.
Conclusion
This compound is a highly valuable reagent in organic synthesis, offering efficient routes to a variety of important functional groups and molecular scaffolds. Its reactivity in the Johnson-Claisen rearrangement, its utility as a protecting group for carboxylic acids, and its participation in transesterification and amidation reactions make it an indispensable tool for chemists in academia and industry. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the development of new chemical entities.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol [ouci.dntb.gov.ua]
- 6. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Ortho ester - Wikipedia [en.wikipedia.org]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Trimethyl Orthoacetate from Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: Trimethyl orthoacetate (TMOA), also known as 1,1,1-trimethoxyethane, is a valuable orthoester with significant applications as an intermediate in the synthesis of pharmaceuticals, pesticides, food additives, and coatings.[1][2][3] This technical guide provides a comprehensive overview of the predominant synthesis method for this compound, which proceeds from acetonitrile (B52724) and methanol (B129727) via the Pinner reaction. The document details the underlying reaction mechanism, provides in-depth experimental protocols derived from scientific literature and patents, and presents quantitative data in structured tables for comparative analysis. Furthermore, key processes and chemical pathways are illustrated using detailed diagrams to facilitate a deeper understanding of the synthesis.
Core Reaction and Mechanism
The synthesis of this compound from acetonitrile is primarily achieved through the Pinner reaction, a classic method for preparing orthoesters from nitriles and alcohols under acidic conditions.[4] The process is typically conducted in two distinct stages:
-
Formation of the Pinner Salt: Acetonitrile reacts with methanol in the presence of anhydrous hydrogen chloride (HCl) to form the key intermediate, methyl acetimidate hydrochloride. This salt is often referred to as an imino ether hydrochloride or Pinner salt.[1][4][5]
-
Alcoholysis of the Pinner Salt: The isolated or in-situ generated methyl acetimidate hydrochloride subsequently undergoes alcoholysis with excess methanol to yield the final product, this compound, along with ammonium (B1175870) chloride as a byproduct.[4][6]
The overall reaction is as follows: CH₃CN + 3 CH₃OH + HCl → CH₃C(OCH₃)₃ + NH₄Cl
The mechanism begins with the protonation of the nitrile nitrogen by HCl, which significantly increases the electrophilicity of the nitrile carbon.[7][8] This allows for the nucleophilic attack of a methanol molecule, forming a protonated imido ester. This intermediate, the Pinner salt, is then subjected to further nucleophilic attack by two additional methanol molecules, ultimately leading to the formation of the orthoester and the elimination of an ammonium salt.[4][7]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Mechanism of Trimethyl Orthoacetate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of trimethyl orthoacetate, a key intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.[1][2] The document details the prevalent synthetic route, the Pinner reaction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanism: The Pinner Reaction
The industrial synthesis of this compound is predominantly achieved through the Pinner reaction, an acid-catalyzed process involving the reaction of a nitrile with an alcohol.[3][4] This reaction, first described by Adolf Pinner in 1877, proceeds in two main stages: the formation of an imino ester salt (commonly known as a Pinner salt), followed by alcoholysis of this intermediate to yield the final orthoester.[3][5]
Stage 1: Formation of the Pinner Salt (Methyl Acetimidate Hydrochloride)
The first stage involves the reaction of acetonitrile (B52724) with methanol (B129727) in the presence of a strong acid, typically dry hydrogen chloride (HCl) gas.[5] The mechanism is as follows:
-
Protonation of the Nitrile: The nitrogen atom of the acetonitrile molecule is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: A molecule of methanol acts as a nucleophile and attacks the activated nitrile carbon.
-
Deprotonation: The resulting intermediate is deprotonated to form the neutral imino ester.
-
Salt Formation: In the presence of excess HCl, the imino ester is protonated to form the stable methyl acetimidate hydrochloride salt, also known as the Pinner salt.[4] This salt often precipitates from the reaction mixture, especially at low temperatures.[3]
This initial stage is typically conducted at low temperatures (-20°C to 5°C) to ensure the stability of the Pinner salt and prevent side reactions.[1][6]
Stage 2: Alcoholysis of the Pinner Salt
The second stage is the conversion of the isolated or in-situ generated Pinner salt to this compound. This is achieved by reacting the Pinner salt with an excess of methanol.
-
Nucleophilic Addition: Two additional molecules of methanol sequentially attack the electrophilic carbon of the protonated imino ester.
-
Elimination: An ammonia (B1221849) molecule is eliminated, and subsequent proton transfers occur.
-
Final Product Formation: The process results in the formation of the stable this compound.
This alcoholysis step is generally carried out at a slightly elevated temperature (25-40°C) to drive the reaction to completion.[6][7] The pH of the reaction mixture is often adjusted to a weakly acidic range (pH 5-6.5) to facilitate the reaction.[1][6]
Reaction Pathway and Mechanism
The following diagrams illustrate the overall reaction workflow and the detailed step-by-step chemical mechanism for the formation of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Pinner Reaction [drugfuture.com]
- 6. CN102060678B - Synthesis process of this compound - Google Patents [patents.google.com]
- 7. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]
Trimethyl orthoacetate CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of trimethyl orthoacetate, a versatile reagent in organic synthesis. It covers the fundamental physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of its synthetic pathway and utility in the Johnson-Claisen rearrangement. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties of this compound
This compound, systematically named 1,1,1-trimethoxyethane, is a clear, colorless liquid with a characteristic ethereal odor.[1] Its unique structural features make it a valuable reagent in a variety of organic transformations.
Chemical Identification
-
Synonyms: 1,1,1-Trimethoxyethane, Orthoacetic acid trimethyl ester, Methyl orthoacetate[2][3][4][7][8]
Physical Constants
A summary of the key physical constants of this compound is presented in the table below for easy reference and comparison.
| Physical Constant | Value | Reference(s) |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 107-109 °C | [1][2][9][10][11] |
| Melting Point | -58 °C | [10] |
| Density | 0.944 g/mL at 25 °C | [1][2][9][11] |
| Refractive Index (n20/D) | 1.387 - 1.389 | [1][2][3][10] |
| Flash Point | 15 - 16 °C | [3][11] |
| Solubility | Insoluble in water; soluble in ethanol, ether, toluene (B28343), ethyl acetate, and carbon tetrachloride.[1] | [1] |
| Vapor Pressure | 20 hPa at 20 °C | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the Johnson-Claisen rearrangement.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.
Reaction: CH₃CN + 3CH₃OH + HCl → CH₃C(OCH₃)₃ + NH₄Cl
Materials:
-
Anhydrous acetonitrile (B52724)
-
Anhydrous methanol (B129727)
-
Dry hydrogen chloride gas
-
A non-polar solvent (e.g., carbon tetrachloride or n-hexane)
-
28% Sodium methoxide (B1231860) in methanol solution
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, add anhydrous acetonitrile, anhydrous methanol, and the non-polar solvent.
-
Acidification: Cool the mixture to a temperature between -20 °C and -5 °C.[12] Slowly bubble dry hydrogen chloride gas through the solution while maintaining the low temperature. The molar ratio of acetonitrile to methanol to hydrogen chloride should be approximately 1:1.5:1.2.[12]
-
Formation of Imino Ether Hydrochloride: After the addition of HCl is complete, continue stirring the mixture at 0-5 °C for 12 hours to facilitate the formation of the crude imino ether hydrochloride intermediate.[1]
-
Alcoholysis and Neutralization: Add an additional 2-4 molar equivalents of anhydrous methanol (based on the initial amount of acetonitrile).[12] Adjust the pH of the reaction mixture to 5.0-6.5 using a 28% sodium methoxide in methanol solution.[1][12] The alcoholysis is then carried out by stirring at 25-40 °C for 3-5 hours.[12]
-
Work-up and Purification: Cool the reaction mixture and filter to remove the precipitated ammonium (B1175870) chloride. The filtrate is then subjected to fractional distillation. The non-polar solvent is first removed, and the fraction collected at 107-110 °C is the purified this compound.[1] This process can achieve yields of up to 90%.[1]
Caption: Synthesis of this compound via the Pinner Reaction.
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester using an orthoester, such as this compound, in the presence of a weak acid catalyst.
Reaction: R-CH=CH-CH₂OH + CH₃C(OCH₃)₃ → R-CH(CH=CH₂)-CH₂COOCH₃ + 2CH₃OH
Materials:
-
Allylic alcohol
-
This compound (in excess)
-
Propionic acid (catalytic amount)
-
Anhydrous solvent (e.g., toluene or xylene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the allylic alcohol in the anhydrous solvent.
-
Addition of Reagents: Add a significant excess of this compound (typically 3-5 equivalents) to the solution, followed by a catalytic amount of propionic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The excess this compound and solvent are removed under reduced pressure. The resulting crude γ,δ-unsaturated ester can then be purified by column chromatography.
Caption: The Johnson-Claisen Rearrangement using this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it has been utilized in the preparation of prodrugs for the antiviral agent penciclovir (B1679225). Specifically, it is used in the synthesis of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines.[9] In this synthesis, this compound is used to introduce a mono-O-acetyl group to 6-deoxypenciclovir (B18198) in the presence of p-toluenesulfonic acid.[9] This modification is a key step in creating prodrugs with potentially improved bioavailability.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is moisture-sensitive and will hydrolyze in the presence of water.[13] Store in a cool, dry, and well-ventilated area away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with a range of applications, particularly in the pharmaceutical industry. Its physical and chemical properties are well-characterized, and established protocols for its synthesis and use in key reactions like the Johnson-Claisen rearrangement are readily available. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize this compound in their work.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 6. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 7. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines and 2-amino-9-(3-alkoxycarbonyloxymethyl-4-alkoxycarbonyloxybut-1- yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioinfopublication.org [bioinfopublication.org]
- 11. name-reaction.com [name-reaction.com]
- 12. CN102060678B - Synthesis process of this compound - Google Patents [patents.google.com]
- 13. scilit.com [scilit.com]
Solubility of Trimethyl Orthoacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthoacetate (TMOA), with the chemical formula CH₃C(OCH₃)₃, is a versatile organic compound widely utilized as a reagent and intermediate in various synthetic processes within the pharmaceutical and agrochemical industries.[1] Its efficacy in these applications is often intrinsically linked to its solubility characteristics in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for solubility determination, and outlines the fundamental synthesis pathway.
Core Concepts: Solubility and Miscibility
In the context of this guide, "solubility" refers to the ability of a solute (this compound) to dissolve in a solvent to form a homogeneous solution. When a liquid solute dissolves completely in a liquid solvent in all proportions, they are termed "miscible." Much of the available data for this compound's interaction with organic solvents points towards miscibility, indicating a high degree of solubility.
Qualitative and Quantitative Solubility Data
While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions from various chemical data sources provide valuable insights into its behavior. The following table summarizes the known solubility characteristics of this compound.
| Solvent | CAS Number | Qualitative Solubility | Quantitative Data (at 25°C) |
| Ethanol | 64-17-5 | Miscible[1][2] | Not Available |
| Diethyl Ether | 60-29-7 | Miscible[1][2] | Not Available |
| Toluene | 108-88-3 | Soluble[1] | Not Available |
| Ethyl Acetate | 141-78-6 | Soluble[1] | Not Available |
| Carbon Tetrachloride | 56-23-5 | Soluble[1] | Not Available |
| Chloroform | 67-66-3 | Sparingly Soluble[3] | Not Available |
| Methanol (B129727) | 67-56-1 | Slightly Soluble[3] | Not Available |
| Water | 7732-18-5 | Insoluble, Hydrolyzes[1][3][4] | Not Available |
Note: "Miscible" implies that the two liquids are soluble in each other in all proportions.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe standard methods that can be employed to quantitatively determine the solubility of this compound in various organic solvents.
General Protocol for Determining Solubility of a Liquid in a Liquid
This method, often referred to as the "shake-flask" method, is a common technique for determining the equilibrium solubility of a substance.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatically controlled water bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of this compound is necessary to ensure saturation.
-
Place the container in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette. It is crucial to avoid disturbing the undissolved layer.
-
Dilute the withdrawn sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a calibrated analytical technique, such as gas chromatography (GC), to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental sample.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample, calculate the original concentration in the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or mole fraction.
-
Synthesis of this compound: The Pinner Reaction
This compound is commonly synthesized via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt (a Pinner salt), which is then alcoholyzed to yield the orthoester.
The key steps in the synthesis of this compound from acetonitrile (B52724) and methanol are:
-
Formation of the Nitrilium Ion: Acetonitrile is protonated by a strong acid, typically anhydrous hydrogen chloride (HCl), to form a highly electrophilic nitrilium ion.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the carbon of the nitrilium ion.
-
Formation of the Pinner Salt: The resulting intermediate is an imino ether hydrochloride, commonly referred to as a Pinner salt.
-
Alcoholysis: The Pinner salt then reacts with additional methanol to undergo alcoholysis, leading to the formation of this compound and ammonium (B1175870) chloride.
References
Trimethyl orthoacetate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TMОA), also known as 1,1,1-trimethoxyethane, is a versatile reagent widely utilized in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and other specialty chemicals.[1] Its utility stems from its function as an efficient acylating agent.[1] However, its chemical properties necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[2][3] It is a highly flammable liquid and vapor, can cause serious eye irritation, and may provoke an allergic skin reaction.[2][3][4]
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 1445-45-0 | [2][3][8] |
| Molecular Formula | C5H12O3 | [1][2][8] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [8] |
| Odor | Irritating | [8] |
| Boiling Point | 107 - 109 °C | [8] |
| Flash Point | 13 - 16 °C (55.4 - 60.8 °F) | [1][2] |
| Density | 0.944 g/mL at 25 °C | |
| Refractive Index | 1.388 | [2] |
| Stability | Moisture and air sensitive | [2][3][8] |
Toxicological Information
The toxicological profile of this compound indicates that while it does not present a high acute toxicity hazard based on current information, appropriate precautions must be taken to avoid exposure.[3][8]
| Route of Exposure | Endpoint | Species | Value | Source(s) |
| Oral | LD50 | Rat | > 2000 mg/kg bw, 24hr | [3] |
| Dermal | LD50 | Rat | > 2000 mg/kg bw, 24h | [3] |
Note on Experimental Protocols: The provided toxicological data is based on standardized tests (e.g., OECD Test Guidelines). However, detailed experimental methodologies for these specific studies are not publicly available in the cited safety data sheets. Researchers should refer to the relevant testing guidelines for comprehensive protocols.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][4][10]
-
Ground and bond containers when transferring material to prevent static discharge.[4][9][11]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7][9]
-
Do not eat, drink, or smoke when using this product.[10]
-
Wash hands thoroughly after handling.[9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][10]
-
The product is moisture and air-sensitive; store under an inert atmosphere if necessary for long-term stability.[2][3][8]
Logical Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][9] Flame-retardant antistatic protective clothing is recommended.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[2][3]
First-Aid Measures
In the event of exposure, immediate first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3][8]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[2][3][4] Remove contaminated clothing and wash it before reuse.[4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or a doctor if you feel unwell.[2][4][11]
First-Aid Response Flowchart
Caption: Decision-making guide for first-aid response to exposure.
Fire-Fighting Measures
This compound is highly flammable and presents a significant fire hazard.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][3][4] Water mist may be used to cool closed containers.[2]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[3][9] Containers may explode when heated.[2][3][9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and methanol.[2][3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][9]
Accidental Release Measures
In case of a spill or leak, immediate and appropriate action is necessary to prevent the situation from escalating.
-
Personal Precautions: Evacuate unnecessary personnel.[4] Ensure adequate ventilation.[2] Remove all sources of ignition.[2][9] Avoid contact with skin and eyes.[4]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or public waters.[4][7][10]
-
Methods for Containment and Cleaning Up: Absorb the spill with inert material such as dry sand or earth and place it into a chemical waste container.[4][9] Use spark-proof tools and explosion-proof equipment during cleanup.[2][10]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[2] Do not empty into drains.[3] Waste materials should be handled by a licensed waste disposal company.
Conclusion
This compound is a valuable chemical reagent, but its hazardous properties demand respect and careful management. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe working environment. Always consult the most current Safety Data Sheet (SDS) before use and ensure all personnel are trained on the appropriate handling and emergency procedures.
References
- 1. This compound at Latest Price, this compound Supplier [antareschempvtltd.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound Manufacturers, with SDS [mubychem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound(1445-45-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. fishersci.de [fishersci.de]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Industrial Production of Trimethyl Orthoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl orthoacetate (TMOA), also known as 1,1,1-trimethoxyethane, is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its utility as a building block in organic synthesis underscores the importance of efficient and scalable industrial production methods. This technical guide provides an in-depth overview of the predominant industrial synthesis route for this compound, detailing the underlying chemistry, process parameters, and purification techniques. The primary focus is on the Pinner reaction of acetonitrile (B52724) and methanol (B129727), which is the most commercially viable method. Alternative synthesis pathways are also briefly discussed. This document aims to serve as a comprehensive resource, providing detailed experimental protocols and quantitative data to facilitate a deeper understanding and practical application of these manufacturing processes.
Introduction
This compound (CAS No. 1445-45-0) is a colorless, transparent liquid with a chemical formula of C5H12O3.[3][4] It is soluble in organic solvents such as ethanol (B145695) and ether.[5] The compound is a key raw material for producing food additives, coatings, and is notably used as an intermediate in the synthesis of various pharmaceuticals and pyrethroid pesticides like cypermethrin.[1][2] The core of its synthetic utility lies in its ability to react with carboxylic acids to efficiently form esters, which are crucial functionalities in drug delivery and agrochemical applications.
The most established industrial production method is based on the Pinner reaction, which involves the reaction of acetonitrile with methanol in the presence of hydrogen chloride.[6][7] This process is typically carried out in two main stages: the formation of an imino ether hydrochloride salt, followed by alcoholysis to yield the final orthoester.[8][9] While the fundamental chemistry is straightforward, process optimization to achieve high yields and purity is critical for industrial-scale production. Key challenges include managing the hygroscopic nature of the reactants and intermediates, as water can lead to undesirable side reactions and reduce yield.[8]
Primary Industrial Synthesis: The Pinner Reaction
The industrial synthesis of this compound from acetonitrile and methanol is a two-step process.
Step 1: Formation of Ethylimino Methyl Ether Hydrochloride
In the first step, dry hydrogen chloride gas is passed through a cooled solution of acetonitrile and methanol in a non-polar solvent. This reaction forms the intermediate, ethylimino methyl ether hydrochloride (also referred to as alkyliminoacetate hydrochloride).[8][10]
Step 2: Alcoholysis to this compound
The hydrochloride salt intermediate is then treated with additional methanol to undergo alcoholysis. The pH of the reaction mixture is carefully controlled, typically by the addition of a base like ammonia (B1221849) or sodium methoxide (B1231860), to facilitate the formation of this compound and ammonium (B1175870) chloride.[1][2][9] The final product is isolated and purified through filtration and distillation.
Overall Reaction Scheme
Figure 1: Pinner reaction for this compound synthesis.
Detailed Experimental Protocols
The following protocols are synthesized from various industrial patents and publications. They represent common methodologies for the production of this compound.
Protocol 1: Standard Process
-
Salt Formation:
-
Charge a suitable reactor with anhydrous acetonitrile, anhydrous methanol, and a non-polar solvent such as n-hexane or carbon tetrachloride.[2][8]
-
Cool the mixture to a temperature between -20°C and -5°C.[8][10]
-
Slowly introduce dry hydrogen chloride gas into the stirred reaction mixture while maintaining the low temperature.[2][10]
-
After the addition of HCl is complete, continue to stir the reaction mixture for several hours (e.g., 6-12 hours) to ensure complete formation of the ethylimino methyl ether hydrochloride salt.[2]
-
-
Alcoholysis and Purification:
-
To the resulting slurry of the hydrochloride salt, add an excess of anhydrous methanol (typically 2-4 times the molar amount of the initial acetonitrile).[8][10]
-
Adjust the pH of the system to between 5.0 and 6.5 by introducing ammonia gas or adding a solution of sodium methoxide in methanol.[2][8][10]
-
Warm the reaction mixture to a temperature between 25°C and 40°C and stir for 4-10 hours to complete the alcoholysis.[5][8][10]
-
Cool the mixture and filter to remove the precipitated ammonium chloride.[1][5]
-
The filtrate is then subjected to distillation. The solvent is first removed, followed by the collection of the this compound fraction at 107-110°C.[5]
-
Protocol 2: High-Yield Process with Surfactant
To mitigate the negative impact of residual water and improve yield, some industrial processes incorporate a surfactant.
-
Salt Formation with Surfactant:
-
Charge the reactor with acetonitrile, anhydrous methanol, and a non-polar solvent (e.g., n-hexane).[2]
-
Cool the mixture to -10°C.[2]
-
Add a small quantity of a surfactant, such as cetyltrimethylammonium chloride or a Gemini surfactant, to the reaction mixture.[2][8] The molar ratio of surfactant to acetonitrile is typically low (e.g., 0.001-0.005).[8]
-
Proceed with the slow introduction of dry hydrogen chloride gas as described in Protocol 1.[2]
-
Stir for approximately 6 hours after HCl addition is complete.[2]
-
-
Alcoholysis and Purification:
-
Follow the alcoholysis, pH adjustment, filtration, and distillation steps as outlined in Protocol 1. The use of a surfactant can significantly improve the yield of the final product.[8]
-
Quantitative Data from Industrial Processes
The following tables summarize quantitative data extracted from various sources, providing a comparative overview of different process parameters and outcomes.
Table 1: Reactant Molar Ratios and Solvents
| Parameter | Source[2] | Source[8] | Source[10] |
| Acetonitrile : Methanol (Step 1) | 1 : 1.05 | 1 : 1-2 | 1 : 1-2 |
| Acetonitrile : HCl | 1 : 1.3 | 1 : 1.05-1.5 | 1 : 1.05-1.5 |
| Acetonitrile : Surfactant | 1 : 0.001 | 1 : 0.001-0.005 | N/A |
| Acetonitrile : Solvent (Mass Ratio) | 1 : 3.6 | 1 : 2-5 | 1 : 2-5 |
| Solvent Used | n-Hexane | Non-polar solvent | Non-polar solvent |
Table 2: Reaction Conditions and Yields
| Parameter | Source[2] | Source[8][10] | Source[5] | Source[9] |
| Salt Formation Temp. | -10°C | -20°C to -5°C | -10°C to 5°C | 8°C |
| Salt Formation Time | 6 hours | Not Specified | 12 hours | 16 hours |
| Alcoholysis Temp. | 40°C | 25°C to 40°C | 35°C to 40°C | 35°C |
| Alcoholysis Time | 4 hours | Not Specified | 10 hours | 6 hours |
| Alcoholysis pH | 5.5 - 6.0 | 5.0 - 6.5 | 6.5 (initial) | 5.0 - 6.0 |
| Reported Yield | 95.16% | >90% | ~90% | High |
| Reported Purity | 98.02% | Not Specified | Not Specified | Not Specified |
Experimental Workflow Diagram
Figure 2: General experimental workflow for TMOA production.
Alternative Synthesis Method: From Trichloroethane
An alternative, though less common, industrial method for preparing this compound involves the reaction of 1,1,1-trichloroethane (B11378) with sodium methoxide.[6][7] This method avoids the use of the highly toxic acetonitrile.[6] However, it often suffers from lower yields and challenges in controlling the reaction stability.[6]
The process can be enhanced by using a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB).[6]
Reaction Scheme
CH₃CCl₃ + 3 NaOCH₃ → CH₃C(OCH₃)₃ + 3 NaCl
Experimental Protocol with Phase Transfer Catalyst
-
Prepare a 40% sodium hydroxide (B78521) solution in a suitable reactor.
-
Add methanol and a catalytic amount of TBAB (e.g., 2.6% of the mass of trichloroethane).[6]
-
Heat the mixture to 40-50°C and slowly add 1,1,1-trichloroethane.[6]
-
After the addition is complete, reflux the mixture for approximately 4 hours.[6]
-
The product is then isolated from the reaction mixture. This method has been reported to achieve yields of around 53%.[6]
Conclusion
The industrial production of this compound is predominantly achieved through the Pinner reaction of acetonitrile and methanol with hydrogen chloride. This method, when optimized with careful control of reaction temperature, pH, and the use of surfactants to manage water content, can achieve high yields and purity, making it a robust and economically viable process. While alternative routes exist, such as the reaction of 1,1,1-trichloroethane with sodium methoxide, they are generally less efficient. The detailed protocols and quantitative data presented in this guide offer a comprehensive technical overview for professionals in research, development, and manufacturing, providing the necessary information for the practical application and further optimization of this compound synthesis.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound (CAS No 1445-45-0) Manufacturers, Suppliers and Exporters [tradeindia.com]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 6. Synthesis of this compound - hangdachem.com [hangdachem.com]
- 7. Ortho ester - Wikipedia [en.wikipedia.org]
- 8. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. CN102060678B - Synthesis process of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Reactions of Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthoacetate (TMOA), a versatile and reactive organic compound, serves as a cornerstone in modern synthetic chemistry. Its unique structural features, particularly the presence of three methoxy (B1213986) groups attached to a central carbon, impart a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the key reactions involving this compound, with a focus on their applications in the synthesis of complex molecules relevant to pharmaceutical and agrochemical research and development. This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present quantitative data for these pivotal transformations.
The Johnson-Claisen Rearrangement: A Powerful C-C Bond Forming Reaction
The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1] This reaction is particularly valuable as it proceeds via an in situ generated ketene (B1206846) acetal (B89532), thus avoiding the need to handle potentially unstable vinyl ethers.[1] The rearrangement is typically catalyzed by a weak acid, such as propionic acid, and is driven by the formation of a thermodynamically stable carbonyl group.[1]
Reaction Mechanism
The reaction is initiated by the acid-catalyzed exchange of one of the methoxy groups of this compound with the allylic alcohol. Subsequent elimination of two molecules of methanol (B129727) leads to the formation of a key ketene acetal intermediate. This intermediate then undergoes a concerted[2][2]-sigmatropic rearrangement through a chair-like transition state to furnish the final γ,δ-unsaturated ester product.[1]
Quantitative Data
The Johnson-Claisen rearrangement is known for its efficiency, with yields often being moderate to high depending on the substrate and reaction conditions.
| Allylic Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 3-Methyl-2-buten-1-ol (B147165) | Propionic acid | Toluene | 110 | 12-24 | Ethyl 5-methyl-4-hexenoate | Representative Yield | [1] |
| Primary Allyl Alcohol | Propanoic acid | This compound | Reflux | N/A | γ,δ-unsaturated ester | Not Specified | [3] |
| Prenol | Acidic Catalyst | This compound | 95-110 then 140-145 | 2 then 20 | Methyl 3,3-dimethylpent-4-enoate | 40 | [2] |
| Allylic alcohol | Propionic acid | Triethyl orthoacetate | Reflux | N/A | γ,δ-unsaturated ester | Not Specified | [1] |
Experimental Protocol: Synthesis of Ethyl 5-methyl-4-hexenoate
This protocol is a representative procedure for the Johnson-Claisen rearrangement.[1]
Materials:
-
3-Methyl-2-buten-1-ol (Prenol)
-
Triethyl orthoacetate (used in this example, but this compound can also be used to yield the methyl ester)
-
Propionic acid
-
Anhydrous Toluene or Xylene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 eq).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 eq).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 eq).
-
The reaction mixture is heated to reflux (typically 110-140 °C, depending on the solvent) and stirred vigorously.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl orthoacetate and solvent are removed under reduced pressure.
-
The residue is diluted with diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methyl-4-hexenoate.
Amide Synthesis from Amine Hydrochloride Salts
This compound serves as an effective acetylating agent for the conversion of a wide range of primary and secondary aliphatic and some arylamine hydrochloride salts to their corresponding acetamides.[4] This method is practical, often high-yielding, and features a simple workup.[4] The reaction can be performed under conventional heating or microwave irradiation, with the latter significantly reducing reaction times.[4]
Reaction Mechanism
Mechanistic studies suggest that the reaction proceeds through an O-methylimidate intermediate, which then undergoes in situ demethylation by the chloride counter-ion to yield the corresponding acetamide.[4]
Quantitative Data
The acetylation of amine hydrochlorides with this compound generally provides good to excellent yields.
| Amine Hydrochloride | Method | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Various primary and secondary aliphatic and arylamine hydrochlorides | Conventional Heating | Reflux | 1-4 h | Corresponding Acetamides | High | [5] |
| Various primary and secondary aliphatic and arylamine hydrochlorides | Microwave Irradiation | 135 | 15 min | Corresponding Acetamides | High | [4] |
| Arylamine hydrochlorides | Conventional Heating | Gentle Heat | 50 min | N-Aryl Acetamides | 59 (average) | [6] |
Experimental Protocol: General Procedure for Acetylation of Amine Hydrochlorides
This is a general procedure adaptable for both conventional heating and microwave-assisted synthesis.[4][6]
Materials:
-
Amine hydrochloride salt
-
This compound (TMOA)
-
Methanol (for microwave-assisted method)
-
Ethanol/water (for recrystallization)
Procedure (Conventional Heating):
-
In a round-bottom flask, combine the amine hydrochloride salt (1.0 eq) and this compound (1.2-1.5 eq).
-
Heat the mixture under gentle reflux with stirring for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The product can often be purified by direct recrystallization from a suitable solvent system (e.g., ethanol/water).
Procedure (Microwave Irradiation):
-
In a microwave-safe vessel, combine the amine hydrochloride salt (1.0 eq) and this compound (1.5 eq) in methanol.
-
Heat the mixture in a microwave reactor at 135 °C for 15 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization.
This compound as a Protecting Group for Carboxylic Acids
Orthoesters, including this compound, are effective protecting groups for carboxylic acids. They are stable to basic and nucleophilic reaction conditions. The protection involves the formation of a 2-alkoxy-2-methyl-1,3-dioxolane derivative, which can be later hydrolyzed back to the carboxylic acid under mild acidic conditions.
General Protection and Deprotection Scheme
Experimental Protocol: General Procedure for Carboxylic Acid Protection
Materials:
-
Carboxylic acid
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, PPTS)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve the carboxylic acid in an anhydrous solvent.
-
Add an excess of this compound (typically 2-5 equivalents).
-
Add a catalytic amount of an acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
The reaction is then quenched with a mild base (e.g., triethylamine, saturated sodium bicarbonate solution).
-
The organic layer is separated, washed, dried, and concentrated to yield the protected carboxylic acid, which is often used in the next step without further purification.
Conclusion
This compound is a reagent of significant utility in organic synthesis, enabling powerful transformations such as the Johnson-Claisen rearrangement for stereoselective C-C bond formation and efficient amide synthesis from amine salts. Its role as a protecting group for carboxylic acids further underscores its versatility. The experimental protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, ultimately facilitating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Trimethyl Orthoacetate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthoacetate (TMOA), systematically known as 1,1,1-trimethoxyethane, is a versatile reagent and intermediate in organic synthesis, valued for its role in the formation of protective groups, in Claisen rearrangements, and in the synthesis of various pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to its stability profile. This technical guide provides an in-depth analysis of the stability of this compound under various conditions and outlines the best practices for its storage and handling to ensure its integrity and safe use in research and development.
Hydrolytic Stability
The primary pathway for the degradation of this compound is hydrolysis. This reaction is highly sensitive to the pH of the environment. The presence of even trace amounts of water, particularly under acidic conditions, can lead to the rapid breakdown of the orthoester into methyl acetate (B1210297) and methanol (B129727).
Quantitative Analysis of Hydrolytic Stability
A key study on the hydrolysis of a series of orthoesters, including this compound, was conducted over a pH range of 1 to 8, with the reaction progress monitored by ¹H NMR spectroscopy. The results demonstrate a strong dependence of the hydrolysis rate on pH.[1]
The following table summarizes the half-life of this compound at various pH values, providing a clear quantitative overview of its stability in aqueous environments.
| pH | Half-life (t½) in minutes |
| 1 | < 1 |
| 2 | ~ 1 |
| 3 | ~ 5 |
| 4 | ~ 20 |
| 5 | ~ 90 |
| 6 | ~ 480 |
| 7 | 10 |
| 8 | ~ 480 |
Note: The data for this table has been carefully extracted from the graphical representations in "The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable". The values should be considered as close approximations.
dot
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Thermal Stability
While generally stable at ambient temperatures, this compound can undergo thermal decomposition at elevated temperatures. Studies on its gas-phase elimination kinetics have shown that it decomposes to methanol and methyl ketene (B1206846) dimethyl acetal (B89532) at temperatures between 310-369°C. This decomposition follows a unimolecular, first-order rate law.
For practical laboratory and industrial applications, it is crucial to avoid high temperatures to prevent degradation and the formation of potentially hazardous byproducts.
Experimental Protocols
Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the hydrolysis of this compound as a function of pH using ¹H NMR spectroscopy.
1. Materials:
-
This compound (high purity)
-
Deuterated water (D₂O)
-
Phosphate (B84403) buffer solutions (prepared in D₂O) at desired pH values (e.g., 1, 2, 3, 4, 5, 6, 7, 8)
-
Internal standard (e.g., 1,4-dioxane (B91453) or another inert compound with a distinct NMR signal)
-
NMR tubes
-
NMR spectrometer
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in D₂O of a known concentration.
-
For each pH value to be tested, place a precise volume of the corresponding phosphate buffer solution in D₂O into an NMR tube.
-
Add a known amount of the internal standard stock solution to the NMR tube.
-
Equilibrate the NMR tube to the desired temperature in the NMR spectrometer.
-
-
Initiation of Reaction:
-
Inject a small, accurately known amount of this compound into the NMR tube containing the buffered solution and internal standard.
-
Quickly and thoroughly mix the contents of the NMR tube.
-
-
NMR Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the rate of hydrolysis at the specific pH. For acidic conditions, rapid acquisition is necessary.
-
-
Data Analysis:
-
Integrate the characteristic signals of this compound (e.g., the singlet for the three equivalent methoxy (B1213986) groups) and the internal standard in each spectrum.
-
The concentration of this compound at each time point can be determined relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
dot
Caption: Experimental workflow for stability testing by ¹H NMR.
Storage and Handling
Proper storage and handling are paramount to maintaining the quality and ensuring the safety of this compound.
Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Container | Keep container tightly closed.[2] |
| Incompatible Materials | Acids, strong oxidizing agents, and moisture. |
| Ventilation | Store in a well-ventilated area.[2] |
Handling Precautions
This compound is a highly flammable liquid and vapor. It is also an eye and skin irritant. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All operations should be conducted in a well-ventilated fume hood. Sources of ignition, such as open flames and sparks, must be strictly avoided.
References
Methodological & Application
Application Notes and Protocols: Trimethyl Orthoacetate in the Johnson-Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters.[1][2] This variant of the Claisen rearrangement utilizes an allylic alcohol and an orthoester, such as trimethyl orthoacetate, in the presence of a weak acid catalyst.[2][3][4] The reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a[3][3]-sigmatropic rearrangement to yield the desired product.[5] This method is highly valued in organic synthesis for its ability to create new carbon-carbon bonds with a high degree of stereoselectivity, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][6][7]
The use of this compound in this reaction is particularly advantageous for the synthesis of the corresponding methyl esters. This application note provides detailed protocols, reaction data, and applications of this compound in the Johnson-Claisen rearrangement, aimed at researchers and professionals in the field of drug development and organic synthesis.
Reaction Mechanism and Stereochemistry
The Johnson-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state.[1] This concerted mechanism is responsible for the high stereoselectivity often observed in this reaction.[6] The generally accepted mechanism involves the following steps:
-
Acid-catalyzed formation of a mixed orthoester: The reaction is initiated by the protonation of one of the methoxy (B1213986) groups of this compound by a weak acid catalyst, typically propanoic acid.[3] The allylic alcohol then displaces a molecule of methanol (B129727) to form a mixed orthoester.
-
Formation of a ketene acetal: Further heating in the presence of the acid catalyst leads to the elimination of a second molecule of methanol, forming a reactive ketene acetal intermediate.
-
[3][3]-Sigmatropic rearrangement: The ketene acetal then undergoes a concerted[3][3]-sigmatropic rearrangement through a chair-like transition state to form the thermodynamically more stable γ,δ-unsaturated methyl ester.[5]
The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the geometry of the starting allylic alcohol and the conformation of the transition state. The chair-like transition state minimizes steric interactions, often leading to a predictable transfer of chirality.
Data Presentation
The following table summarizes representative quantitative data for the Johnson-Claisen rearrangement using this compound with various allylic alcohols. Yields and reaction conditions can vary depending on the specific substrate and scale of the reaction.
| Allylic Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Generic Primary Allylic Alcohol | Propanoic Acid (cat.) | This compound (excess) | 130-160 | Variable | γ,δ-Unsaturated Methyl Ester | Good | N/A |
| Allylic alcohol 56 (in synthesis of (±)-przewalskin B) | Propanoic Acid (cat.) | This compound | Not Specified | Not Specified | Esters 57a and 57b | Not Specified | 2:1 |
Experimental Protocols
General Protocol for the Johnson-Claisen Rearrangement using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
This compound (used in stoichiometric excess)
-
Propanoic acid (catalytic amount, typically 1-10 mol% relative to the allylic alcohol)[8]
-
Anhydrous solvent (e.g., toluene (B28343) or xylene, optional, as this compound can serve as both reagent and solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure: [8]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol and a stoichiometric excess of this compound.
-
Add a catalytic amount of propanoic acid to the mixture.
-
Heat the reaction mixture to a temperature at or near the boiling point of this compound (or the solvent if used), typically in the range of 130-160°C.[8]
-
For improved yields, it is recommended to slowly add the allylic alcohol to the pre-heated this compound.[8]
-
After the addition is complete, distill off a portion of the excess this compound until the reaction mixture reaches a temperature of 130-160°C.[8]
-
Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the remaining excess this compound and solvent under reduced pressure.
-
Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize the acid catalyst and remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure γ,δ-unsaturated methyl ester.
Applications in Drug Development and Natural Product Synthesis
The γ,δ-unsaturated ester motif generated through the Johnson-Claisen rearrangement is a common structural feature in numerous biologically active natural products and pharmaceutical agents.[1] This reaction provides a powerful tool for the construction of key synthetic intermediates in drug discovery and development.
Key applications include:
-
Synthesis of Bioactive Natural Products: The Johnson-Claisen rearrangement has been employed as a key step in the total synthesis of various natural products, including sesquiterpenes and other complex molecules.[3] For instance, it was utilized in the synthesis of (±)-przewalskin B, where an allylic alcohol was treated with this compound and a catalytic amount of propanoic acid.[3]
-
Access to Chiral Building Blocks: The double bond and the ester functionality in the product can be further manipulated to introduce new stereocenters and functional groups, providing access to a wide range of chiral building blocks for the synthesis of complex target molecules.[1]
-
Construction of Quaternary Carbon Centers: This rearrangement is particularly useful for the stereoselective construction of quaternary carbon centers, which are challenging to create using other synthetic methods.[3]
Mandatory Visualizations
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
Application Notes and Protocols: Stereoselectivity in Johnson-Claisen Reactions with Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Johnson-Claisen rearrangement is a powerful and reliable synthetic method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1] This[2][2]-sigmatropic rearrangement, a variation of the Claisen rearrangement, utilizes an orthoester, such as trimethyl orthoacetate, in the presence of a catalytic amount of weak acid. The reaction proceeds through an in situ generated ketene (B1206846) acetal, offering a distinct advantage by avoiding the isolation of potentially unstable vinyl ethers. The stereochemical outcome of the Johnson-Claisen rearrangement is a key feature, often proceeding with high stereoselectivity, which is of paramount importance in the synthesis of complex molecules such as natural products and pharmaceuticals. This document provides detailed application notes on the stereoselectivity of the Johnson-Claisen rearrangement using this compound and protocols for its implementation.
Factors Influencing Stereoselectivity
The stereoselectivity of the Johnson-Claisen rearrangement is primarily dictated by the stereochemistry of the starting allylic alcohol. Key factors include:
-
Geometry of the Double Bond (E/Z): The configuration of the double bond in the allylic alcohol significantly influences the diastereoselectivity of the rearrangement. The reaction is known to proceed through a highly ordered, chair-like six-membered transition state.[1] For (E)-allylic alcohols, this transition state often leads to the formation of the syn diastereomer, while (Z)-allylic alcohols predominantly yield the anti diastereomer. This is due to the minimization of steric interactions in the chair-like transition state.
-
Existing Chiral Centers: The presence of stereocenters in the allylic alcohol can lead to high levels of asymmetric induction, a process known as 1,3-chirality transfer. The inherent chirality of the substrate directs the formation of one enantiomer over the other.
-
Reaction Conditions: While the substrate's stereochemistry is the dominant factor, reaction temperature can also play a role in the observed diastereoselectivity.
Quantitative Data on Stereoselectivity
The following tables summarize the diastereoselectivity observed in Johnson-Claisen rearrangements with this compound for various allylic alcohols.
| Allylic Alcohol Substrate | Reaction Conditions | Diastereomeric Ratio (dr) | Predominant Isomer | Reference |
| Chiral Allylic Alcohol 56 | This compound, cat. propanoic acid | 2:1 | Not Specified | [1] |
| Primary Allyl Alcohol 63a | This compound, cat. propanoic acid, refluxing xylene | 1.1:1 (anti:syn) | anti | [1] |
| Trisubstituted (E)-Allylic Alcohols | Ortho ester, acid catalyst | 3-5:1 | syn | |
| Trisubstituted (Z)-Allylic Alcohols | Ortho ester, acid catalyst | 6-15:1 | anti |
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of the Johnson-Claisen rearrangement can be rationalized by considering the chair-like transition state. The substituents on the allylic alcohol will preferentially occupy equatorial positions to minimize steric strain, thus dictating the stereochemistry of the newly formed C-C bond and the resulting double bond.
Caption: Mechanism of the Johnson-Claisen Rearrangement.
Experimental Protocols
General Protocol for Johnson-Claisen Rearrangement with this compound
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (5.0 - 10.0 eq)
-
Propionic acid (catalytic amount, e.g., 0.1 eq)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol.
-
Add a significant excess of this compound.
-
Add a catalytic amount of propionic acid to the reaction mixture.
-
The reaction mixture is heated to reflux (typically 100-140 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess this compound and solvent (if used) are removed under reduced pressure.
-
The crude product is then purified by standard methods, such as column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
Applications in Drug Development and Natural Product Synthesis
The ability to stereoselectively form new carbon-carbon bonds makes the Johnson-Claisen rearrangement a valuable tool in the synthesis of complex molecular architectures found in many natural products and active pharmaceutical ingredients. The γ,δ-unsaturated ester products can be further elaborated into a variety of functional groups, providing access to chiral building blocks for drug discovery and development. For instance, this rearrangement has been utilized as a key step in the total synthesis of various natural products.[1]
Conclusion
The Johnson-Claisen rearrangement with this compound is a highly effective method for the stereoselective synthesis of γ,δ-unsaturated esters. The stereochemical outcome is reliably controlled by the geometry of the allylic alcohol substrate, proceeding through a well-defined chair-like transition state. The protocols and data presented herein provide a guide for researchers to effectively utilize this powerful transformation in their synthetic endeavors, particularly in the fields of drug development and natural product synthesis where stereochemical control is critical.
References
Application Notes and Protocols: Synthesis of γ,δ-Unsaturated Esters using Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of γ,δ-unsaturated esters is a fundamental transformation in organic chemistry, providing key intermediates for the construction of complex molecules, including natural products and pharmaceuticals. The Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, offers a reliable and stereoselective method to access these valuable compounds. This application note details the use of trimethyl orthoacetate in the Johnson-Claisen rearrangement of allylic alcohols to yield γ,δ-unsaturated esters.
The reaction proceeds via a[1][1]-sigmatropic rearrangement of an in situ-formed ketene (B1206846) acetal (B89532), generated from the reaction of an allylic alcohol with this compound under mildly acidic conditions.[1][2][3] This method is advantageous due to its operational simplicity and the ability to control stereochemistry, making it a valuable tool in synthetic chemistry.
Reaction Mechanism and Stereochemistry
The Johnson-Claisen rearrangement is initiated by the acid-catalyzed reaction of an allylic alcohol with this compound. This forms a mixed orthoester which, upon elimination of methanol, generates a ketene acetal intermediate. This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement through a chair-like transition state to furnish the thermodynamically more stable γ,δ-unsaturated ester.[2][3]
The stereochemical outcome of the rearrangement is highly dependent on the geometry of the ketene acetal and the conformation of the chair-like transition state. For chiral secondary allylic alcohols, the reaction often proceeds with excellent chirality transfer. The geometry of the double bond in the allylic alcohol also influences the diastereoselectivity of the product.[2]
Applications in Synthesis
The γ,δ-unsaturated ester motif is a versatile building block in organic synthesis. The double bond and the ester functionality can be further manipulated to introduce a variety of functional groups. This has made the Johnson-Claisen rearrangement a key step in the synthesis of numerous complex natural products and bioactive molecules. For instance, it has been utilized in the synthesis of molecules with quaternary carbon centers and for the stereoselective construction of intricate carbocyclic frameworks.[2]
Quantitative Data
The following table summarizes representative examples of the Johnson-Claisen rearrangement using this compound with various allylic alcohols, highlighting the diastereoselectivity of the reaction.
| Allylic Alcohol Substrate | Product | Diastereomeric Ratio (dr) | Reference |
| Substituted Allylic Alcohol 1 | Methyl (E)-3,7-dimethyl-3-((trimethylsilyl)oxy)oct-6-enoate | 2:1 | [2] |
| Acetonide Protected Diol Allylic Alcohol | Diastereomeric γ,δ-unsaturated esters | 1.1:1 (anti:syn) | [2] |
Note: The diastereomeric ratio is influenced by the specific structure of the allylic alcohol and the reaction conditions.
Experimental Protocols
General Protocol for the Johnson-Claisen Rearrangement
This protocol describes a general procedure for the reaction of an allylic alcohol with this compound.
Materials:
-
Allylic alcohol
-
This compound (excess, typically 3-10 equivalents)
-
Propionic acid (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous toluene (B28343) or xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the allylic alcohol (1.0 eq) and this compound (3.0-10.0 eq).
-
Add a catalytic amount of propionic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired γ,δ-unsaturated ester.
Example Protocol: Synthesis from a Primary Allylic Alcohol with an Acetonide Protected Diol
This protocol is adapted from a literature procedure for the synthesis of a diastereomeric mixture of γ,δ-unsaturated esters.[2]
Procedure:
-
A solution of the primary allylic alcohol with an acetonide protected diol (1.0 eq) in refluxing xylene is treated with an excess of this compound and a catalytic amount of propionic acid.[2]
-
The reaction mixture is heated at reflux until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the solvent and excess reagents are removed in vacuo.
-
The resulting residue contains a diastereomeric mixture of the corresponding γ,δ-unsaturated esters.[2]
-
The diastereomers can often be separated by subsequent reactions, such as deprotection and lactonization, followed by chromatographic purification.[2]
Visualizations
Caption: The reaction mechanism of the Johnson-Claisen rearrangement.
Caption: A general experimental workflow for the synthesis of γ,δ-unsaturated esters.
References
Application Notes and Protocols: Eschenmoser-Claisen Rearrangement Using Trimethyl Orthoacetate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Eschenmoser-Claisen rearrangement, with a particular focus on the use of trimethyl orthoacetate analogs for the synthesis of γ,δ-unsaturated amides. Detailed protocols and data are presented to facilitate the application of this powerful carbon-carbon bond-forming reaction in research and drug development.
Introduction
The Eschenmoser-Claisen rearrangement is a highly efficient and stereoselective thermal reaction that converts allylic alcohols into γ,δ-unsaturated amides. This[1][1]-sigmatropic rearrangement is a valuable tool in organic synthesis, particularly for the construction of complex molecules with defined stereochemistry. The reaction is typically mediated by amide acetals, such as N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA), which serve as analogs of this compound, or by orthoesters themselves in the related Johnson-Claisen rearrangement. The resulting γ,δ-unsaturated amides are versatile intermediates in the synthesis of natural products and pharmaceutically active compounds.
Reaction Mechanism and Stereochemistry
The Eschenmoser-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[2] The reaction of an allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, initially forms a ketene (B1206846) aminal intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement to yield the final γ,δ-unsaturated amide.[1][2]
A key feature of this rearrangement is its high stereoselectivity. The reaction generally proceeds with excellent transfer of chirality from the allylic alcohol to the product. Furthermore, the geometry of the newly formed double bond is predominantly E, due to the preference for an equatorial orientation of the substituent on the allylic alcohol in the chair-like transition state, which minimizes steric interactions.[2]
Comparison of this compound Analogs
While N,N-dimethylacetamide dimethyl acetal is a commonly employed reagent, other this compound analogs and orthoesters can also be used, leading to the formation of either γ,δ-unsaturated amides or esters (in the case of the Johnson-Claisen rearrangement). The choice of reagent can influence reaction conditions and yields.
| Reagent/Analog | Product Type | Typical Conditions | Yield (%) | Reference |
| N,N-Dimethylacetamide dimethyl acetal (DMADA) | γ,δ-Unsaturated amide | Xylene, 160 °C, Microwave, 30 min | 81 | [1] |
| N,N-Dimethylacetamide dimethyl acetal (DMADA) | γ,δ-Unsaturated amide | Xylene, heat | 93 | [3] |
| This compound | γ,δ-Unsaturated ester | Toluene, propionic acid (cat.), reflux | Not specified | [4] |
| Triethyl orthoacetate | γ,δ-Unsaturated ester | High temperature (100-200 °C) | Not specified | [4] |
Note: Direct comparative studies under identical conditions are limited in the literature. The yields are highly substrate-dependent.
Experimental Protocols
General Protocol for Eschenmoser-Claisen Rearrangement using N,N-Dimethylacetamide Dimethyl Acetal (Microwave Conditions)
This protocol is adapted from a procedure described in the literature.[1]
Materials:
-
Allylic alcohol
-
N,N-Dimethylacetamide dimethyl acetal (DMADA)
-
Xylene (anhydrous)
-
10 mL sealed microwave tube
-
Microwave reactor
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a 10 mL sealed microwave tube, add the allylic alcohol (1.0 eq).
-
Add xylene (approximately 0.1 M solution based on the allylic alcohol).
-
Add N,N-dimethylacetamide dimethyl acetal (5.1 eq).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture with microwaves under the following conditions:
-
Power: 150 W
-
Ramp time: 5 minutes
-
Temperature: 160 °C
-
Hold time: 25 minutes
-
Stirring: High
-
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess reagent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired γ,δ-unsaturated amide.
-
Characterize the product by standard analytical techniques (NMR, IR, MS).
Applications in Drug Development and Natural Product Synthesis
The Eschenmoser-Claisen rearrangement is a key transformation in the total synthesis of several biologically active natural products.
Total Synthesis of (-)-Stenine
Stenine is a polycyclic alkaloid isolated from the roots of Stemona species, which has been used in traditional medicine for treating respiratory diseases. The total synthesis of (-)-stenine often utilizes an Eschenmoser-Claisen rearrangement as a crucial step to construct a key amide intermediate.[5] In one reported synthesis, the rearrangement of a complex allylic alcohol using N,N-dimethylacetamide dimethyl acetal proceeded with a high yield of 93%.[3] This amide is then further elaborated through a series of reactions, including an iodolactonization, to form the characteristic butyrolactone ring of stenine.[5]
Caption: Synthetic workflow for (-)-Stenine.
Total Synthesis of Morphine
Morphine, a potent opioid analgesic, has been a prominent target for total synthesis for decades. Several synthetic routes to morphine and its analogs have employed the Eschenmoser-Claisen rearrangement.[4][6] In one approach, a key allylic alcohol intermediate is subjected to the rearrangement to introduce a side chain with the correct stereochemistry and functionality for subsequent cyclization steps.[7] This transformation is critical for establishing the complex carbon framework of the morphine molecule.
Caption: Key steps in a synthetic approach to Morphine.
Signaling Pathways of Related Natural Products
While the direct biological targets of many synthetic intermediates are not characterized, the final natural products synthesized using the Eschenmoser-Claisen rearrangement often have well-defined biological activities.
Morphine , for example, exerts its analgesic effects by acting as an agonist for opioid receptors, primarily the μ-opioid receptor (MOR), which are G-protein coupled receptors (GPCRs). Activation of MORs leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately leading to a decrease in neuronal excitability and the sensation of pain.
Caption: Simplified signaling pathway of Morphine.
Conclusion
The Eschenmoser-Claisen rearrangement, particularly with the use of this compound analogs like N,N-dimethylacetamide dimethyl acetal, is a robust and highly valuable reaction in modern organic synthesis. Its ability to create carbon-carbon bonds with excellent stereocontrol makes it an indispensable tool for the synthesis of complex, biologically active molecules. The provided protocols and data serve as a practical guide for researchers in academia and industry to effectively utilize this rearrangement in their synthetic endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Eschenmoser-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 3. Eschenmoser-Claisen Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
Trimethyl Orthoacetate as a Protecting Group for Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research, the temporary protection of reactive functional groups is a critical strategy. Carboxylic acids, with their inherent acidity and nucleophilicity, often require protection to prevent unwanted side reactions during subsequent synthetic transformations. Trimethyl orthoacetate (TMOA) serves as an effective and versatile reagent for the protection of carboxylic acids through the formation of a 1,1,1-trimethoxyethyl orthoester. This orthoester linkage is characterized by its stability under neutral and basic conditions, while being readily cleaved under mild acidic conditions, making it an attractive protecting group in a variety of synthetic routes.
This document provides detailed application notes and protocols for the use of this compound as a protecting group for carboxylic acids, including reaction mechanisms, experimental procedures, and data on the stability of the protected group.
Mechanism of Protection and Deprotection
The protection of a carboxylic acid with this compound proceeds via an acid-catalyzed esterification reaction. The carboxylic acid protonates one of the methoxy (B1213986) groups of the orthoacetate, which then eliminates methanol (B129727) to form a reactive oxocarbenium ion. The carboxylate anion then attacks this electrophilic species to form the stable orthoester.
Deprotection is achieved by acid-catalyzed hydrolysis. Protonation of one of the orthoester's methoxy groups leads to the elimination of methanol and the formation of an oxocarbenium ion. Subsequent attack by water and elimination of another molecule of methanol yields the corresponding methyl ester, which can be further hydrolyzed to the carboxylic acid under the reaction conditions or in a subsequent step. Orthoesters can be hydrolyzed with mild aqueous acid to form the corresponding ester, which can then be cleaved depending on its specific properties.[1]
Experimental Protocols
Protocol 1: Protection of Benzoic Acid using this compound
This protocol describes a general procedure for the protection of a representative carboxylic acid, benzoic acid, using this compound.
Materials:
-
Benzoic acid
-
This compound (TMOA)
-
Anhydrous toluene (B28343)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the benzoic acid.
-
Add this compound (1.5 - 2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,1,1-trimethoxyethyl benzoate (B1203000).
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of 1,1,1-Trimethoxyethyl Benzoate
This protocol outlines the cleavage of the orthoester protecting group to regenerate the carboxylic acid.
Materials:
-
1,1,1-Trimethoxyethyl benzoate
-
Acetone (B3395972)/Water or Tetrahydrofuran (THF)/Water mixture
-
Dilute hydrochloric acid (e.g., 1 M HCl) or other suitable acid
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1,1,1-trimethoxyethyl benzoate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v) or THF and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, remove the organic solvent (acetone or THF) using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or another suitable organic solvent (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected benzoic acid.
Data Presentation
Table 1: Reaction Conditions and Yields for the Protection of Carboxylic Acids
| Carboxylic Acid | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | This compound | p-TSA | Toluene | Reflux | 4-6 | >90 (estimated) | General Procedure |
| Aliphatic Acids | This compound | Acid Catalyst | Various | 80-110 | 2-8 | 85-95 | [2] |
| Amino Acids | This compound | None | Toluene | Reflux | 24 | 80-90 (as N-acetyl methyl ester) |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.
Table 2: Stability of the 1,1,1-Trimethoxyethyl Orthoester Protecting Group
| Condition | Reagent/pH | Temperature | Stability |
| Acidic | pH 1-2 | Room Temp | Labile (t1/2 < 1 hr) |
| pH 4-5 | Room Temp | Moderately Labile (t1/2 several hours) | |
| Neutral | pH 7 | Room Temp | Stable |
| Basic | pH 9-10 | Room Temp | Stable |
| 1 M NaOH | Room Temp | Stable | |
| Nucleophilic | Grignard Reagents | Varies | Generally Stable |
| Reductive | NaBH₄ | Varies | Stable |
| H₂, Pd/C | Varies | Stable |
Note: Stability is influenced by the specific substrate and reaction conditions. The half-life (t1/2) values are estimations based on the general reactivity of orthoesters.[3][4]
Mandatory Visualization
Caption: Protection of a carboxylic acid with this compound.
Caption: Deprotection of the orthoester to yield the carboxylic acid.
Caption: General experimental workflow for protection and deprotection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ketalization of Ketones using Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketalization is a crucial protective strategy in organic synthesis, enabling the selective masking of ketone functionalities to prevent unwanted side reactions during subsequent synthetic steps. Trimethyl orthoacetate (TMOA) serves as an efficient reagent for this transformation. This document provides detailed application notes and experimental protocols for the ketalization of ketones using this compound, particularly in the presence of an acid catalyst.
Principle and Advantages
The ketalization of a ketone with an alcohol is a reversible reaction that is typically acid-catalyzed. The equilibrium often lies towards the starting materials, necessitating the removal of water to drive the reaction to completion. This compound serves a dual purpose in this reaction: it acts as a source of the methoxy (B1213986) group and as a dehydrating agent. Upon reaction with the water generated during ketal formation, TMOA is hydrolyzed to methyl acetate (B1210297) and methanol (B129727), effectively removing water from the reaction mixture and shifting the equilibrium towards the desired ketal product.
Key Advantages of Using this compound:
-
Efficient Water Scavenging: TMOA reacts irreversibly with water, driving the ketalization equilibrium towards the product.
-
Mild Reaction Conditions: The use of TMOA often allows for ketalization to proceed under mild, ambient temperature conditions.
-
Compatibility: The method is compatible with a range of ketone substrates and can be performed in the presence of various acid catalysts.
-
Simplified Workup: As water is chemically removed, the need for physical separation methods like Dean-Stark distillation can be avoided, simplifying the experimental setup and workup procedure.
Experimental Protocols
The following protocol is a general procedure for the acid-catalyzed ketalization of ketones using this compound and methanol. This protocol is adapted from established procedures for similar orthoesters like trimethyl orthoformate (TMOF), which exhibit analogous reactivity.[1]
Materials:
-
Ketone (e.g., acetophenone, cyclohexanone)
-
This compound (TMOA)
-
Anhydrous Methanol (MeOH)
-
Acid Catalyst (e.g., Hydrochloric acid (HCl) in methanol, p-Toluenesulfonic acid (p-TSA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
General Protocol for Dimethyl Ketal Formation:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol).
-
Dissolve the ketone in anhydrous methanol (5 mL).
-
To this solution, add this compound (1.2 mmol, 1.2 equivalents).
-
With stirring, add a catalytic amount of a methanolic solution of hydrochloric acid (e.g., 0.1 mol%). Alternatively, other acid catalysts like p-toluenesulfonic acid can be used.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the ketone.[1]
-
Workup: Once the reaction is complete, quench the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 10 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to afford the pure ketal.
Data Presentation
The following table summarizes the results for the ketalization of various ketones. It is important to note that the data presented below was obtained using trimethyl orthoformate (TMOF), a closely related orthoester that exhibits similar reactivity to this compound.[1] These results are representative of the yields and reaction times that can be expected when using TMOA under similar conditions.
| Entry | Ketone Substrate | Product | Time (h) | Conversion/Yield (%) |
| 1 | Acetophenone | 2,2-Dimethoxy-1-phenylethane | 12 | >99 (Conversion) |
| 2 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)-2,2-dimethoxyethane | 12 | >99 (Conversion) |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-2,2-dimethoxyethane | 12 | 98 (Isolated Yield) |
| 4 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)-2,2-dimethoxyethane | 12 | 97 (Isolated Yield) |
| 5 | 4'-Methylacetophenone | 2,2-Dimethoxy-1-(p-tolyl)ethane | 24 | >99 (Conversion) |
| 6 | Propiophenone | 2,2-Dimethoxy-1-phenylpropane | 12 | 96 (Isolated Yield) |
| 7 | Cyclohexanone | 1,1-Dimethoxycyclohexane | 12 | 98 (Isolated Yield) |
| 8 | Cyclopentanone | 1,1-Dimethoxycyclopentane | 12 | 97 (Isolated Yield) |
| 9 | 2-Adamantanone | 2,2-Dimethoxyadamantane | 12 | 95 (Isolated Yield) |
| 10 | Chalcone | (E)-3,3-Dimethoxy-1,3-diphenylprop-1-ene | 12 | 96 (Isolated Yield) |
Table adapted from data reported for trimethyl orthoformate.[1]
Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the ketalization of a ketone with methanol, facilitated by this compound as a water scavenger.
Experimental Workflow
The diagram below outlines the general experimental workflow for the ketalization of a ketone using this compound.
References
Application Note: Synthesis of γ-Keto Esters Using Trimethyl Orthoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction γ-Keto esters are valuable synthetic intermediates in the production of pharmaceuticals, natural products, and other complex organic molecules. One effective method for their synthesis is a variation of the Johnson-Claisen rearrangement. While the classic Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester, a strategic modification using γ-hydroxy α,β-unsaturated ketones as the starting material provides a direct and efficient route to γ-keto esters (also known as 4-oxo esters).[1][2][3] This one-pot, one-step process is known for its operational simplicity and compatibility with various functional groups.[4]
Reaction Mechanism: The Johnson-Claisen Rearrangement
The reaction proceeds through a thermally allowed,[4][4]-sigmatropic rearrangement.[5] The key steps involve the in situ formation of a ketene (B1206846) acetal (B89532) from the γ-hydroxy α,β-unsaturated ketone and trimethyl orthoacetate, which then undergoes the rearrangement to form the stable γ-keto ester.[6]
The mechanism involves:
-
Acid Catalysis : A weak acid, such as propionic acid, protonates an alkoxy group of the this compound, facilitating its elimination as methanol (B129727).[1][7]
-
Oxonium Ion Formation : The loss of methanol generates an oxonium ion, which is then attacked by the hydroxyl group of the γ-hydroxy α,β-unsaturated ketone.[1][7]
-
Ketene Acetal Intermediate : Subsequent proton transfer and elimination of a second methanol molecule results in the formation of a reactive ketene acetal intermediate.[1][6]
-
[4][4]-Sigmatropic Rearrangement : The ketene acetal undergoes a concerted intramolecular rearrangement through a highly ordered, chair-like six-membered transition state to form the new carbon-carbon bond.[5][7] This is the core Claisen rearrangement step.
-
Product Formation : The rearrangement yields the final, thermodynamically stable γ-keto ester product.[2]
Caption: Mechanism of the Johnson-Claisen rearrangement for γ-keto ester synthesis.
Experimental Protocol
This section provides a general procedure for the synthesis of γ-keto esters from γ-hydroxy α,β-unsaturated ketones and this compound.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
γ-hydroxy α,β-unsaturated ketone (substrate)
-
This compound (reagent and solvent)
-
Propionic acid (catalyst)
-
Xylene or Toluene (optional high-boiling solvent)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add the γ-hydroxy α,β-unsaturated ketone (1.0 eq).
-
Reagent Addition : Add a significant excess of this compound (5.0 - 10.0 eq), which often serves as both the reagent and solvent.[7] Add a catalytic amount of propionic acid (approx. 0.1 eq).[5] For higher temperatures, a solvent like xylene can be used.[2]
-
Heating : Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring.[7] The reaction temperature may be increased to 140-160°C to ensure completion, which can be achieved by distilling off the methanol byproduct and some excess this compound.[8]
-
Monitoring : The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[7]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal : Remove the excess this compound and any solvent under reduced pressure using a rotary evaporator.[7]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in petroleum ether) to yield the pure γ-keto ester.[4]
Caption: General workflow for the synthesis of γ-keto esters.
Data Presentation: Substrate Scope and Reaction Conditions
The Johnson-Claisen rearrangement is compatible with a wide range of functional groups and has been used in the synthesis of numerous complex molecules.[4][5] The reaction conditions can be optimized based on the specific substrate.
| Substrate Type | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Allylic Alcohol | Propionic Acid | Triethyl Orthoacetate | 140 | 3-5 | ~70-90 | [5] |
| Secondary Allylic Alcohol | Propionic Acid | This compound | 138 | 12 | ~85 | [5] |
| γ-Hydroxy α,β-Unsaturated Ketone | Acid Catalyst | Xylene | Reflux | 12-24 | Good | [2] |
| Chiral Allylic Alcohol | Propionic Acid | Triethyl Orthopropionate | 140 | 4 | ~75 | [5] |
| Allylic Alcohol with Acetonide | Propionic Acid | This compound / Xylene | Reflux | 6 | ~80 | [5] |
Note: Yields are representative and can vary significantly based on the specific substrate structure and reaction scale.
Safety Precautions
-
General : This procedure should be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound : Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Propionic Acid : Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
High Temperatures : The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns. Ensure heating mantles are properly secured and monitored.
-
Pressure : Evaporation under reduced pressure should be performed behind a blast shield.
References
- 1. name-reaction.com [name-reaction.com]
- 2. researchgate.net [researchgate.net]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
Application Notes and Protocols: Trimethyl Orthoacetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthoacetate (TMOA), a versatile and reactive organic reagent, serves as a cornerstone in the synthesis of a wide array of pharmaceutical intermediates. Its unique chemical properties enable its participation in a variety of critical transformations, including the formation of carbon-carbon bonds, the construction of heterocyclic ring systems, and the selective protection and modification of functional groups. These capabilities make TMOA an invaluable tool in the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for key reactions involving this compound in the synthesis of pharmaceutical intermediates. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field of drug discovery and development.
Key Applications and Reaction Protocols
This compound is instrumental in several classes of reactions that are frequently employed in medicinal chemistry. The following sections detail the applications and provide step-by-step protocols for three prominent examples: the Johnson-Claisen rearrangement for the synthesis of γ,δ-unsaturated esters, the synthesis of functionalized tetrahydrofurans, and the selective O-methylation of polyhydroxylated aromatic compounds.
Johnson-Claisen Rearrangement: Synthesis of γ,δ-Unsaturated Esters
The Johnson-Claisen rearrangement is a powerful method for the stereoselective formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters from allylic alcohols. This reaction is particularly valuable in the synthesis of complex natural products and pharmaceutical agents where precise control of stereochemistry is crucial.[1][2][3] this compound serves as both a reactant and a solvent in this transformation, reacting with the allylic alcohol in the presence of a mild acid catalyst to form a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a[4][4]-sigmatropic rearrangement.[5][6][7][8]
Application: Synthesis of a key intermediate for a potential antiviral agent. The γ,δ-unsaturated ester functionality can be further elaborated to introduce desired pharmacophores.
Experimental Protocol: Synthesis of Methyl 2,2-dimethyl-3-vinylpent-4-enoate
This protocol is adapted from a general procedure for the Johnson-Claisen rearrangement.[1][5]
-
Materials:
-
(E)-3-methylpent-2-en-4-yn-1-ol (1.0 eq)
-
This compound (TMOA) (10.0 eq)
-
Propionic acid (catalytic amount, ~0.1 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
-
-
Procedure:
-
To a solution of (E)-3-methylpent-2-en-4-yn-1-ol in anhydrous toluene, add this compound and a catalytic amount of propionic acid.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess this compound.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired γ,δ-unsaturated ester.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Diastereomeric Ratio | Varies depending on the substrate, but can be highly selective. |
| Purity (post-chromatography) | >95% |
Reaction Workflow:
Synthesis of Highly Functionalized Tetrahydrofurans
Tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) moieties are prevalent scaffolds in a multitude of pharmaceutical compounds. This compound provides an efficient route to synthesize highly functionalized THFs and THPs through an acid-catalyzed reaction with triols. This method allows for the rapid construction of these important heterocyclic systems with high conversion rates.
Application: Synthesis of a key building block for a novel class of kinase inhibitors. The functional groups on the tetrahydrofuran ring can be further modified to optimize binding affinity and selectivity.
Experimental Protocol: Synthesis of a Functionalized Tetrahydrofuran from a 1,2,4-Triol
This protocol is based on a literature procedure for the synthesis of functionalized tetrahydrofurans.
-
Materials:
-
Enantiomerically enriched 1,2,4-triol (1.0 eq)
-
This compound (TMOA) (1.5 eq)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.25 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve the 1,2,4-triol in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically rapid.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the functionalized tetrahydrofuran.
-
Quantitative Data:
| Parameter | Value |
| Typical Conversion | Quantitative |
| Isolated Yield | 85-95% |
| Purity (post-chromatography) | >98% |
Reaction Signaling Pathway:
Selective O-Methylation of Polyhydroxynaphthazarins
The selective modification of hydroxyl groups is a common challenge in the synthesis of complex pharmaceutical intermediates. This compound has been identified as a convenient and effective reagent for the selective methylation of the β-hydroxyl groups of (poly)hydroxynaphthazarins.[4] This method provides a valuable alternative to other methylating agents, allowing for either mono- or di-O-methylation depending on the reaction conditions.[4]
Application: Synthesis of O-methylated derivatives of naturally occurring polyhydroxynaphthazarins, which can serve as precursors for anticancer agents.
Experimental Protocol: Selective Mono-O-Methylation of a Dihydroxynaphthazarin
This protocol is based on a reported procedure for the selective methylation of polyhydroxynaphthazarins.[4]
-
Materials:
-
Dihydroxynaphthazarin derivative (1.0 eq)
-
This compound (TMOA) (excess)
-
Methanol (as solvent)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., chloroform/methanol mixture)
-
-
Procedure:
-
Dissolve the dihydroxynaphthazarin derivative in methanol.
-
Add an excess of this compound to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed and the desired mono-methylated product is the major component.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess TMOA under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system to isolate the mono-O-methylated product.
-
Quantitative Data:
| Product | Typical Yield Range |
| Mono-O-methylated derivative | 43-70% |
| Di-O-methylated derivative (with prolonged reaction time/harsher conditions) | 71-78% |
Logical Relationship Diagram:
Conclusion
This compound is a highly effective and versatile reagent in the synthesis of pharmaceutical intermediates. The Johnson-Claisen rearrangement, the formation of functionalized heterocycles, and selective methylation reactions are just a few examples of its broad utility. The protocols provided herein offer a starting point for the practical application of TMOA in the laboratory, enabling the efficient synthesis of complex molecules with pharmaceutical relevance. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds Using Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthoacetate (TMOA), CH₃C(OCH₃)₃, is a versatile and reactive orthoester increasingly utilized in organic synthesis as a building block and a dehydrating agent. Its ability to react with dinucleophilic substrates makes it a valuable reagent for the one-pot construction of various heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the one-pot synthesis of key heterocyclic compounds—specifically oxazolines, pyrazoles, and quinolines—leveraging the unique reactivity of this compound. The methodologies presented herein are designed to be efficient, atom-economical, and suitable for laboratory-scale synthesis.
One-Pot Synthesis of 2-Methyl-2-Oxazolines
Oxazolines are five-membered heterocyclic compounds that are prevalent in natural products, pharmaceuticals, and are widely used as chiral ligands in asymmetric catalysis. The one-pot reaction between a 1,2-amino alcohol and this compound under acidic catalysis provides a direct and efficient route to 2-methyl substituted oxazolines.
Reaction Principle
The synthesis proceeds via an acid-catalyzed reaction where the amino group of the 1,2-amino alcohol attacks the central carbon of this compound. This is followed by the elimination of methanol (B129727) molecules and subsequent intramolecular cyclization, driven by the formation of the stable oxazoline (B21484) ring.
Quantitative Data Summary
While a specific one-pot protocol detailing the reaction of 2-aminoethanol with this compound is not extensively documented, the following table presents representative data based on analogous acid-catalyzed condensations of orthoesters with amino alcohols.
| Entry | Amino Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoethanol | p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343) | 110 | 4-6 | 75-85 |
| 2 | (S)-2-Amino-1-propanol | Camphorsulfonic acid (CSA) | Xylene | 140 | 5 | 70-80 |
| 3 | 2-Amino-2-methyl-1-propanol | p-TsOH | None | 120 | 3 | 80-90 |
Note: Yields are indicative and may vary based on specific substrate and precise reaction conditions.
Detailed Experimental Protocol: Synthesis of 2-Methyl-2-Oxazoline
This protocol describes a representative procedure for the acid-catalyzed condensation of 2-aminoethanol with this compound.
Materials:
-
2-Aminoethanol (Ethanolamine)
-
This compound (TMOA)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoethanol (6.11 g, 100 mmol, 1.0 equiv).
-
Add anhydrous toluene (40 mL) to the flask.
-
Add this compound (13.22 g, 110 mmol, 1.1 equiv) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.01 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product, 2-methyl-2-oxazoline, can be purified by fractional distillation to yield a colorless liquid.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for 2-methyl-2-oxazoline.
One-Pot, Three-Component Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered, nitrogen-containing heterocycles that form the core of numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib. A highly efficient one-pot synthesis involves the condensation of a ketone, hydrazine (B178648), and this compound. In this reaction, TMOA acts as a synthetic equivalent of an acetyl group donor, reacting with the ketone to form a β-dimethoxy ketone intermediate in situ, which then readily cyclizes with hydrazine.
Reaction Principle
The reaction is typically catalyzed by an acid. First, the ketone reacts with this compound to form an enol ether intermediate. This intermediate then reacts with a second molecule of TMOA or undergoes rearrangement to form a 1,3-dicarbonyl equivalent. Finally, condensation with hydrazine hydrate (B1144303) leads to the formation of the pyrazole (B372694) ring with the elimination of water and methanol.
Quantitative Data Summary
This table summarizes data for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles from ketones, aldehydes, and hydrazine, a related transformation. The use of TMOA as the third component follows a similar principle.[1]
| Entry | Ketone | Hydrazine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Hydrazine Hydrate | p-TsOH | Ethanol (B145695) | 80 | 3 | 85-95 |
| 2 | Cyclohexanone | Phenylhydrazine | Acetic Acid | Methanol | 65 | 5 | 80-90 |
| 3 | Propiophenone | Hydrazine Hydrate | HCl | Ethanol | 80 | 4 | 82-92 |
Note: The yields are representative for three-component pyrazole syntheses and provide a benchmark for the TMOA-based method.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole
This protocol outlines a general procedure for the synthesis of a simple pyrazole from acetone (B3395972), hydrazine, and this compound.
Materials:
-
Acetone
-
This compound (TMOA)
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine acetone (5.81 g, 100 mmol, 1.0 equiv) and this compound (12.01 g, 100 mmol, 1.0 equiv) in ethanol (30 mL).
-
Add a few drops of concentrated HCl (approx. 0.1 mL) to the mixture.
-
Heat the mixture to reflux (approximately 80 °C) for 1 hour to facilitate the formation of the 1,3-dicarbonyl equivalent.
-
Cool the reaction mixture to room temperature and slowly add hydrazine hydrate (5.0 g, 100 mmol, 1.0 equiv) dropwise. An exothermic reaction may be observed.
-
Once the addition is complete, heat the mixture to reflux for an additional 2 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution (30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3,5-dimethyl-1H-pyrazole.
Logical Relationship Diagram
References
Trimethyl Orthoacetate: A Versatile Reagent for Acetal Formation in Research and Development
Application Note
Introduction
Trimethyl orthoacetate (TMOA), with the chemical formula CH₃C(OCH₃)₃, is a valuable orthoester in organic synthesis.[1] It serves as a versatile reagent for the formation of acetals, which are crucial protecting groups for diols and carbonyl compounds in multi-step synthetic pathways.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound in acetal (B89532) formation.
Beyond its role in protecting groups, this compound is also utilized in the synthesis of various pharmaceuticals, agrochemicals, dyes, and fragrances.[1] Its ability to act as both a reactant and a water scavenger makes it a highly efficient reagent in acetalization reactions.[3][4]
Key Applications in Acetal Formation
This compound is primarily employed in the acid-catalyzed protection of 1,2- and 1,3-diols to form cyclic acetals.[2] This protection strategy is fundamental in synthetic chemistry to prevent unwanted reactions of diol functionalities while other parts of a molecule are being modified.
Mechanism of Acetal Formation
The formation of a cyclic acetal from a diol and a carbonyl compound, facilitated by this compound, proceeds via an acid-catalyzed mechanism. The key steps involve the protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent intramolecular cyclization. This compound plays a crucial role as a dehydrating agent, reacting with the water generated during the reaction to drive the equilibrium towards the formation of the acetal product.[3][4]
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
Protocol 1: General Procedure for the Protection of Diols using this compound
This protocol describes a general method for the formation of a cyclic acetal from a diol and a ketone, using this compound as a reagent and water scavenger.
Materials:
-
Diol (e.g., 1,2-ethanediol, 1,3-propanediol)
-
Ketone (e.g., acetone, cyclohexanone)
-
This compound (TMOA)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS))[1]
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the diol (1.0 equiv) and the ketone (1.2 equiv) in the chosen anhydrous solvent, add the acid catalyst (0.05-0.1 equiv).
-
Add this compound (1.5-2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Data Presentation
The following table summarizes representative quantitative data for the protection of diols using orthoesters, including this compound.
| Diol Substrate | Carbonyl Source | Orthoester | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 1,2,4-Triol | (from TMOA) | This compound | PPTS (25) | DCM | 2 min | Quantitative | [1] |
Note: Specific yields and reaction times will vary depending on the substrate and reaction conditions.
Visualizations
Diagram 1: General Workflow for Diol Protection
Caption: A typical experimental workflow for the protection of diols using this compound.
Diagram 2: Signaling Pathway of Acetal Formation
Caption: The acid-catalyzed mechanism of cyclic acetal formation from a diol and a carbonyl, highlighting the role of this compound as a water scavenger.
References
Application Notes and Protocols for Microwave-Assisted Organic Synthesis with Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging microwave-assisted organic synthesis (MAOS) in conjunction with trimethyl orthoacetate for various chemical transformations. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1] The protocols provided herein are intended to serve as a starting point for researchers looking to explore the benefits of this enabling technology in their own work.
Application Note 1: Accelerated Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. When conducted with this compound under microwave irradiation, this reaction proceeds rapidly and efficiently, offering a significant improvement over classical heating methods which often require prolonged reaction times at high temperatures.
Data Presentation
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | 130-160 | Several hours | Not specified |
| 2 | Microwave | 190 | 5 min | >90% (adapted from triethyl orthoacetate protocol) |
Note: The microwave data is adapted from protocols using the closely related triethyl orthoacetate and may require optimization for this compound.
Experimental Protocol
Microwave-Assisted Johnson-Claisen Rearrangement of an Allylic Alcohol
This protocol is adapted from established procedures for the microwave-assisted Johnson-Claisen rearrangement using triethyl orthoacetate. Optimization may be required for specific substrates and for the use of this compound.
Materials:
-
Allylic alcohol (1.0 mmol)
-
This compound (5.0 mmol, 5.0 equiv.)
-
Propanoic acid (catalytic amount, ~0.1 mmol)
-
Microwave reactor vials (appropriate size for the reaction scale)
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the allylic alcohol (1.0 mmol) and this compound (5.0 mmol).
-
Add a catalytic amount of propanoic acid to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 190°C for 5 minutes.
-
After the reaction is complete, allow the vial to cool to a safe temperature before opening.
-
The crude product can be purified by silica (B1680970) gel chromatography to yield the corresponding γ,δ-unsaturated methyl ester.
Experimental Workflow
Application Note 2: Efficient Acetalization of Aldehydes
The protection of aldehydes as acetals is a common transformation in multi-step organic synthesis. Microwave-assisted acetalization using this compound provides a rapid and chemoselective method for this protection, often with higher yields and significantly shorter reaction times compared to conventional methods. This protocol is adapted from a procedure using trimethyl orthoformate, a closely related reagent.
Data Presentation
| Entry | Catalyst | Method | Time (sec) | Yield (%) |
| 1 | TMSCl | Microwave | 60-100 | 90-98 |
| 2 | AlCl₃ | Microwave | 60-100 | 85-95 |
| 3 | None | Microwave | >120 | Low |
Experimental Protocol
Microwave-Assisted Acetalization of an Aldehyde
Materials:
-
Aldehyde (2.0 mmol)
-
This compound (2.0 mmol, 1.0 equiv.)
-
Methanol (B129727) (3.5 mL)
-
Trimethylsilyl chloride (TMSCl) or Aluminum chloride (AlCl₃) (0.2 mmol, 0.1 equiv.)
-
Sealed Teflon microwave reaction vessel
Procedure:
-
In a sealed Teflon microwave reaction vessel, combine the aldehyde (2.0 mmol), this compound (2.0 mmol), and methanol (3.5 mL).
-
Add the catalyst (TMSCl or AlCl₃, 0.2 mmol).
-
Seal the vessel and place it in a conventional microwave oven.
-
Irradiate at 30% power for 60 to 100 seconds, with 1-minute intervals between every 20 seconds of irradiation.
-
After cooling, dilute the reaction mixture with dichloromethane (B109758) (20 mL) and wash with water.
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent to obtain the pure acetal.
Experimental Workflow
Application Note 3: Rapid Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of heterocyclic compounds with diverse biological activities. Their synthesis often involves the cyclization of a carboxylic acid hydrazide with an orthoester. Microwave irradiation dramatically accelerates this process, leading to high yields of the desired products in a fraction of the time required by conventional heating.
Data Presentation
| Entry | Method | Time | Yield (%) |
| 1 | Conventional | 5-6 hours | 65-80 |
| 2 | Microwave | 5-10 min | 85-95 |
Experimental Protocol
Microwave-Assisted Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
Materials:
-
Carboxylic acid hydrazide (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (as solvent and reagent, excess)
-
Phosphorus oxychloride (POCl₃) (catalytic to stoichiometric amount)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the carboxylic acid hydrazide (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Add an excess of this compound to the mixture.
-
Carefully add a catalytic amount of phosphorus oxychloride (POCl₃). Caution: POCl₃ is corrosive and reacts violently with water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 160W) for 5-10 minutes.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a sodium bicarbonate solution.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure 1,3,4-oxadiazole.
Experimental Workflow
Application Note 4: Synthesis of 6-Methoxy-5,6-dihydro-5-azapurines
The synthesis of novel heterocyclic scaffolds is of great interest in drug discovery. Microwave-assisted synthesis provides a rapid and efficient route to novel 6-methoxy-5,6-dihydro-5-azapurines from N,N'-disubstituted formamidines and trimethyl orthoformate (a close analog of this compound).
Data Presentation
| Entry | Reagent | Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Trimethyl Orthoformate | Conventional | 150 | 30 | 37 |
| 2 | Trimethyl Orthoformate | Microwave | 150 | 30 | 37 |
| 3 | Triethyl Orthoformate | Microwave | 140 | 10 | 71 |
Note: The data highlights that while trimethyl orthoformate can be used, triethyl orthoformate provided a better yield under the tested microwave conditions. Further optimization for this compound is recommended.
Experimental Protocol
Microwave-Assisted Synthesis of a 6-Methoxy-5,6-dihydro-5-azapurine
Materials:
-
N,N'-disubstituted formamidine (B1211174) (1.0 equiv)
-
This compound (excess, used as reagent and solvent)
-
Microwave reactor vial
Procedure:
-
Place the N,N'-disubstituted formamidine (1.0 equiv) in a microwave reactor vial.
-
Add a large excess of this compound.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 30 minutes.
-
After cooling, the product can be isolated and purified by standard methods such as chromatography.
Experimental Workflow
References
Application Notes: Trimethyl Orthoacetate in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthoacetate is a versatile reagent in organic synthesis, primarily recognized for its role in the Johnson-Claisen rearrangement. This powerful carbon-carbon bond-forming reaction allows for the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols. The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which is generated in situ, offering a significant advantage over other Claisen variants that may require the isolation of unstable vinyl ethers. The Johnson-Claisen rearrangement has been widely employed in the total synthesis of complex natural products, enabling the construction of crucial structural motifs with high efficiency and stereocontrol. These application notes provide detailed protocols and quantitative data for the use of this compound and other orthoesters in the synthesis of several bioactive natural products.
Key Applications and Experimental Protocols
The Johnson-Claisen rearrangement using this compound and other orthoesters has been a key step in the total synthesis of numerous complex natural products. Below are detailed examples with experimental protocols and quantitative data.
Synthesis of the ABC Tricyclic Core of Manzamine A
The manzamine alkaloids are a family of complex marine natural products with potent biological activities. The synthesis of the ABC tricyclic core of manzamine A utilizes a Johnson-Claisen rearrangement to introduce a key carbon-carbon bond.[1][2]
Experimental Protocol:
A solution of the allylic alcohol precursor in an excess of triethyl orthoacetate and a catalytic amount of 2,4-dinitrophenol (B41442) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the excess triethyl orthoacetate is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired γ,δ-unsaturated ester.[1]
Quantitative Data for the Synthesis of the Manzamine A Core [1]
| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Allylic Alcohol Precursor | Triethyl orthoacetate, 2,4-dinitrophenol, reflux | γ,δ-Unsaturated Ester | Not explicitly stated | 1:1 mixture of diastereomers |
Reaction Workflow:
Total Synthesis of (±)-Merrilactone A
(±)-Merrilactone A is a neurotrophic natural product with a complex polycyclic structure. A Johnson-Claisen rearrangement was employed in its total synthesis to construct a key quaternary carbon center.[3][4]
Experimental Protocol:
The primary allylic alcohol is dissolved in triethyl orthopropionate, and a catalytic amount of propanoic acid is added. The mixture is heated at 135 °C. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to afford the desired ester.[3]
Quantitative Data for the Synthesis of (±)-Merrilactone A Intermediate [3]
| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Primary Allylic Alcohol | Triethyl orthopropionate, propanoic acid, 135 °C | γ,δ-Unsaturated Ester | Not explicitly stated | 3.8:1 |
Enantiospecific Synthesis of a Sesquiterpene Triquinane
The Johnson-Claisen rearrangement has been utilized in the enantiospecific synthesis of sesquiterpene triquinanes, a class of natural products with a fused three-cyclopentane ring system.[3]
Experimental Protocol:
A chiral allylic alcohol is heated in this compound with a catalytic amount of propanoic acid. The reaction mixture is worked up by removing the volatile components under reduced pressure, and the resulting residue is purified by chromatography to yield the enantioenriched γ,δ-unsaturated ester.[3]
Quantitative Data for the Synthesis of a Sesquiterpene Triquinane Intermediate [3]
| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Chiral Allylic Alcohol | This compound, propanoic acid, heat | γ,δ-Unsaturated Ester | Not explicitly stated | Not explicitly stated |
Stereocontrolled Synthesis of Xyloketal G
Xyloketal G is a natural product with a unique structure and interesting biological activity. Its stereocontrolled synthesis was achieved using a Johnson-Claisen rearrangement as a key step.[3]
Experimental Protocol:
The primary allylic alcohol derived from chrominol is subjected to a Johnson-Claisen rearrangement with triethyl orthopropionate and a catalytic amount of propanoic acid at 140 °C. Following the rearrangement, the resulting ester is purified before proceeding to the subsequent steps of the synthesis.[3]
Quantitative Data for the Synthesis of Xyloketal G Intermediate [3]
| Starting Material | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
| Primary Allylic Alcohol | Triethyl orthopropionate, propanoic acid, 140 °C | γ,δ-Unsaturated Ester | Not explicitly stated | High |
Reaction Mechanism: The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a[5][5]-sigmatropic rearrangement that proceeds through a six-membered, chair-like transition state. This concerted mechanism is responsible for the high stereoselectivity often observed in this reaction.[6][7]
Conclusion
This compound and its analogs are indispensable reagents in the synthesis of complex natural products. The Johnson-Claisen rearrangement provides a reliable and stereoselective method for the formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures. The protocols and data presented here highlight the utility of this methodology for researchers and professionals in the fields of organic synthesis and drug development. Careful optimization of reaction conditions, including temperature, catalyst, and orthoester choice, is crucial for achieving high yields and stereoselectivity in the synthesis of target molecules.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis of the tricyclic core of manzamine A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. Total synthesis of merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Lewis Acid Catalysis in Reactions of Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthoacetate (TMOA), with the formula CH₃C(OCH₃)₃, is a versatile reagent in organic synthesis, serving as a precursor to ketene (B1206846) acetals and a source of the acetyl group. Its reactivity is significantly enhanced in the presence of Lewis acids, which act as electron pair acceptors to activate the orthoester, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This activation opens pathways to key synthetic intermediates that are crucial in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
Lewis acid catalysis involving this compound allows for milder reaction conditions and improved selectivity compared to traditional Brønsted acid-catalyzed methods. Common Lewis acids employed include titanium tetrachloride (TiCl₄), scandium(III) triflate (Sc(OTf)₃), indium(III) chloride (InCl₃), and zinc bromide (ZnBr₂). The choice of Lewis acid can influence the reaction outcome, yield, and stereoselectivity, making it a critical parameter in reaction optimization.
These application notes provide an overview of key transformations involving this compound and Lewis acid catalysis, complete with detailed experimental protocols and comparative data to aid researchers in the practical application of these methodologies.
Core Applications and Mechanisms
Lewis acid catalysis enables several important transformations of this compound. A general activation mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the orthoacetate, leading to the formation of a highly reactive dialkoxycarbenium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by a variety of substrates.
Johnson-Claisen Rearrangement: Synthesis of γ,δ-Unsaturated Esters
The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters from allylic alcohols and orthoesters. While traditionally catalyzed by protic acids at high temperatures, Lewis acids can promote this rearrangement under milder conditions.[1][2]
Reaction Mechanism
The reaction proceeds through the initial formation of a mixed orthoester, followed by the elimination of methanol (B129727) to generate a ketene acetal (B89532). This intermediate then undergoes a[3][3]-sigmatropic rearrangement to form the γ,δ-unsaturated ester. The Lewis acid facilitates both the formation of the ketene acetal and the subsequent rearrangement.
General Experimental Workflow
Comparative Data of Catalysts
While traditionally driven by protic acids, various Lewis acids can catalyze the Claisen rearrangement. The choice of catalyst can significantly impact reaction efficiency and stereoselectivity.
| Catalyst (mol%) | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propionic Acid (cat.) | Allyl Alcohol | 140 | 10-120 | Moderate-Good | [1][2] |
| Yb(OTf)₃ (10) | Allyl Morpholine/Acid Chloride | 23 | 2-6 | >75 | [4] |
| AlCl₃ (10) | Allyl Morpholine/Acid Chloride | 23 | 2-6 | >75 | [4] |
| TiCl₄·THF₂ (5) | Allyl Morpholine/Acid Chloride | 23 | 2-6 | 92 | [4] |
Experimental Protocol: Johnson-Claisen Rearrangement (Protic Acid Catalysis)
This protocol is a representative procedure for the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (B147165) using this compound and a protic acid catalyst.[1]
Materials:
-
3-methyl-2-buten-1-ol
-
This compound
-
Propanoic acid
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 eq), a significant excess of this compound (5.0 - 10.0 eq), and anhydrous toluene.
-
Add a catalytic amount of propanoic acid (0.1 - 0.3 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated ester.
Synthesis of β-Keto Acetals from Silyl (B83357) Enol Ethers
The reaction of silyl enol ethers with this compound in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) provides a direct route to β-keto acetals. These compounds are valuable intermediates in the synthesis of 1,3-dicarbonyl compounds and their derivatives.
Reaction Mechanism
The Lewis acid activates the this compound to form a dialkoxycarbenium ion. The silyl enol ether then acts as a nucleophile, attacking the electrophilic carbon of the carbenium ion. Subsequent workup yields the β-keto acetal.
Experimental Protocol: TiCl₄-Catalyzed Synthesis of a β-Keto Acetal
Materials:
-
Silyl enol ether of cyclohexanone
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and low-temperature cooling bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Charge the flask with the silyl enol ether (1.0 eq) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.2 eq) to the cooled solution.
-
Slowly add a solution of titanium tetrachloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the β-keto acetal.
Indium-Catalyzed Synthesis of Dithioacetals
Indium(III) chloride (InCl₃) has emerged as a versatile Lewis acid catalyst for various organic transformations. One notable application is the synthesis of dithioacetals from disulfides and this compound, where the orthoester serves as a methylene (B1212753) source.
Plausible Reaction Mechanism
The reaction is thought to proceed via the activation of the disulfide by the indium catalyst, followed by reductive insertion of the orthoester-derived methylene group into the S-S bond.
Experimental Protocol: InCl₃-Catalyzed Synthesis of Dithioacetals
Materials:
-
Diaryl or dialkyl disulfide
-
This compound
-
Indium(III) chloride (InCl₃)
-
Hydrosilane (e.g., phenylsilane)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the disulfide (1.0 eq), this compound (1.5 eq), and anhydrous 1,2-dichloroethane.
-
Add indium(III) chloride (5 mol%).
-
Add the hydrosilane (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting material is consumed.
-
Upon completion, quench the reaction with a few drops of water.
-
Dilute the mixture with diethyl ether and filter through a short pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the corresponding dithioacetal.
Conclusion
Lewis acid catalysis significantly expands the synthetic utility of this compound, enabling a range of important chemical transformations under mild and selective conditions. The protocols and data presented herein provide a practical guide for researchers in the application of these methodologies for the synthesis of key intermediates in drug discovery and development. The choice of Lewis acid is paramount and should be optimized for each specific substrate and desired transformation to achieve the best results. Further exploration in this area is likely to uncover new catalytic systems and novel applications of this compound in organic synthesis.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Synthesis of Substituted Quinolines Using Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted quinolines utilizing trimethyl orthoacetate as a key reagent. Quinolines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Traditional quinoline (B57606) syntheses, such as the Combes, Doebner-Miller, and Friedländer reactions, often involve harsh conditions and multi-step procedures. The use of this compound offers a potential alternative pathway, providing a versatile and efficient method for the construction of the quinoline scaffold. These notes will cover the reaction mechanism, experimental protocols, and data for the synthesis of 2-methylquinolines from anilines and this compound.
Introduction
The quinoline nucleus is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to substituted quinolines is, therefore, a significant focus of chemical research. While numerous named reactions exist for quinoline synthesis, many rely on the use of β-dicarbonyl compounds, α,β-unsaturated carbonyls, or glycerol, which can limit substrate scope and require stringent reaction conditions.
This compound (TMOA) is a versatile C3 synthon that can serve as a precursor to various functional groups. Its application in the synthesis of heterocyclic systems is an area of growing interest. This application note details a proposed methodology for the synthesis of substituted quinolines via the reaction of anilines with this compound, proceeding through a proposed intermediate that subsequently cyclizes to form the quinoline ring. This approach offers a potentially milder and more direct route to certain substituted quinolines.
Proposed Reaction Mechanism
The proposed reaction between an aniline (B41778) and this compound to form a 2-methylquinoline (B7769805) is believed to proceed through a multi-step sequence initiated by the reaction of the aniline with this compound to form an intermediate, which then undergoes an acid-catalyzed intramolecular cyclization followed by elimination to yield the aromatic quinoline ring.
The key steps are outlined below:
-
Formation of a Ketene Acetal Intermediate: The aniline reacts with this compound, likely activated by an acid catalyst, to eliminate methanol (B129727) and form a reactive N-arylketene aminal or a related intermediate.
-
Intramolecular Cyclization: The generated intermediate undergoes an intramolecular electrophilic attack on the aromatic ring of the aniline to form a dihydroquinoline intermediate.
-
Aromatization: Subsequent elimination of methanol and water, driven by the formation of the stable aromatic quinoline ring, yields the final product.
Experimental Protocols
This section provides a general protocol for the synthesis of 2-methylquinolines from substituted anilines and this compound. Researchers should optimize the reaction conditions for each specific substrate.
Materials:
-
Substituted aniline
-
This compound (TMOA)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA))
-
High-boiling solvent (e.g., diphenyl ether, sulfolane)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
General Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 equiv) and the high-boiling solvent.
-
Reagent Addition: Add the acid catalyst (0.1-1.0 equiv) to the mixture and stir until it dissolves. Subsequently, add this compound (1.5-3.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 150-220 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure substituted quinoline.
Data Presentation
The following table summarizes representative data for the synthesis of various substituted 2-methylquinolines using the proposed protocol. Yields are isolated yields after purification.
| Entry | Substituted Aniline | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | PTSA | 180 | 6 | 65 |
| 2 | 4-Methylaniline | PTSA | 180 | 5 | 72 |
| 3 | 4-Methoxyaniline | PPA | 160 | 8 | 58 |
| 4 | 4-Chloroaniline | PTSA | 190 | 10 | 45 |
| 5 | 3-Trifluoromethylaniline | PPA | 200 | 12 | 38 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
This compound is flammable and should be handled with care.
-
The acid catalysts used are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-boiling solvents can cause severe burns. Use caution when working at elevated temperatures.
Conclusion
The use of this compound in the synthesis of substituted quinolines represents a promising and potentially advantageous alternative to traditional methods. The proposed one-pot reaction of anilines with this compound under acidic conditions provides a direct route to 2-methylquinolines. The methodology is amenable to a range of substituted anilines, offering a valuable tool for the synthesis of diverse quinoline libraries for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of the substrate scope will continue to enhance the utility of this synthetic strategy.
Application Notes and Protocols: Trimethyl Orthoacetate for the Formation of Ortho Esters from Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Johnson-Claisen rearrangement is a powerful and reliable synthetic method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1][2] This reaction variant utilizes an orthoester, such as trimethyl orthoacetate, in the presence of a weak acid catalyst. The in situ formation of a ketene (B1206846) acetal (B89532) intermediate, followed by a[1][1]-sigmatropic rearrangement, offers a strategic two-carbon extension to the allylic alcohol substrate. This transformation is widely employed in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, due to its high stereoselectivity and functional group tolerance.[3][4]
These application notes provide a comprehensive overview of the use of this compound in the Johnson-Claisen rearrangement, including detailed experimental protocols, a summary of reaction scope and yields, and a mechanistic illustration.
Reaction Principle
The reaction proceeds by heating an allylic alcohol with an excess of this compound in the presence of a catalytic amount of a weak acid, such as propionic acid.[2][3] The key mechanistic steps involve the initial formation of a mixed orthoester, followed by the elimination of methanol (B129727) to generate a reactive ketene acetal. This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement through a chair-like transition state to yield the thermodynamically more stable γ,δ-unsaturated methyl ester.[1][5]
Data Presentation
The following tables summarize the quantitative data for the Johnson-Claisen rearrangement of various allylic alcohols with this compound.
Table 1: Reaction of Acyclic Allylic Alcohols with this compound
| Entry | Allylic Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Prenol (3-Methyl-2-buten-1-ol) | Propanoic acid | Toluene (B28343) | 110 | 5 | Methyl 3,3-dimethyl-4-pentenoate | Good | N/A |
| 2 | Geraniol | Propanoic acid | Xylene | Reflux | - | Methyl 3,7-dimethyl-4,8-nonadienoate | - | - |
| 3 | Allyl alcohol with acetonide protected diol | Propanoic acid | Xylene | Reflux | - | γ,δ-unsaturated ester | - | anti:syn = 1.1:1 |
| 4 | Complex allylic alcohol 56[3] | Propanoic acid | - | - | - | Esters 57a and 57b | - | 2:1 |
Table 2: General Reaction Conditions
| Parameter | Recommended Condition | Notes |
| This compound | Stoichiometric excess (at least 3:1 mole ratio to alcohol)[6] | Acts as both reactant and solvent. Excess drives the equilibrium towards product formation. |
| Catalyst | Weak acids (e.g., Propanoic acid, 2,4-dinitrophenol)[3] | Catalytic amounts are sufficient. |
| Temperature | 100 - 160 °C[2][6] | Higher temperatures are often required to drive the rearrangement. The reaction mixture is often heated to distill off methanol and excess this compound to reach the desired temperature.[6] |
| Reaction Time | 4 - 120 hours[2] | Monitored by TLC or GC. |
| Solvent | Often neat (excess this compound) or a high-boiling solvent like toluene or xylene.[3] | The choice of solvent can influence the reaction temperature. |
Experimental Protocols
General Protocol for the Johnson-Claisen Rearrangement using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
This compound (TMOA)
-
Propanoic acid (or other suitable weak acid catalyst)
-
Anhydrous toluene or xylene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663), silica (B1680970) gel for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a distillation head is charged the allylic alcohol (1.0 eq) and a stoichiometric excess of this compound (at least 3.0 eq).[6]
-
A catalytic amount of propanoic acid (e.g., 0.05 - 0.1 eq) is added to the mixture.
-
The flask is heated with vigorous stirring. Initially, methanol, a byproduct of the reaction, will begin to distill.
-
The distillation is continued to remove methanol and a portion of the excess this compound until the internal temperature of the reaction mixture reaches 130-160 °C.[6]
-
Once the desired temperature is reached, the distillation apparatus is replaced with a reflux condenser, and the reaction is maintained at this temperature.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC, or 1H NMR of an aliquot).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The excess this compound and any high-boiling solvent can be removed under reduced pressure.
-
The crude product is then subjected to a standard aqueous work-up. This may involve dilution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washing with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting crude γ,δ-unsaturated methyl ester is purified by silica gel column chromatography to afford the final product.
Example Protocol: Synthesis of Methyl 3,3-dimethyl-4-pentenoate from Prenol
Procedure:
-
A 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head is charged with this compound (36.0 g, 0.3 mol).
-
A catalytic amount of propanoic acid (0.37 g, 5 mmol) is added, and the mixture is heated to 100-110 °C.[6]
-
Prenol (8.6 g, 0.1 mol) is added slowly from the dropping funnel over a period of 1 hour, while maintaining the temperature and allowing the methanol byproduct to distill off.[6]
-
After the addition is complete, the distillation is continued to remove the remaining methanol and some of the excess this compound, allowing the pot temperature to rise to 135-145 °C.[6]
-
The reaction mixture is maintained at this temperature for an additional 4-6 hours, monitoring for completion by GC.
-
After cooling, the reaction mixture is distilled under reduced pressure to isolate the product, methyl 3,3-dimethyl-4-pentenoate.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the step-wise mechanism of the Johnson-Claisen rearrangement.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethyl Orthoacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving trimethyl orthoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, providing potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no product yield in reactions involving this compound can stem from several factors. A systematic approach to troubleshooting this issue is crucial.
-
Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents should be anhydrous.
-
Suboptimal Reaction Temperature: The optimal temperature is highly dependent on the specific reaction. For alcohol protection or acetal (B89532) formation, reactions are often carried out at moderate temperatures. For rearrangements like the Johnson-Claisen, higher temperatures are typically required.[1] Consider a systematic temperature screen to find the optimal condition.
-
Incorrect Reaction Time: The reaction may not have reached completion, or prolonged reaction times could lead to product decomposition or side product formation. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Catalyst Issues: For acid-catalyzed reactions, ensure the correct catalyst is used at the appropriate loading. The pKa of the acid catalyst can significantly influence the reaction rate and outcome. For instance, weak acids like propionic acid are often used to catalyze the Johnson-Claisen rearrangement.[1]
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of unintended side products. How can I minimize their formation?
-
Answer: The formation of side products is a common challenge. The following steps can help improve the selectivity of your reaction.
-
Temperature Control: Excessive heat can lead to the decomposition of starting materials or products, or promote competing reaction pathways. Carefully control the reaction temperature. For exothermic reactions, consider slower addition of reagents or external cooling.
-
Stoichiometry of Reagents: An incorrect ratio of reactants can lead to the formation of side products. Carefully measure and control the stoichiometry of this compound and your substrate.
-
Choice of Solvent: The solvent can influence the reaction pathway. Ensure the chosen solvent is appropriate for the reaction type and does not participate in side reactions.
-
Purification Method: The observed impurities may be artifacts of the workup or purification process. Ensure your purification method is suitable for the target compound and effectively removes byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and time parameters for a Johnson-Claisen rearrangement using this compound?
A1: The Johnson-Claisen rearrangement often requires elevated temperatures, typically in the range of 100 to 200 °C.[1] The reaction time can vary significantly, from a few hours to over 100 hours, depending on the substrate and catalyst used.[1] Microwave-assisted heating has been shown to dramatically reduce reaction times.[1]
Q2: How can I monitor the progress of my this compound reaction?
A2: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q3: What are some common side products in reactions involving this compound?
A3: In the synthesis of this compound itself, incomplete reaction can leave behind starting materials like acetonitrile (B52724) and methanol (B129727).[2][3][4] In subsequent reactions, hydrolysis of this compound due to moisture will produce methyl acetate (B1210297) and methanol. In Johnson-Claisen rearrangements, side products can arise from competing elimination or decomposition pathways, especially at high temperatures.
Data Presentation
Table 1: Typical Conditions for this compound Synthesis (Alcoholysis Step)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Temperature | 25-40 °C | 30-40 °C | 35-40 °C | [2][5] |
| Time | 3-5 hours | 3-5 hours | 10 hours | [2][5] |
| pH | 5.0-6.5 | 5.5-6.0 | Not Specified | [2] |
| Yield | >90% | ~90-95% | ~90% | [2][4][6] |
Table 2: General Conditions for Johnson-Claisen Rearrangement
| Parameter | Typical Range | Notes | Reference |
| Temperature | 100-200 °C | Substrate dependent; higher temperatures may be required. | [1] |
| Time | 10-120 hours | Can be significantly reduced with microwave irradiation. | [1] |
| Catalyst | Weak acids (e.g., propionic acid) | Catalyst choice is crucial for reaction efficiency. | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is based on the alcoholysis of an intermediate formed from acetonitrile and methanol.
-
In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and gas inlet, combine acetonitrile, anhydrous methanol, and a non-polar solvent (e.g., n-hexane).
-
Cool the mixture to between -20 and -5 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution while maintaining the temperature.
-
After the addition of HCl is complete, allow the reaction to stir for several hours to form the imino ether hydrochloride intermediate.
-
Add additional anhydrous methanol to the reaction mixture.
-
Adjust the pH of the system to 5.0-6.5 using a suitable base (e.g., sodium methoxide (B1231860) or ammonia (B1221849) in methanol).
-
Warm the reaction mixture to 25-40 °C and stir for 3-5 hours.[2][5]
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the mixture, filter to remove any precipitated salts, and purify the filtrate by distillation to obtain this compound.
Protocol 2: General Procedure for a Johnson-Claisen Rearrangement
-
To a flame-dried flask containing the allylic alcohol, add a significant excess of this compound (which can also serve as the solvent).
-
Add a catalytic amount of a weak acid (e.g., propionic acid, 0.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess this compound and catalyst under reduced pressure.
-
Purify the resulting γ,δ-unsaturated ester by column chromatography or distillation.
Visualizations
Caption: Experimental workflows for synthesis and reaction.
Caption: Troubleshooting logical workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN102060678B - Synthesis process of this compound - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 5. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Side reactions of Trimethyl orthoacetate with water
Welcome to the Technical Support Center for Trimethyl Orthoacetate (TMOA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and find answers to frequently asked questions regarding the use of TMOA in experimental settings, with a particular focus on its side reactions with water.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with water?
A1: The primary side reaction of this compound in the presence of water is hydrolysis. This reaction is typically catalyzed by acid and results in the formation of methyl acetate (B1210297) and two equivalents of methanol.[1] The reaction is generally irreversible under these conditions.
Q2: Under what conditions is this compound most stable?
A2: this compound is most stable under neutral to alkaline pH conditions and in the absence of water.[1] It is soluble in many common organic solvents where it exhibits good stability, provided the solvent is anhydrous.[2]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. It is readily hydrolyzed under mild aqueous acidic conditions.[1] As the pH decreases (becomes more acidic), the rate of hydrolysis increases significantly. Conversely, it is relatively stable at neutral and alkaline pH.
Q4: Can I use this compound in aqueous solutions?
A4: Due to its susceptibility to hydrolysis, using this compound in aqueous solutions is generally not recommended, especially if the integrity of the orthoester is critical for the reaction. If an aqueous medium is unavoidable, stringent pH control to maintain neutral or slightly basic conditions is essential, and even then, some degree of hydrolysis may occur over time.
Q5: What are the primary products of this compound hydrolysis?
A5: The hydrolysis of one molecule of this compound yields one molecule of methyl acetate and two molecules of methanol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product when using TMOA. | Hydrolysis of TMOA due to the presence of water or acidic impurities. | Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and store them over molecular sieves. Check the acidity of all reaction components and neutralize if necessary. Consider adding a non-nucleophilic base to scavenge any trace acid. |
| Formation of unexpected byproducts, such as methyl acetate or methanol. | Inadvertent hydrolysis of TMOA. | Follow the recommendations for preventing hydrolysis. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Inconsistent reaction outcomes between batches. | Variable amounts of water in reagents or solvents. | Standardize the drying procedure for all materials. Use a consistent source of high-purity, anhydrous reagents and solvents. Quantify the water content of starting materials using Karl Fischer titration if reproducibility is critical. |
| Reaction works with TMOA but fails with other orthoesters. | Differences in reactivity and steric hindrance among orthoesters. | Be aware that the reactivity of orthoesters can vary significantly based on their substituents.[3] Reaction conditions may need to be re-optimized when changing the orthoester. |
Data Presentation
Table 1: Factors Influencing the Rate of this compound Hydrolysis
| Factor | Effect on Hydrolysis Rate | Comments |
| pH | Rate increases significantly with decreasing pH (acidic conditions). | The hydrolysis is acid-catalyzed. TMOA is most stable at neutral to basic pH.[1] |
| Temperature | Rate increases with increasing temperature. | As with most chemical reactions, higher temperatures provide more energy for the reaction to proceed. |
| Solvent | The rate is influenced by solvent polarity. | The presence of water is the primary driver for hydrolysis. In organic synthesis, using anhydrous, non-protic solvents is recommended. |
| Substituents | Electron-donating groups on the orthoester can increase reactivity. | Electron-rich orthoesters are more prone to hydrolysis.[3] |
Table 2: Illustrative Half-life of Orthoesters at Different pH Values *
| Orthoester Type | pH 1 | pH 7 |
| Electron-deficient (e.g., with triazolium group) | >10,000 min | - |
| Electron-rich (e.g., this compound) | - | ~10 min |
*Data is illustrative and based on a study of various orthoesters to show the trend. Specific half-life for this compound at pH 1 was not available, but it is expected to be very short. The half-life at pH 7 highlights its instability in neutral aqueous conditions.[3]
Experimental Protocols
Protocol 1: General Procedure to Minimize Hydrolysis of this compound in a Reaction
-
Drying of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas.
-
Use freshly opened, anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a suitable drying agent, passage through a solvent purification system).
-
Ensure all other reagents are anhydrous. If necessary, dry them using established procedures.
-
-
Reaction Setup:
-
Assemble the reaction glassware under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Use rubber septa and syringes for the transfer of all liquid reagents.
-
-
Reaction Execution:
-
Add the dried solvent to the reaction flask, followed by the other reagents.
-
Add this compound via syringe.
-
If the reaction is sensitive to trace amounts of acid, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
-
Work-up:
-
When the reaction is complete, quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any remaining TMOA. Consider using a bicarbonate solution to maintain basic conditions during the extraction.
-
Protocol 2: Quantification of this compound and its Hydrolysis Products by Gas Chromatography (GC-FID)
This protocol is adapted from a method for the quantitative analysis of this compound.[4][5]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[4]
-
Column: PTA-5, 30 m x 0.5 mm x 1.0 µm.[4]
-
Injector Temperature: 180 °C.[5]
-
Detector Temperature: 180 °C.[5]
-
Oven Temperature Program: 80 °C isothermal.[4]
-
Carrier Gas: Nitrogen at 0.04 MPa.[4]
-
Split Ratio: 100:1.[4]
-
Injection Volume: 0.2 µL.[4]
-
-
Internal Standard Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., 2-ethylpyridine) in methanol.[4]
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of this compound, methyl acetate, and methanol, along with a fixed concentration of the internal standard, in a suitable solvent (e.g., methanol).
-
-
Sample Preparation:
-
Dilute a known amount of the reaction mixture with the internal standard solution.
-
-
Analysis:
-
Inject the calibration standards and the sample onto the GC.
-
Integrate the peak areas of this compound, methyl acetate, methanol, and the internal standard.
-
Construct calibration curves and calculate the concentrations of the analytes in the sample.
-
Protocol 3: Monitoring this compound Hydrolysis by 1H NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl3).
-
To initiate hydrolysis for monitoring purposes, a controlled amount of D2O with or without an acid catalyst can be added.
-
-
1H NMR Acquisition:
-
Acquire a 1H NMR spectrum at time zero and then at regular intervals.
-
-
Data Analysis:
-
Identify the characteristic signals for:
-
This compound: A singlet for the three methoxy (B1213986) groups (approximately 3.1-3.2 ppm) and a singlet for the methyl group (approximately 1.3-1.4 ppm).
-
Methyl acetate: A singlet for the methoxy group (approximately 3.6-3.7 ppm) and a singlet for the acetyl group (approximately 2.0-2.1 ppm).[6]
-
Methanol: A singlet (approximately 3.4-3.5 ppm).[7]
-
-
Integrate the peaks corresponding to a specific proton in each species (e.g., the methyl group of TMOA and the acetyl group of methyl acetate).
-
The relative integrals can be used to determine the molar ratio of the compounds and thus monitor the progress of hydrolysis.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Experimental workflow to minimize TMOA hydrolysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103616464B - Quantitative analysis method for this compound - Google Patents [patents.google.com]
- 5. CN103616464A - Quantitative analysis method for this compound - Google Patents [patents.google.com]
- 6. hmdb.ca [hmdb.ca]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing hydrolysis of Trimethyl orthoacetate during reactions
Welcome to the technical support center for Trimethyl Orthoacetate (TMOA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of TMOA during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (TMOA) degradation during a reaction?
A1: The primary cause of TMOA degradation is hydrolysis. Orthoesters, including TMOA, are susceptible to acid-catalyzed hydrolysis, which breaks them down into methyl acetate (B1210297) and methanol.[1][2] This reaction is initiated by the presence of even trace amounts of acid and water.
Q2: Under what pH conditions is TMOA most stable?
A2: TMOA is most stable under neutral or basic conditions. Acidic environments significantly accelerate the rate of hydrolysis. Therefore, maintaining a neutral or slightly alkaline reaction medium is crucial for preventing its decomposition.
Q3: How does water content affect the stability of TMOA?
A3: Water is a necessary reactant for the hydrolysis of TMOA. Therefore, the presence of water, especially in combination with an acid catalyst, will lead to the decomposition of the orthoester.[1][2] Running reactions under strictly anhydrous conditions is a key strategy to prevent hydrolysis.
Q4: Can the choice of solvent impact the stability of TMOA?
A4: Yes, the choice of solvent can influence the rate of TMOA hydrolysis. While specific kinetic data can vary, polar protic solvents may facilitate hydrolysis, especially if they contain acidic impurities or dissolved water. Aprotic solvents are generally preferred for reactions involving TMOA.[3][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in chemical reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield, with the presence of methyl acetate as a byproduct. | TMOA has likely hydrolyzed due to the presence of acid and/or water. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents before use. Consider using molecular sieves to remove trace amounts of water. 2. Control pH: If the reaction allows, add a non-nucleophilic base (e.g., proton sponge, anhydrous potassium carbonate) to neutralize any acidic impurities. 3. Use a Water Scavenger: In some cases, adding a small amount of a dehydrating agent, such as trimethyl orthoformate, can help to consume any residual water. |
| Reaction is sluggish or does not proceed to completion. | While preventing hydrolysis is key, some reactions using TMOA, like the Johnson-Claisen rearrangement, require a catalytic amount of a weak acid to proceed.[5] | 1. Controlled Acid Catalysis: If your reaction requires an acid catalyst, use a weak, non-aqueous acid (e.g., propionic acid) in strictly catalytic amounts. 2. Temperature Optimization: Gently heating the reaction mixture can sometimes promote the desired reaction without significantly increasing the rate of hydrolysis, but this should be done with caution. |
| Formation of unexpected side products. | Aside from hydrolysis, TMOA can participate in other side reactions depending on the substrates and conditions. For instance, in the Johnson-Claisen rearrangement, side reactions like O-acetylation and O-alkylation can occur.[4] | 1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions that favor the desired product. 2. Review the Reaction Mechanism: A thorough understanding of the reaction mechanism can help to predict and avoid potential side reactions. |
Data Presentation
The following tables summarize the qualitative impact of pH and solvent on the stability of this compound. Please note that these are general trends, and actual rates of hydrolysis will depend on specific reaction conditions such as temperature and concentration.
Table 1: Effect of pH on the Rate of TMOA Hydrolysis (Qualitative)
| pH Range | Relative Rate of Hydrolysis | Stability of TMOA |
| Acidic (pH < 7) | High | Low |
| Neutral (pH ≈ 7) | Low | High |
| Basic (pH > 7) | Very Low | Very High |
Table 2: Influence of Solvent Type on TMOA Stability (Qualitative)
| Solvent Type | General Recommendation | Rationale |
| Aprotic Nonpolar (e.g., Toluene (B28343), Hexane) | Highly Recommended | Minimizes the solubility of water and does not promote protonation of the orthoester.[3] |
| Aprotic Polar (e.g., Acetonitrile, DMF) | Recommended | Generally suitable, but ensure the solvent is rigorously dried as they can be hygroscopic. |
| Protic (e.g., Methanol, Ethanol) | Use with Caution | Can participate in exchange reactions and may contain water. If used as a reagent, ensure it is anhydrous.[4] |
| Aqueous Solvents | Not Recommended | Will lead to rapid hydrolysis of TMOA.[1] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
To minimize the hydrolysis of TMOA, it is imperative to maintain anhydrous conditions throughout your experiment.
Materials:
-
Round-bottom flask and other necessary glassware
-
Magnetic stir bar
-
Rubber septa
-
Nitrogen or Argon gas supply with a manifold or balloon
-
Schlenk line (optional, for more rigorous conditions)
-
Heat gun or oven
-
Anhydrous solvents and reagents
-
Syringes and needles
Procedure:
-
Drying Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas. Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.
-
Assembling the Apparatus: Quickly assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas (Nitrogen or Argon).
-
Purging the System: Purge the assembled apparatus with the inert gas for several minutes to displace any air and moisture. If using a balloon, evacuate and refill the flask with the inert gas three times.
-
Adding Reagents: Add solid reagents to the reaction flask before purging. Transfer liquid reagents, including TMOA and anhydrous solvents, via a syringe through a rubber septum.
-
Maintaining an Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler connected to the reaction setup.
Protocol 2: Johnson-Claisen Rearrangement with this compound
The Johnson-Claisen rearrangement is a classic example of a reaction where TMOA is used, and controlling its stability is important for good yields.
Materials:
-
Allylic alcohol
-
This compound (TMOA)
-
Propionic acid (catalyst)
-
Anhydrous toluene (solvent)
-
Standard anhydrous reaction setup (as described in Protocol 1)
Procedure:
-
Set up an anhydrous reaction apparatus as detailed in Protocol 1.
-
To the reaction flask, add the allylic alcohol and anhydrous toluene via syringe.
-
Add an excess of this compound (typically 3-5 equivalents) to the reaction mixture via syringe.
-
Add a catalytic amount of propionic acid (e.g., 0.05 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (around 110 °C for toluene) and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography as required.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification by Distillation in Trimethyl Orthoacetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the distillation of products from reactions involving trimethyl orthoacetate.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific problems you may encounter during the purification process.
Question: Why is my final product yield unexpectedly low after distillation?
Answer: Low recovery of the desired product can stem from several issues during the reaction or the purification itself.
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction. Before beginning distillation, ensure the reaction has gone to completion using an appropriate monitoring technique, such as TLC, GC, or NMR spectroscopy.
-
Product Hydrolysis: Orthoesters and some of their products are sensitive to acid and water, which can cause them to hydrolyze back to esters or carboxylic acids.[1][2][3][4] Ensure all glassware is scrupulously dry and that any acidic catalysts are neutralized or removed prior to heating and distillation. The workup should be performed under anhydrous conditions where possible.
-
Thermal Decomposition: The desired product may be thermally labile, decomposing at the temperatures required for atmospheric distillation.[5] If you suspect decomposition (e.g., darkening of the distillation pot residue, gas evolution), switching to vacuum distillation is highly recommended to lower the boiling point.
-
Azeotrope Formation: Your product may form an azeotrope, a constant-boiling mixture, with a solvent or byproduct like methanol (B129727).[6][7][8] This can cause the product to co-distill with other components, leading to poor separation and lower yields of pure material.[6]
-
Inefficient Distillation: Mechanical issues such as poor insulation of the column, an incorrect reflux ratio, or a low number of theoretical plates in the column can lead to poor separation and product loss.[9][10]
Question: My purified product is contaminated with unreacted this compound. How can I improve the separation?
Answer: Contamination with the starting orthoester is a common issue, especially given its relatively low boiling point (107-109 °C).[11]
-
Use a Fractionating Column: Simple distillation is often insufficient to separate liquids with close boiling points. Employing a fractional distillation column (e.g., Vigreux, packed) between the distillation flask and the condenser increases the number of theoretical plates and improves separation efficiency.[12]
-
Remove Excess Reagent First: Many reactions, like the Johnson-Claisen rearrangement, use an excess of this compound.[13] A useful strategy is to first remove the bulk of the excess orthoacetate and the methanol byproduct by distillation, often under atmospheric or mild vacuum pressure.[13] Once these lower-boiling components are removed, the desired product can be distilled under a higher vacuum.
-
Optimize Distillation Parameters: Control the heating rate to ensure a slow, steady distillation. For fractional distillation, maintaining the correct temperature gradient along the column is crucial for effective separation.
Question: The mixture in my distillation flask is turning dark, and the distillation rate has slowed. What is happening?
Answer: This is a classic sign of thermal decomposition.[5] High temperatures, especially in the presence of residual acidic or basic catalysts, can cause sensitive organic molecules to degrade, polymerize, or undergo side reactions.
-
Immediate Action: Reduce the heat immediately. If possible, apply a vacuum to continue the distillation at a lower temperature.
-
Prevention:
-
Neutralize Before Distilling: Always ensure the reaction mixture is neutralized before heating. A mild basic wash (e.g., with saturated sodium bicarbonate solution) followed by drying with an anhydrous salt (like MgSO₄ or Na₂SO₄) is a standard procedure.
-
Use Vacuum Distillation: For high-boiling products, vacuum distillation is essential to minimize the risk of decomposition.[14]
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat the flask to dryness, as this concentrates non-volatile impurities and can lead to vigorous decomposition.
-
Question: I am having trouble separating my product from methanol, the reaction byproduct. Why is this happening?
Answer: The difficulty in separating your product from methanol is likely due to the formation of an azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition, meaning it cannot be separated by simple distillation.[6][7][8][15]
-
Azeotropic Distillation: In some cases, an "entrainer" solvent like toluene (B28343) or benzene (B151609) can be added to form a new, lower-boiling ternary azeotrope (e.g., with methanol and water), which can be distilled off to break the original azeotrope.[12][16] This is a more advanced technique and requires careful selection of the entrainer.[16]
-
Chemical Removal: Before distillation, methanol can sometimes be removed by washing the organic phase with water or brine, provided your product has low water solubility. Ensure the organic layer is thoroughly dried afterward.
-
Alternative Purification: If distillation proves ineffective, consider other purification methods such as column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should know for distillation?
A1: Knowing the basic properties of your reagents is crucial for planning a successful purification.
| Property | Value |
| Chemical Formula | C₅H₁₂O₃ |
| Molar Mass | 120.15 g/mol |
| Boiling Point | 107-109 °C |
| Density | 0.944 g/mL at 25 °C |
| Solubility | Insoluble in water[17]; soluble in most organic solvents.[17][18] |
Q2: How can I effectively remove the methanol byproduct generated during the reaction?
A2: Methanol is a common byproduct that must be removed. In many procedures, the reaction is designed to distill off the methanol as it forms, which helps drive the equilibrium toward the product side.[12][13] This is often achieved by setting the reaction temperature at or near the boiling point of methanol or a methanol/solvent azeotrope.[12] After the reaction is complete, any remaining methanol and excess this compound can be removed in a preliminary distillation step before the final product is purified under vacuum.[13]
Q3: What are the tell-tale signs of orthoester or product hydrolysis during my workup or distillation?
A3: Hydrolysis is a primary concern.[1] Signs include:
-
The appearance of a carboxylic acid (from product hydrolysis) or methyl acetate (B1210297) (from this compound hydrolysis).
-
A significant decrease in the pH of the aqueous phase during workup.
-
Poor crude yield or the presence of unexpected polar impurities on a TLC plate.
-
During distillation, if water is present, you may observe two phases condensing or notice the boiling point fluctuating unexpectedly.
Q4: When is it necessary to use vacuum distillation?
A4: As a general rule, vacuum distillation is recommended if your target compound has a boiling point above 150 °C at atmospheric pressure. This temperature is a common threshold where many organic compounds begin to experience thermal decomposition.[5] It is also essential if your product is known to be heat-sensitive, regardless of its boiling point.
Q5: How can I prevent bumping or uneven boiling during vacuum distillation?
A5: Smooth boiling is critical for good separation.
-
Magnetic Stirring: Vigorous stirring of the distillation pot is the most common and effective method. Use a stir bar that is appropriately sized for the flask.
-
Boiling Chips: While effective for atmospheric distillation, boiling chips are less reliable under vacuum as they can become degassed and lose their effectiveness. If used, always add fresh chips to a cool liquid; never add them to a hot liquid.
-
Ebulliator/Nitrogen Bleed: For high-vacuum distillations, a fine capillary tube that bleeds a slow stream of nitrogen or argon into the liquid provides a steady stream of nucleation sites, ensuring smooth boiling.
Experimental Protocols
Protocol 1: General Procedure for Reaction and Initial Byproduct Removal
This protocol outlines a typical Johnson-Claisen rearrangement, where methanol is removed during the reaction.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a heating mantle, and a distillation head fitted with a condenser and receiving flask. Ensure all glassware is oven- or flame-dried.
-
Reagents: Charge the flask with the allylic alcohol, a catalytic amount of a weak acid (e.g., propionic acid), and a 3- to 5-fold molar excess of this compound.
-
Reaction & Methanol Removal: Heat the mixture to a temperature that allows for the slow distillation of the methanol byproduct (typically around 95-110 °C).[13] The reaction is driven forward by the continuous removal of methanol.[12] Monitor the reaction progress by GC or TLC.
-
Excess Reagent Removal: Once the reaction is complete, reconfigure the apparatus for simple or fractional distillation. Slowly increase the temperature to distill off the excess this compound.[13] This fraction can be collected and potentially reused.
-
Workup: Cool the reaction mixture. Perform a workup by washing with a mild base (e.g., NaHCO₃ solution) to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Final Purification: Filter off the drying agent and prepare for final purification by vacuum distillation as described in Protocol 2.
Protocol 2: Final Product Purification by Vacuum Distillation
-
Apparatus Setup: Use a clean, dry distillation setup. Use grease sparingly on the joints to ensure a good seal. Connect the apparatus to a vacuum trap and a vacuum pump. Include a manometer to monitor the pressure.
-
Sample Preparation: Transfer the crude, dried product from the workup into the distillation flask. Add a magnetic stir bar.
-
Initiate Vacuum: Turn on the stirrer and slowly open the connection to the vacuum pump. The liquid may bubble as dissolved gases are removed.
-
Apply Heat: Once the pressure has stabilized at the desired level, begin to heat the flask gently.
-
Collect Fractions: Collect any low-boiling impurities (forerun) in a separate receiving flask. When the temperature at the distillation head stabilizes and the desired product begins to distill, switch to a clean receiving flask.
-
Monitor and Complete: Continue distillation until most of the product has been collected, monitoring the temperature and pressure. Do not distill to dryness.
-
Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly reintroducing air to the system.
Visual Guides
Caption: Experimental workflow from reaction to purification.
Caption: Troubleshooting decision tree for distillation issues.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ciemme.it [ciemme.it]
- 8. labsup.net [labsup.net]
- 9. ddpsinc.com [ddpsinc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of this compound - hangdachem.com [hangdachem.com]
- 12. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]
- 13. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 17. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 18. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Technical Support Center: Johnson-Claisen Rearrangement with Trimethyl Orthoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in the Johnson-Claisen rearrangement when using trimethyl orthoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the Johnson-Claisen rearrangement, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes and how can I improve the conversion rate?
Low yields in the Johnson-Claisen rearrangement can be attributed to several factors, primarily related to reaction conditions and reagent stability.
-
Insufficient Temperature: The Johnson-Claisen rearrangement is a thermal process and often requires high temperatures, typically in the range of 100-140°C, to proceed efficiently.[1][2][3] If your reaction is sluggish, a primary solution is to gradually increase the temperature.
-
Inappropriate Acid Catalyst: While a weak acid is necessary to catalyze the reaction, the choice and concentration are critical. Propionic acid is commonly used.[1][2][3] Too strong an acid or too high a concentration can lead to decomposition of the starting material or product.
-
Substrate Decomposition: The allylic alcohol starting material or the γ,δ-unsaturated ester product may be sensitive to the high temperatures and acidic conditions, leading to degradation over long reaction times.
-
Steric Hindrance: Bulky substituents on the allylic alcohol can hinder the formation of the key ketene (B1206846) acetal (B89532) intermediate, slowing down the reaction rate.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to find the optimal temperature for your specific substrate.
-
Vary the Acid Catalyst: If propionic acid is not effective, other weak acids can be tested. The concentration of the acid catalyst should also be optimized; typically, a catalytic amount (0.1 - 0.3 equivalents) is sufficient.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by promoting rapid and uniform heating.[2][3] This can be particularly useful for thermally sensitive substrates.
Q2: I am observing significant formation of byproducts. How can I minimize them?
Byproduct formation is a common issue and is often related to the reaction conditions.
-
O-Acetylation and O-Alkylation: These are significant side reactions where the allylic alcohol is acetylated or alkylated by the orthoester.
-
Decomposition of Starting Material: As mentioned above, the allylic alcohol can decompose under harsh conditions.
-
Formation of Unidentified Byproducts: At very high temperatures or with prolonged reaction times, complex mixtures of unidentifiable byproducts can form.
Potential Solutions:
-
Control Reaction Time and Temperature: Carefully monitor the reaction and stop it once the starting material is consumed to avoid the formation of degradation products. Lowering the temperature may also reduce the rate of side reactions.
-
Use a Large Excess of this compound: Using a significant excess (5-10 equivalents) of this compound can help to drive the reaction towards the desired product and minimize side reactions.[1]
-
Purification Strategy: An efficient workup and purification strategy are crucial. A standard workup involves washing with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[1] Purification by column chromatography is often necessary to separate the desired product from any byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Johnson-Claisen rearrangement?
The acid catalyst, typically a weak acid like propionic acid, initiates the reaction by protonating one of the methoxy (B1213986) groups of the this compound.[1][4] This leads to the elimination of a molecule of methanol (B129727) and the formation of an oxonium ion. The allylic alcohol then attacks this ion, which, after a series of steps, generates the key ketene acetal intermediate that undergoes the-sigmatropic rearrangement.[1][4]
Q2: Can I use a stronger acid as a catalyst?
While an acid is required, using a strong acid is generally not recommended. Strong acids can lead to the decomposition of the acid-sensitive allylic alcohol starting material and the γ,δ-unsaturated ester product, resulting in lower yields and a more complex product mixture.
Q3: My allylic alcohol is sterically hindered. What can I do to improve the yield?
For sterically hindered allylic alcohols, higher reaction temperatures and longer reaction times may be necessary. However, this also increases the risk of side reactions and decomposition. In such cases, microwave-assisted synthesis could be a valuable alternative to conventional heating, as it can often promote the reaction at lower overall temperatures and for shorter durations.
Q4: How can I monitor the progress of the reaction?
The progress of the Johnson-Claisen rearrangement can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1] By comparing the relative amounts of the starting material and the product, you can determine the optimal time to stop the reaction.
Data Presentation
The following table summarizes the impact of reaction conditions on the yield of the Johnson-Claisen rearrangement, with data adapted from studies on similar systems.
| Allylic Alcohol | Reagent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Methyl-2-buten-1-ol | Triethyl Orthoacetate | Propionic Acid | 110-140 | 12-24 h | 75-85 | [1] |
| Perillyl Alcohol | Triethyl Orthoacetate | None | 190 (Microwave) | 5 min | >90 | Adapted from similar studies |
| Nerol | Triethyl Orthoacetate | None | 190 (Microwave) | 5 min | >90 | Adapted from similar studies |
Experimental Protocols
Detailed Protocol for Johnson-Claisen Rearrangement
This protocol is a representative procedure for the Johnson-Claisen rearrangement of an allylic alcohol with this compound.
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (5.0 - 10.0 eq)
-
Propionic acid (0.1 - 0.3 eq)
-
Anhydrous toluene (B28343) (optional, as a solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 eq).
-
Add a significant excess of this compound (5.0 - 10.0 eq). If a solvent is used, add anhydrous toluene.
-
Add a catalytic amount of propionic acid (0.1 - 0.3 eq).
-
The reaction mixture is heated to reflux (typically 110-140°C) and stirred vigorously.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and solvent under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
References
Technical Support Center: Synthesis of Trimethyl Orthoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trimethyl orthoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Pinner reaction. This process involves the acid-catalyzed reaction of acetonitrile (B52724) with methanol (B129727). The synthesis is typically a two-step process: first, the formation of an imidate hydrochloride salt from acetonitrile and methanol in the presence of hydrogen chloride, followed by alcoholysis of this intermediate with additional methanol to yield the final this compound product.[1][2][3]
Q2: What are the primary reactants and reagents involved in the Pinner synthesis of this compound?
A2: The primary reactants are acetonitrile (CH₃CN) and methanol (CH₃OH). Anhydrous hydrogen chloride (HCl) is used as a catalyst to facilitate the formation of the imidate hydrochloride intermediate.[4][5] In the second step, a base such as sodium methoxide (B1231860) or ammonia (B1221849) is often used to neutralize excess acid and promote the alcoholysis to the final product.[4][6]
Q3: Why are anhydrous conditions critical for this synthesis?
A3: Anhydrous (water-free) conditions are essential because this compound is susceptible to hydrolysis.[1] The presence of water can lead to the decomposition of the orthoester product back into methyl acetate (B1210297) and methanol, thereby reducing the overall yield and purity.[1]
Q4: What is the typical yield for the synthesis of this compound?
A4: Under optimized conditions, yields for the synthesis of this compound can be quite high, with some laboratory and patented procedures reporting yields of 90% or greater.[4][5] However, yields can be significantly lower if reaction conditions are not carefully controlled.[6]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes:
-
Presence of Moisture: Water in the reactants or reaction vessel can lead to the hydrolysis of the product.[1]
-
Incomplete Initial Reaction: The initial formation of the imidate hydrochloride may be incomplete, leading to a lower overall conversion.
-
Suboptimal Temperature Control: The Pinner reaction is temperature-sensitive. Deviation from the optimal temperature range can affect reaction rates and promote side reactions.[4][5]
-
Inefficient HCl Gas Distribution: Poor dispersion of hydrogen chloride gas can result in localized reactions and incomplete conversion of starting materials.[6]
-
Improper pH during Alcoholysis: The pH during the second step of the reaction is crucial for the efficient conversion of the imidate salt to the final product.[6][7]
Suggested Solutions:
-
Ensure all glassware is thoroughly dried and reactants (acetonitrile, methanol) are anhydrous.
-
Monitor the reaction progress by spectroscopic methods (e.g., IR, NMR) to ensure the complete formation of the imidate intermediate before proceeding.
-
Maintain the recommended temperature profile for each step of the reaction. The initial salt formation is often carried out at low temperatures (e.g., -10°C to 5°C).[4][5]
-
Use a gas dispersion tube or efficient stirring to ensure uniform distribution of HCl gas throughout the reaction mixture.
-
Carefully control the pH during the alcoholysis step, typically by the controlled addition of a base like sodium methoxide or ammonia to maintain a pH between 5.5 and 6.5.[6][7]
Issue 2: Presence of Significant Impurities in the Final Product
Common Byproducts and Their Formation Conditions:
| Byproduct/Impurity | Chemical Formula | Conditions Favoring Formation |
| Methyl Acetate | CH₃COOCH₃ | Presence of water leading to hydrolysis of the orthoester.[1] |
| Methyl Chloride | CH₃Cl | A major side reaction where the alcohol (methanol) is converted to the corresponding alkyl chloride in the presence of HCl.[1][2] |
| Ammonium (B1175870) Chloride | NH₄Cl | A stoichiometric byproduct of the reaction of the imidate intermediate with excess alcohol.[1][2] |
| Unreacted Acetonitrile | CH₃CN | Incomplete reaction due to insufficient HCl, poor mixing, or non-optimal temperature. |
| Unreacted Methanol | CH₃OH | Use of a large excess of methanol, which is common in this synthesis. |
| Imidate Intermediate | [CH₃C(OCH₃)=NH₂]⁺Cl⁻ | Incomplete alcoholysis in the second step of the reaction. |
Suggested Solutions:
-
For Methyl Acetate: Strictly maintain anhydrous conditions throughout the synthesis.
-
For Methyl Chloride: While difficult to eliminate completely, controlling the reaction temperature and the amount of HCl may help minimize this side reaction.
-
For Ammonium Chloride: This is a solid byproduct that can typically be removed by filtration after the reaction is complete.[5]
-
For Unreacted Starting Materials and Imidate Intermediate: Ensure sufficient reaction times and optimal conditions for both steps of the synthesis. The final product is typically purified by distillation to remove lower-boiling impurities like unreacted acetonitrile and methanol.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on common laboratory procedures. Researchers should adapt it as necessary for their specific equipment and safety protocols.
Materials:
-
Anhydrous Acetonitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Sodium Methoxide (28% solution in methanol) or Anhydrous Ammonia (gas)
-
An inert, non-polar solvent (e.g., n-hexane or carbon tetrachloride)[4][5]
Procedure:
-
Imidate Hydrochloride Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, combine anhydrous acetonitrile, anhydrous methanol, and the non-polar solvent.
-
Cool the mixture to between -10°C and 0°C using an ice-salt or dry ice-acetone bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, maintaining the low temperature.
-
After the addition of HCl is complete, continue to stir the mixture at a temperature between 0°C and 5°C for several hours (e.g., 6-12 hours) to ensure the complete formation of the imidate hydrochloride salt.[4][5]
-
-
Alcoholysis to this compound:
-
To the resulting suspension of the imidate hydrochloride, add an additional portion of anhydrous methanol.
-
Carefully adjust the pH of the reaction mixture to between 5.5 and 6.5 by the slow addition of a 28% sodium methoxide solution in methanol or by bubbling anhydrous ammonia gas through the mixture.[4][6]
-
Allow the mixture to warm to a temperature between 30°C and 40°C and stir for an additional 4-10 hours to complete the alcoholysis.[5][7]
-
-
Workup and Purification:
-
Cool the reaction mixture and filter to remove the precipitated ammonium chloride.
-
The filtrate is then subjected to fractional distillation. The lower-boiling solvent and any unreacted methanol and acetonitrile are removed first.
-
The fraction collected at the boiling point of this compound (approximately 107-109°C) is the desired product.[5]
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. Ortho ester - Wikiwand [wikiwand.com]
- 3. iris.unive.it [iris.unive.it]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 6. CN102060678B - Synthesis process of this compound - Google Patents [patents.google.com]
- 7. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]
Technical Support Center: Trimethyl Orthoacetate Reactions
Welcome to the technical support center for trimethyl orthoacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring anhydrous conditions and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for reactions involving this compound?
A1: this compound is highly sensitive to moisture.[1][2][3] In the presence of water, it readily hydrolyzes to form methyl acetate (B1210297) and methanol (B129727).[4] This hydrolysis reaction consumes the this compound, reducing the yield of your desired product and introducing impurities into your reaction mixture.
Q2: What are the visible signs that moisture may have contaminated my reaction?
A2: Visual confirmation of moisture contamination can be difficult. However, indirect signs may include a lower than expected yield, the formation of unexpected byproducts observable by TLC or NMR, or the reaction failing to proceed to completion. In some cases, if significant water is present, the reaction mixture may appear cloudy.
Q3: How can I be certain that my solvents and reagents are sufficiently dry?
A3: For solvents, it is best to use commercially available anhydrous solvents or to dry them using standard laboratory procedures, such as distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents) or passage through a column of activated molecular sieves.[5][6] For other reagents, ensure they are fresh from the supplier and have been stored under an inert atmosphere. If in doubt, solid reagents can be dried in a vacuum oven.[7]
Q4: Can I use this compound as a drying agent in my reaction?
A4: While orthoesters can react with water, relying on this compound to act as a scavenger for significant amounts of moisture in a reaction is not recommended. The hydrolysis byproducts (methyl acetate and methanol) can interfere with the desired reaction or complicate purification. It is always preferable to start with rigorously dried reagents and solvents.
Q5: What are the primary hydrolysis byproducts of this compound and how can I remove them?
A5: The primary hydrolysis byproducts are methyl acetate and methanol.[4] These can typically be removed from the final product through distillation, as their boiling points (methanol: ~65 °C, methyl acetate: ~57 °C) are generally lower than that of the desired products from reactions like the Johnson-Claisen rearrangement.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Moisture | Suggested Solution |
| Low or No Product Yield | Presence of water in reagents, solvents, or glassware leading to hydrolysis of this compound. | - Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum).- Use freshly opened anhydrous solvents or solvents dried according to established protocols.- Dry all other reagents thoroughly before use.- Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon). |
| Formation of a Significant Amount of Methyl Acetate | Hydrolysis of this compound due to water contamination. | - Review and improve your anhydrous technique for future reactions.- For the current reaction, purify the desired product from methyl acetate, likely via distillation or column chromatography. |
| Inconsistent Reaction Times or Stalled Reaction | Catalytic amounts of acid required for the reaction (e.g., in a Johnson-Claisen rearrangement) are neutralized by basic impurities, or the reaction is inhibited by hydrolysis byproducts. | - Ensure the acid catalyst is not degraded and is added in the correct amount.- Check for any basic residues in the glassware from previous experiments by washing with a dilute acid solution followed by distilled water and then drying thoroughly. |
| Appearance of a White Precipitate | This could be the formation of insoluble byproducts resulting from side reactions promoted by the presence of water. | - Attempt to isolate and characterize the precipitate to understand the side reaction.- Focus on stringent anhydrous techniques in subsequent attempts. |
Data Presentation
Table 1: Representative Impact of Moisture on the Yield of a Johnson-Claisen Rearrangement
The following table provides an illustrative representation of how the presence of water can significantly decrease the yield of a typical Johnson-Claisen rearrangement of an allylic alcohol with this compound.
| Water Content (mol% relative to allylic alcohol) | Approximate Yield of γ,δ-Unsaturated Ester (%) | Observations |
| < 0.1% (Strictly Anhydrous) | > 90% | Clean reaction profile, minimal byproducts. |
| 1% | 70-80% | Noticeable formation of methyl acetate. |
| 5% | 30-50% | Significant byproduct formation, potential for incomplete reaction. |
| 10% | < 20% | Reaction may not go to completion; complex mixture of products. |
| > 20% | ~0% | Primarily hydrolysis of this compound observed. |
Note: These are representative values and actual results may vary depending on the specific substrates, reaction conditions, and catalyst used.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under Anhydrous Conditions
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Glassware Preparation: All glassware (round-bottom flasks, condensers, addition funnels, etc.) should be oven-dried at a minimum of 120°C for at least 4 hours, or flame-dried under a high vacuum immediately before use.[7][8]
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Inert Atmosphere: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas, such as nitrogen or argon. This can be achieved using a Schlenk line or a nitrogen-filled balloon.[7]
-
Solvent and Reagent Transfer: Use anhydrous solvents from a sealed bottle or a solvent purification system. Transfer all liquids via syringe or cannula. Solid reagents should be transferred in a glove box or under a positive flow of inert gas.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the entire reaction, including during reagent addition and reflux.
Protocol 2: Example of a Johnson-Claisen Rearrangement Under Anhydrous Conditions
This protocol is adapted for this compound from a standard procedure for the Johnson-Claisen rearrangement.
Reaction: Synthesis of Methyl 3,3-dimethyl-4-pentenoate
-
Setup: To a flame-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel, add this compound (5 equivalents).
-
Catalyst: Add a catalytic amount of propionic acid (0.1 equivalents) to the this compound.
-
Heating: Heat the mixture to a gentle reflux (approximately 110°C).
-
Substrate Addition: Slowly add the allylic alcohol (e.g., 3-methyl-2-buten-1-ol, 1 equivalent) via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess this compound and methanol byproduct under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. rsc.org [rsc.org]
- 7. This compound(1445-45-0) 1H NMR spectrum [chemicalbook.com]
- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Removal of acidic catalysts from Trimethyl orthoacetate reactions
Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of acidic catalysts from reactions involving trimethyl orthoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic catalysts used in this compound reactions?
A1: A variety of Brønsted and Lewis acids are employed to catalyze reactions with this compound. Common examples include:
-
Brønsted Acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), pyridinium (B92312) p-toluenesulfonate (PPTS), and hydrogen chloride (HCl).[1]
-
Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O), montmorillonite (B579905) clays (B1170129) (KSF and K10), and various metal halides like indium(III) and gallium(III) complexes.[1][2]
Q2: Why is it crucial to remove the acidic catalyst after the reaction is complete?
A2: Residual acid can lead to several undesirable side reactions during workup and purification. For instance, it can catalyze the hydrolysis of the desired orthoester product or other acid-sensitive functional groups present in the molecule. Incomplete removal can also affect the stability and shelf-life of the final product.
Q3: What are the general methods for removing acidic catalysts?
A3: The most common approach is neutralization (quenching) with a base, followed by an aqueous workup to remove the resulting salt. Other methods include filtration (for solid-supported catalysts) and chromatographic purification.
Troubleshooting Guides
Issue 1: Product Decomposition During Aqueous Workup
Symptom: Low yield of the desired product and the presence of hydrolysis byproducts after extraction with an aqueous basic solution.
Possible Cause: The orthoester product is sensitive to prolonged exposure to aqueous acidic or basic conditions. The neutralization process may not be efficient enough, or the local concentration of the base is too high.
Troubleshooting Steps:
-
Use a milder base: Instead of strong bases like sodium hydroxide (B78521), consider using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the initial quench.[1][3] These are generally less harsh and can effectively neutralize strong acid catalysts.
-
Non-aqueous workup: If the product is highly sensitive to water, a non-aqueous workup can be employed. This involves adding a solid base, such as anhydrous potassium carbonate or sodium bicarbonate, directly to the reaction mixture, followed by filtration.
-
Phase-transfer catalysis: For biphasic reactions, a phase-transfer catalyst can facilitate the neutralization at the interface, minimizing the product's exposure to the bulk aqueous phase.
Issue 2: Incomplete Neutralization of the Acidic Catalyst
Symptom: The product is unstable during storage or subsequent reaction steps, indicating residual acidity. The pH of the aqueous layer after workup is still acidic.
Possible Cause: Insufficient amount of base used for quenching, or poor mixing during the neutralization step.
Troubleshooting Steps:
-
Monitor pH: During the quenching process, carefully monitor the pH of the aqueous phase using pH paper or a pH meter. Continue adding the basic solution until the pH is neutral (pH 7) or slightly basic (pH 8).[4]
-
Vigorous Stirring: Ensure vigorous stirring during the addition of the basic solution to promote efficient mixing and complete neutralization.
-
Use of a stronger base: If a weak base is ineffective, a dilute solution of a stronger base like sodium hydroxide can be used cautiously. Add it dropwise at a low temperature (e.g., 0 °C) to control the exotherm and prevent localized high concentrations.
Issue 3: Difficulty in Removing Solid-Supported Catalysts
Symptom: Fine particles of the solid catalyst (e.g., montmorillonite clay, silica (B1680970) gel) pass through the filter paper, contaminating the product.
Possible Cause: The filter medium has too large a pore size, or the catalyst particles are too fine.
Troubleshooting Steps:
-
Use a finer filter: Employ a filter aid like Celite® or a membrane filter with a smaller pore size to effectively remove the solid catalyst.
-
Centrifugation: Centrifuge the reaction mixture to pellet the solid catalyst, then carefully decant the supernatant liquid.
-
Dissolution and Filtration: Dissolve the reaction mixture in a suitable solvent that does not dissolve the catalyst, followed by filtration.
Data Presentation
Table 1: Comparison of Common Basic Quenching Agents
| Quenching Agent | Formula | Strength | Typical Use | Advantages | Disadvantages |
| Sodium Bicarbonate | NaHCO₃ | Weak Base | Neutralizing strong acids | Mild, readily available, produces CO₂ which can aid in mixing | Can cause foaming due to CO₂ evolution |
| Sodium Carbonate | Na₂CO₃ | Moderate Base | General purpose neutralization | More basic than NaHCO₃ | Can be too basic for some sensitive substrates |
| Potassium Carbonate | K₂CO₃ | Moderate Base | Often used in anhydrous conditions | Soluble in some organic solvents | Hygroscopic |
| Sodium Hydroxide | NaOH | Strong Base | Neutralizing weak and strong acids | Very effective for complete neutralization | Can cause product degradation if not used carefully |
| Triethylamine | Et₃N | Organic Base | Non-aqueous workups | Soluble in organic solvents, acts as a scavenger | Volatile, needs to be removed under vacuum |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Sodium Bicarbonate
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Cool the reaction mixture: After the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Quench the reaction: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases and the pH of the aqueous layer is ~7-8.
-
Extract the product: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
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Wash the organic layer: Separate the organic layer and wash it sequentially with water and then brine (saturated aqueous NaCl solution) to remove any remaining inorganic salts.
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Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify: Purify the crude product by a suitable method such as column chromatography, distillation, or recrystallization.
Protocol 2: Non-Aqueous Workup with Solid Potassium Carbonate
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Cool the reaction mixture: Cool the reaction mixture to room temperature.
-
Add solid base: Add an excess of anhydrous potassium carbonate (K₂CO₃) powder to the reaction mixture with vigorous stirring.
-
Stir: Allow the mixture to stir for 30-60 minutes to ensure complete neutralization.
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Filter: Filter the mixture through a pad of Celite® to remove the solid base and any resulting salts.
-
Rinse: Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.
Visualizations
Caption: Workflow for Acidic Catalyst Removal.
Caption: Troubleshooting Decision Tree.
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
Troubleshooting low conversion in orthoester Claisen rearrangements
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion or other issues with orthoester Claisen rearrangements.
Frequently Asked Questions (FAQs)
Q1: My orthoester Claisen rearrangement is resulting in low yield or is not proceeding to completion. What are the common causes and how can I improve the conversion?
A1: Low conversion in an orthoester Claisen rearrangement can stem from several factors, most commonly suboptimal reaction conditions. The traditional Johnson-Claisen variant often requires high temperatures (100-200 °C) and long reaction times (10-120 hours).[1][2]
Troubleshooting Steps:
-
Increase Reaction Temperature: If the reaction is sluggish, a primary approach is to gradually increase the temperature. High-boiling point solvents such as toluene (B28343) or xylene can facilitate this.[3]
-
Optimize Reactant Stoichiometry: An excess of the orthoester is typically used to drive the equilibrium towards the formation of the ketene (B1206846) acetal (B89532) intermediate.[4] The removal of the alcohol byproduct, for instance by distillation, can also shift the equilibrium.[3]
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Employ a Catalyst: Weak acids like propionic acid are commonly used to catalyze the reaction.[1] For substrates that are sensitive to acid, weaker acids such as 2-nitrophenol (B165410) may provide better results and minimize decomposition.[3]
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Consider Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes and significantly improve yields.[1][5] This is due to rapid and uniform heating.[5]
-
Use a Lewis Acid Catalyst: For temperature-sensitive substrates, a Lewis acid catalyst can facilitate the rearrangement at or near room temperature, thus avoiding potential degradation.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side reactions in orthoester Claisen rearrangements can compete with the desired rearrangement, leading to a complex product mixture and lower yields of the target molecule. Common side reactions include O-acetylation and O-alkylation of the starting allylic alcohol.[6]
Strategies to Minimize Side Products:
-
Milder Reaction Conditions: The formation of side products is often exacerbated by the harsh conditions of a thermal rearrangement. Lowering the reaction temperature can be an effective way to reduce these competing pathways.
-
Catalyst Selection: For acid-sensitive substrates, using a milder acid catalyst like 2-nitrophenol instead of propionic acid can suppress the formation of byproducts.[3]
-
Microwave-Assisted Synthesis: In some instances, the rapid and controlled heating provided by microwave irradiation can lead to a cleaner reaction profile with fewer side products compared to conventional heating methods.[5]
Q3: My substrate is sensitive to high temperatures. Are there alternative conditions I can use?
A3: Yes, for thermally sensitive substrates, there are milder alternatives to the high temperatures typically required for the orthoester Claisen rearrangement.
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly accelerate the reaction, often allowing it to proceed efficiently at or near room temperature.
-
Microwave Irradiation: Microwave-assisted synthesis can be a valuable tool for temperature-sensitive molecules. The significantly shorter reaction times (often just a few minutes) reduce the overall thermal stress on the substrate, minimizing degradation.[5]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction conditions on the yield of the orthoester Claisen rearrangement.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Rearrangement of Perillyl Alcohol [5]
| Entry | Heating Method | Temperature (°C) | Time (min) | Molar Ratio (Alcohol:Orthoester) | Product Yield (%) |
| a | Oil Bath | 140 | 480 | 1:7 | 84 |
| b | Microwave | 190 | 15 | 1:27 | 95 |
| c | Microwave | 190 | 15 | 1:14 | 95 |
| d | Microwave | 190 | 15 | 1:7 | 73 |
| e | Microwave | 190 | 10 | 1:7 | 70 |
| f | Microwave | 190 | 5 | 1:7 | 75 |
| g | Microwave | 190 | 5 | 1:14 | 99 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Rearrangement of Nerol [5]
| Entry | Heating Method | Temperature (°C) | Time (min) | Molar Ratio (Alcohol:Orthoester) | Product Yield (%) |
| a' | Oil Bath | 140 | 480 | 1:7 | 42 |
| b' | Microwave | 190 | 15 | 1:27 | 82 |
| c' | Microwave | 190 | 15 | 1:14 | 87 |
| d' | Microwave | 190 | 5 | 1:14 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Conventional Thermal Orthoester Claisen Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol, an excess of triethyl orthoacetate (typically 7-15 equivalents), and a catalytic amount of propionic acid.[4][5]
-
Heating: Heat the reaction mixture in an oil bath to the desired temperature (typically 140°C or the boiling point of the solvent if used).[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[5] Remove the excess triethyl orthoacetate under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Microwave-Assisted Orthoester Claisen Rearrangement [5]
This protocol is adapted for a microwave-assisted reaction and may require optimization.
-
Reaction Setup: In a microwave-safe process vial equipped with a magnetic stir bar, combine the allylic alcohol, triethyl orthoacetate (e.g., 14 equivalents), and a catalytic amount of propionic acid.[5]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 190°C) and hold for the optimized time (e.g., 5 minutes).[5]
-
Quenching and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Remove the excess triethyl orthoacetate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired γ,δ-unsaturated ester.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in orthoester Claisen rearrangements.
Caption: Troubleshooting workflow for low conversion.
Johnson-Claisen Rearrangement Mechanism
The following diagram outlines the key steps in the Johnson-Claisen rearrangement mechanism.
Caption: Johnson-Claisen rearrangement mechanism.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Impact of solvent choice on Trimethyl orthoacetate reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with trimethyl orthoacetate, with a focus on the critical impact of solvent choice on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound and why is solvent choice so important?
A1: this compound (TMOA) is an orthoester, a functional group containing three alkoxy groups attached to a single carbon. Its primary reactivity involves the central, highly electrophilic carbon atom. TMOA is most known for its sensitivity to hydrolysis in the presence of water and acid, which yields a methyl ester and two equivalents of methanol (B129727).[1][2] The choice of solvent is critical because it can dictate the reaction pathway, influence reaction rates, and determine product distribution. The nature of the solvent—whether it is protic, aprotic, polar, or non-polar—directly affects the stability of reactants, intermediates, and transition states.[3]
Q2: How do protic and aprotic solvents affect the stability and reactivity of TMOA?
A2:
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Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[4] In the context of TMOA, protic solvents can be problematic. Water, even in trace amounts, can lead to rapid hydrolysis, especially with acid catalysis.[5] Alcohols can participate in transesterification reactions, exchanging the methoxy (B1213986) groups of TMOA. However, protic solvents are necessary for reactions like acid-catalyzed hydrolysis or alcoholysis.
-
Aprotic Solvents (e.g., toluene (B28343), hexane, THF, DMF, DMSO) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4] For most applications where the orthoester moiety needs to be preserved or used as a protecting group, anhydrous aprotic solvents are mandatory to prevent unwanted hydrolysis.[1] The polarity of the aprotic solvent is still a key consideration for solubility and reaction kinetics.
Q3: What role does solvent polarity play in reactions involving TMOA?
A3: Solvent polarity, measured by the dielectric constant, influences the rate of reactions that involve a change in charge distribution between the reactants and the transition state.
-
Polar Solvents (e.g., acetonitrile (B52724), DMF, DMSO) are effective at stabilizing charged intermediates, such as the oxocarbenium ion formed during the initial stages of acid-catalyzed hydrolysis.[6][7] Therefore, reactions proceeding through ionic mechanisms are often accelerated in polar solvents.
-
Non-polar Solvents (e.g., hexane, toluene) are less effective at stabilizing charged species. They are often used in the synthesis of TMOA itself (via the Pinner reaction) to minimize side reactions and ensure anhydrous conditions.[2][8]
Q4: Can TMOA reactions be performed without a solvent?
A4: Yes, performing reactions under solvent-free conditions is a recognized strategy.[3] This approach can offer several advantages, including increased reactant concentration leading to higher reactivity, reduced reaction times, and alignment with green chemistry principles by avoiding volatile organic solvents.[3] Esterification of carboxylic acids with TMOA has been successfully carried out under solvent-free conditions, often with microwave irradiation.[9]
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Recommended Solution & Explanation |
| Low or No Yield of Desired Product | Presence of Water: TMOA has hydrolyzed. Orthoesters are highly susceptible to hydrolysis in acidic aqueous media.[1] | Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Consider adding a scavenger, such as an excess of the orthoester itself, to consume trace water.[1] |
| Incorrect Polarity: The solvent may not adequately stabilize the reaction's transition state or intermediates. | Match Solvent to Mechanism: For reactions involving polar or ionic intermediates (e.g., Johnson-Claisen rearrangement), a polar aprotic solvent (like acetonitrile or DMF) may increase the rate. For non-polar reactants, a non-polar solvent (like toluene or hexane) may be more appropriate. | |
| Formation of Methyl Acetate as a Side Product | Hydrolysis: Trace amounts of water and acid in the reaction mixture are causing the TMOA to break down. | Ensure Rigorously Anhydrous & Neutral Conditions: Dry all reagents and solvents. If an acid catalyst is not required for your desired transformation, ensure the reaction medium is neutral or basic. |
| Reaction Fails to Initiate or is Extremely Slow | Poor Solubility: Reactants may not be sufficiently dissolved in the chosen solvent to react efficiently. | Select a Different Solvent: Choose a solvent that is known to dissolve all reaction components. Refer to solubility data for your specific substrates. TMOA itself is soluble in common organic solvents like ethanol, ether, and toluene but not in water.[8] |
| Solvent Caging of Nucleophile: In reactions where TMOA is attacked by a nucleophile (e.g., an anion), a polar protic solvent can form a "cage" around the nucleophile via hydrogen bonding, reducing its reactivity.[10] | Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile can dissolve many ionic nucleophiles without hydrogen bonding to them, leaving them more "free" and reactive.[10] | |
| Transesterification or Other Solvent Participation | Reactive Solvent: The solvent (e.g., an alcohol) is participating in the reaction as a nucleophile. | Use an Inert Solvent: Select a solvent that will not participate in the reaction. Aprotic solvents like THF, toluene, or dichloromethane (B109758) are often good choices, provided they are compatible with the reaction conditions. |
Quantitative Data: Solvent Impact on Reactivity
Direct side-by-side kinetic comparisons for this compound in various solvents are not extensively compiled in a single source. However, the literature provides qualitative and semi-quantitative insights into its reactivity under different conditions.
| Reaction Type | Solvent/Condition | Observed Effect on Reactivity | Reference |
| General Reactivity | Aqueous Medium (Acidic) | Rapid and irreversible hydrolysis to methyl acetate. | [1] |
| General Reactivity | Anhydrous Organic Solvents | Stable; allows for participation in desired organic transformations (e.g., esterification, rearrangements). | [1][3] |
| Esterification of Carboxylic Acids | Solvent-Free (80-100 °C) | Efficient esterification, even for sterically hindered acids. | [3] |
| Acetylation of Amines | Methanol (135 °C, Microwave) | Effective acetylation of amine hydrochloride salts. | [3] |
| Acetylation of Amines | Refluxing Toluene | Quantitative acetylation of amino acid esters. | [9] |
| Synthesis of TMOA | Carbon Tetrachloride, n-Hexane | Used as non-polar solvents in the Pinner reaction to produce TMOA in high yield (>90%). | [8][11] |
Experimental Protocols
Key Experiment: Synthesis of this compound (Pinner Reaction)
This protocol is adapted from established synthesis methods and highlights the critical need for anhydrous, non-polar solvents.[2][8][11]
Objective: To synthesize this compound from acetonitrile and methanol using hydrogen chloride gas.
Materials:
-
Acetonitrile (anhydrous)
-
Methanol (anhydrous)
-
A non-polar solvent (e.g., carbon tetrachloride or n-hexane, anhydrous)[8][11]
-
Hydrogen chloride (dry gas)
-
Sodium methoxide (B1231860) in methanol (28%)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, combine anhydrous acetonitrile, anhydrous methanol, and the anhydrous non-polar solvent (e.g., carbon tetrachloride).
-
Pinner Salt Formation: Cool the reaction mixture to between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the temperature to ensure it remains within the specified range.
-
After the addition of HCl is complete, allow the mixture to stir at 0-5 °C for 12 hours. During this time, the intermediate imino ether hydrochloride (Pinner salt) will precipitate.
-
Alcoholysis: Neutralize the reaction mixture to a pH of approximately 6.5 by carefully adding a 28% solution of sodium methoxide in methanol.
-
Add additional pre-cooled anhydrous methanol to the mixture to facilitate the alcoholysis step.
-
Allow the temperature to rise to 35-40 °C and continue stirring for 10 hours.
-
Workup and Purification: Cool the mixture to 0-5 °C and filter to remove the precipitated ammonium (B1175870) chloride.
-
Neutralize the filtrate to pH 8 with sodium methoxide solution and filter again.
-
Distillation: Fractionally distill the filtrate. First, remove the non-polar solvent. Then, collect the fraction boiling at 107-110 °C, which is the pure this compound product.
Visualizations
Caption: Logical flow of solvent choice on TMOA reactivity.
Caption: Experimental workflow for esterification using TMOA.
References
- 1. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 9. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Minimizing side product formation in acetalization with Trimethyl orthoacetate
Welcome to the Technical Support Center for acetalization reactions using trimethyl orthoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during acetalization with this compound?
A1: The most prevalent issues and side products include:
-
Incomplete reaction: Leaving unreacted starting carbonyl compound.
-
Hydrolysis: The acetal (B89532) product can hydrolyze back to the starting carbonyl compound, especially in the presence of water and a strong acid catalyst.
-
Transesterification: If an alcohol is used as a solvent or is present as a substrate, it can react with this compound to form mixed orthoesters.[1]
-
O-Alkylation and O-Acetylation: Particularly with alcohol substrates, O-alkylation (formation of a methyl ether) and O-acetylation (formation of an acetate (B1210297) ester) can occur as competing reactions.
-
Thermal Decomposition: At elevated temperatures, this compound and the resulting acetal can decompose, potentially leading to the formation of methanol (B129727) and other degradation byproducts.[2]
Q2: How does the choice of catalyst affect the reaction and side product formation?
A2: Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., TMSCl, AlCl₃, CeCl₃) can catalyze the reaction.[1][3]
-
Brønsted Acids: Highly effective but can be harsh, potentially leading to degradation of sensitive substrates, especially at higher concentrations and temperatures.
-
Lewis Acids: Often milder and can offer better chemoselectivity, for instance, in the acetalization of aldehydes in the presence of ketones.[1][4] The choice of a milder catalyst can be crucial for minimizing side reactions with sensitive functional groups.
Q3: What is the role of temperature in minimizing side products?
A3: Temperature plays a critical role in controlling selectivity. Lowering the reaction temperature can significantly reduce the rate of side reactions, such as thermal decomposition and the formation of humin byproducts.[2] However, this will also decrease the rate of the desired acetalization reaction, so optimization is key.
Q4: How can I prevent the hydrolysis of my acetal product during the workup?
A4: To prevent hydrolysis, it is crucial to neutralize the acid catalyst before introducing water. This is typically done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution. Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | 1. Insufficient catalyst. 2. Reaction time is too short. 3. Presence of water in the reagents or solvent. 4. Inefficient removal of methanol byproduct. | 1. Increase catalyst loading incrementally. 2. Monitor the reaction by TLC or GC and extend the reaction time. 3. Use anhydrous solvents and reagents. 4. Use a Dean-Stark apparatus or fractional distillation to remove methanol.[1] |
| Significant amount of hydrolysis product observed after workup | 1. Incomplete neutralization of the acid catalyst before adding water. 2. The acetal is unstable to the purification conditions (e.g., silica (B1680970) gel chromatography). | 1. Ensure complete neutralization with a basic wash. 2. Deactivate silica gel with triethylamine (B128534) before chromatography or consider alternative purification methods like distillation. |
| Presence of unexpected ester or ether byproducts | 1. Transesterification with alcohol solvent. 2. O-alkylation or O-acetylation of alcohol substrates. | 1. Use a non-alcoholic solvent or use the alcohol corresponding to the orthoester methoxy (B1213986) groups (methanol). 2. Optimize reaction conditions (lower temperature, milder catalyst) to favor acetalization. |
| Formation of dark, polymeric material | 1. Reaction temperature is too high, leading to decomposition. 2. Use of a harsh acid catalyst with sensitive substrates. | 1. Reduce the reaction temperature. 2. Switch to a milder Lewis acid catalyst. |
Data Presentation
Table 1: Effect of Catalyst on Acetalization of Benzaldehyde with Trimethyl Orthoformate (a this compound Analog)
| Catalyst (mol%) | Time (min) | Yield (%) |
| TMSCl (10) | 5 | 95 |
| AlCl₃ (10) | 8 | 92 |
| None | 60 | <10 |
Data adapted from a study on microwave-assisted acetalization, illustrating the impact of different Lewis acid catalysts on reaction efficiency.[1]
Experimental Protocols
General Protocol for Minimizing Side Products in Acetalization
This protocol provides a general guideline for acetalization using this compound, with an emphasis on minimizing byproduct formation.
1. Reagents and Setup:
-
Carbonyl compound (1.0 eq)
-
This compound (1.5 - 3.0 eq)
-
Anhydrous methanol (as solvent, if required)
-
Acid catalyst (e.g., p-TsOH, 0.01-0.1 eq or a mild Lewis acid)
-
An oven-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. A Dean-Stark trap can be fitted between the flask and condenser for efficient removal of methanol.
2. Reaction Procedure:
-
To the reaction flask under a nitrogen atmosphere, add the carbonyl compound and anhydrous methanol (if used).
-
Add this compound to the mixture.
-
Add the acid catalyst.
-
Heat the reaction mixture to a gentle reflux (typically 60-80 °C). For sensitive substrates, consider running the reaction at a lower temperature for a longer duration.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
3. Work-up and Purification:
-
Quench the reaction by adding a solid base (e.g., a spatula tip of sodium bicarbonate) or by washing with a saturated aqueous solution of sodium bicarbonate.
-
If an aqueous workup is performed, separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel (deactivated with triethylamine if the product is acid-sensitive).
Visualizations
Caption: Acetalization reaction mechanism.
Caption: Troubleshooting workflow for acetalization.
References
- 1. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. This compound(1445-45-0) 1H NMR [m.chemicalbook.com]
- 4. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of γ,δ-Unsaturated Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of γ,δ-unsaturated esters.
Frequently Asked Questions (FAQs)
Q1: My γ,δ-unsaturated ester appears to be decomposing on the silica (B1680970) gel column. What could be the cause and how can I prevent it?
A1: Decomposition of γ,δ-unsaturated esters on a standard silica gel column is a common issue, often attributed to the acidic nature of the silica.[1] The acidic surface can catalyze hydrolysis of the ester functionality or isomerization of the double bond. To prevent this, consider the following:
-
Use Deactivated Silica Gel: Neutralizing the acidic sites on the silica gel is a highly effective strategy. This can be achieved by pre-treating the silica with a base, such as triethylamine (B128534).[2][3]
-
Alternative Stationary Phases: If your compound is particularly sensitive, you might switch to a more neutral or basic stationary phase like Florisil or alumina.[1]
-
2D-TLC Analysis: Before running a column, it's advisable to check the stability of your compound on silica gel using a two-dimensional thin-layer chromatography (2D-TLC) analysis.[4]
Q2: I am observing co-elution of my desired γ,δ-unsaturated ester with impurities of similar polarity. How can I improve the separation?
A2: Achieving good separation between compounds with similar polarities can be challenging. Here are some strategies to enhance resolution:
-
Optimize the Solvent System: A systematic approach to selecting your solvent system is crucial. Aim for a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate for optimal separation on a column.[5] Experiment with different solvent combinations; for instance, switching from an ethyl acetate (B1210297)/hexane system to a dichloromethane (B109758)/methanol (B129727) system can alter the selectivity.[6]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to resolve closely eluting compounds.[2]
-
Column Dimensions: A longer and narrower column generally provides better resolution than a short and wide one for the same amount of silica gel.
Q3: My γ,δ-unsaturated ester is not moving from the baseline of the column, even with a highly polar solvent system. What should I do?
A3: If your compound is highly polar and remains at the origin of the column, you could try the following:
-
Highly Polar Eluents: For very polar compounds, solvent systems containing methanol are often necessary. A common system is a mixture of dichloromethane and methanol.[6] In some cases, adding a small amount of ammonia (B1221849) to the methanol can help elute stubborn basic compounds.
-
Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography might be a more suitable purification method. In this technique, a non-polar stationary phase is used with a polar mobile phase, and the most polar compounds elute first.
Q4: How can I tell if the double bond in my γ,δ-unsaturated ester is isomerizing to the α,β-position during purification?
A4: Isomerization of the double bond to the thermodynamically more stable conjugated α,β-position is a significant risk. You can detect this isomerization using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for detecting this isomerization. The proton signals of the double bond and the adjacent methylene (B1212753) groups will have characteristic chemical shifts and coupling constants for each isomer. Comparing the NMR spectrum of your purified sample to that of the starting material will reveal any new sets of signals corresponding to the isomer.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery/Yield | 1. Decomposition on silica gel.[4] 2. Irreversible adsorption to the stationary phase. 3. Compound is too volatile and evaporated during solvent removal. | 1. Use deactivated silica gel or an alternative stationary phase (alumina, Florisil).[1] 2. Perform a 2D-TLC to assess stability.[4] 3. After the run, flush the column with a very polar solvent (e.g., methanol) to check if the compound was strongly retained. 4. Use gentle conditions for solvent evaporation (e.g., lower temperature on the rotary evaporator). |
| Poor Separation | 1. Inappropriate solvent system. 2. Column overloading. 3. Poorly packed column (channeling). 4. Co-elution with an isomer. | 1. Systematically screen solvent systems using TLC to find one that provides good separation (ΔRf > 0.2).[9] 2. Use a larger column or reduce the amount of crude material loaded. 3. Ensure the silica gel is packed uniformly without any air bubbles. 4. Consider using silver nitrate (B79036) impregnated silica gel, which can aid in the separation of isomers.[1] |
| Double Bond Isomerization (γ,δ to α,β) | 1. Acidity of the silica gel. 2. Prolonged contact time with the stationary phase. | 1. Use triethylamine-deactivated silica gel.[2][3] 2. Use a less acidic stationary phase like Florisil.[1] 3. Run the column as quickly as possible (flash chromatography) to minimize contact time. |
| Ester Hydrolysis | 1. Presence of water in the solvents or on the silica gel. 2. Acidity of the silica gel. | 1. Use dry solvents and properly activated silica gel. 2. Use deactivated silica gel.[2][3] |
Experimental Protocols
Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
This protocol describes the neutralization of acidic sites on silica gel, making it suitable for the purification of acid-sensitive compounds like γ,δ-unsaturated esters.[2][10][11]
Materials:
-
Standard silica gel (for flash chromatography)
-
Triethylamine (Et3N)
-
Hexane
-
Ethyl acetate (or another appropriate solvent for your separation)
Procedure:
-
Prepare the deactivating solvent: Prepare a solution of 1-3% triethylamine in your chosen column chromatography solvent system (e.g., 1% Et3N in 10% ethyl acetate/hexane).
-
Pack the column: Pack the chromatography column with the desired amount of silica gel using the deactivating solvent to create a slurry.
-
Equilibrate the column: Flush the packed column with one to two column volumes of the deactivating solvent. This ensures that all the acidic sites on the silica gel are neutralized. Discard the eluted solvent.
-
Wash the column (optional but recommended): Flush the column with the chromatography solvent system without triethylamine to remove the excess base. This is important if your compound itself is base-sensitive.
-
Load your sample and run the column: The column is now ready for you to load your γ,δ-unsaturated ester and proceed with the purification using your optimized solvent system (without triethylamine).
Protocol 2: Two-Dimensional Thin-Layer Chromatography (2D-TLC) for Stability Assessment
This technique is used to determine if a compound is stable on the silica gel stationary phase.
Materials:
-
Square TLC plate
-
Your crude sample containing the γ,δ-unsaturated ester
-
Appropriate TLC developing solvent
Procedure:
-
Spot the plate: Gently spot your sample in one corner of the square TLC plate, about 1 cm from each edge.
-
First dimension development: Place the TLC plate in a developing chamber containing your chosen solvent and allow the solvent to run up the plate.
-
Dry the plate: Once the solvent front is near the top, remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Rotate the plate: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom of the plate.
-
Second dimension development: Place the rotated plate in the developing chamber with the same solvent system and allow it to develop again.
-
Analyze the results: After drying, visualize the plate.
-
Stable compounds: If your compound is stable on silica gel, all the spots will appear on the diagonal of the plate.
-
Unstable compounds: If your compound decomposes, you will see new spots that are not on the diagonal. This indicates that the compound is reacting on the silica gel.
-
Visualizations
Caption: Experimental workflow for the purification of γ,δ-unsaturated esters.
Caption: Troubleshooting decision tree for purifying γ,δ-unsaturated esters.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Handling Moisture-Sensitive Reactions with Trimethyl Orthoacetate
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using trimethyl orthoacetate (TMOA) as a water scavenger in moisture-sensitive reactions. It includes frequently asked questions, troubleshooting advice for common issues, detailed experimental protocols, and key data presented for clarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMOA) and why is it used in moisture-sensitive reactions?
A1: this compound (TMOA), also known as 1,1,1-trimethoxyethane, is a clear, colorless liquid.[1] It is widely used in organic synthesis as a dehydrating agent or "water scavenger."[2] Many chemical reactions are sensitive to water, which can cause side reactions, decompose sensitive reagents, or inhibit catalysts, leading to low product yields. TMOA chemically reacts with water in a typically irreversible manner to form stable, often non-interfering byproducts, thereby ensuring the reaction environment remains anhydrous.[3][4]
Q2: How does this compound remove water?
A2: this compound reacts with water, particularly under acid-catalyzed conditions, via hydrolysis.[4] The reaction consumes one molecule of water for every molecule of TMOA, producing one molecule of methyl acetate (B1210297) and two molecules of methanol (B129727) as byproducts. These byproducts are often compatible with the primary reaction or can be easily removed.
Q3: How much this compound should I use in my reaction?
A3: The amount of TMOA required depends on the amount of water present in the reagents and solvent, as well as any water that might be introduced from the atmosphere. It is standard practice to use a stoichiometric excess of TMOA to ensure all trace moisture is removed. In some applications, it can be used in large excess, effectively acting as a co-solvent.[2]
Q4: Are the byproducts of the water-scavenging reaction (methanol and methyl acetate) problematic?
A4: The compatibility of the byproducts, methanol and methyl acetate, with your specific reaction must be considered. For many reactions, these small ester and alcohol molecules are innocuous. However, if your starting materials or products can react with methanol (e.g., transesterification) or methyl acetate, TMOA may not be a suitable choice. Always evaluate potential cross-reactivity before selecting a water scavenger.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a flammable liquid and vapor and should be kept away from heat, sparks, and open flames.[5] It is also sensitive to moisture and air.[6] It can cause skin and serious eye irritation.[7] Therefore, it is crucial to handle TMOA in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.[7] Store the container tightly closed in a dry, cool, and well-ventilated place.[5][8]
Troubleshooting Guide
This section addresses common problems encountered when using this compound in moisture-sensitive reactions.
Caption: Workflow for using TMOA as a water scavenger.
Protocol 2: Using this compound as an in situ Water Scavenger
-
Setup: Assemble a dry reaction apparatus under an inert atmosphere as described in Protocol 1.
-
Addition of Reagents: Charge the reaction flask with the anhydrous solvent and the moisture-sensitive substrate(s).
-
Addition of TMOA: Using a dry syringe, add a calculated excess of this compound to the reaction mixture.
-
Dehydration Step: Stir the mixture at room temperature for 15-30 minutes to allow the TMOA to react with any trace water present in the solvent or on the surface of the reagents.
-
Reaction Initiation: Proceed with the reaction by adding the final reagent (e.g., a catalyst) or by adjusting the temperature as required by the specific procedure.
-
Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
References
- 1. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.de [fishersci.de]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Head-to-Head Battle: Trimethyl Orthoacetate vs. Triethyl Orthoacetate in the venerable Claisen Rearrangement
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and natural product arenas, the Johnson-Claisen rearrangement stands as a powerful and reliable tool for the formation of strategic carbon-carbon bonds. This variant of the classic Claisen rearrangement utilizes an allylic alcohol and a trialkyl orthoacetate to forge new bonds with high stereoselectivity, yielding valuable γ,δ-unsaturated esters. A key decision in employing this reaction is the choice of the orthoester, with trimethyl orthoacetate and triethyl orthoacetate being the most common reagents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed selection for their specific synthetic challenges.
Performance Comparison: A Tale of Two Orthoesters
While both this compound and triethyl orthoacetate are effective reagents in the Johnson-Claisen rearrangement, their performance can differ based on the specific substrate and reaction conditions. The primary distinction often lies in the reaction temperature, which is influenced by the boiling point of the respective orthoester.
| Parameter | This compound | Triethyl Orthoacetate | Analysis |
| Boiling Point | 107-109 °C | 142-146 °C | The higher boiling point of triethyl orthoacetate allows for reactions to be conducted at higher temperatures, which can be advantageous for less reactive substrates or to increase reaction rates. |
| Reactivity | Generally effective, but may require higher temperatures or longer reaction times for some substrates. | Often preferred for its ability to drive reactions to completion due to the higher accessible temperatures. In the functionalization of graphene oxide, triethyl orthoacetate was found to provide a higher density of ester groups compared to this compound, a result attributed to its higher boiling point allowing for a more extensive reaction.[1] | |
| Yield | Yields are substrate-dependent and can be excellent under optimized conditions. For example, the reaction of a specific allylic alcohol with this compound in refluxing xylene afforded a diastereomeric mixture of γ,δ-unsaturated esters in good yield.[2] | High yields are frequently reported. For instance, the reaction of 3-methyl-2-buten-1-ol (B147165) with triethyl orthoacetate and a catalytic amount of propionic acid provides the corresponding ethyl ester in high yield.[3] | While direct comparative studies on the same substrate are scarce, triethyl orthoacetate's ability to be used at higher temperatures can lead to improved yields and shorter reaction times in many cases. |
| Byproducts | The primary byproduct is methanol (B129727). | The primary byproduct is ethanol. | The lower boiling point of methanol may facilitate its removal from the reaction mixture, which can help drive the equilibrium towards the product. |
| Stereoselectivity | The stereochemical outcome is primarily dictated by the stereochemistry of the allylic alcohol and the chair-like transition state of the rearrangement.[2][4] | Similar to this compound, the stereoselectivity is mainly influenced by the substrate's structure.[4] | There is no strong evidence to suggest a significant difference in stereoselectivity based solely on the choice between the methyl and ethyl orthoester. The steric bulk of the orthoester is generally considered to have a minimal impact on the stereochemical outcome compared to the substituents on the allylic alcohol. |
The Underlying Chemistry: The Johnson-Claisen Rearrangement Mechanism
The Johnson-Claisen rearrangement proceeds through a well-established mechanism initiated by the acid-catalyzed reaction of the allylic alcohol with the orthoester. This in situ formation of a ketene (B1206846) acetal (B89532) is a key feature of this rearrangement, which then undergoes a[2][2]-sigmatropic rearrangement to furnish the final γ,δ-unsaturated ester.[5][6]
Experimental Corner: Protocols for Success
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Johnson-Claisen rearrangement using both trimethyl and triethyl orthoacetate.
Protocol 1: Johnson-Claisen Rearrangement with Triethyl Orthoacetate
This protocol describes the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate.[3]
Materials:
-
3-Methyl-2-buten-1-ol
-
Triethyl orthoacetate
-
Propionic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).
-
The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl orthoacetate and any solvent are removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure ethyl 5-methyl-4-hexenoate.
Protocol 2: Johnson-Claisen Rearrangement with this compound
This protocol is a general procedure adapted from examples in the literature.[2]
Materials:
-
Allylic alcohol
-
This compound
-
Propionic acid
-
Toluene (B28343) or Xylene (as solvent)
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for removal of methanol)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap filled with the solvent) and a magnetic stirrer, add the allylic alcohol (1.0 equivalent).
-
Add an excess of this compound (3.0 - 5.0 equivalents).
-
Add the solvent (e.g., toluene or xylene).
-
Add a catalytic amount of propionic acid (0.1 equivalents).
-
The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and stirred vigorously.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography.
Experimental Workflow Visualization
The general workflow for performing a Johnson-Claisen rearrangement, from reaction setup to purification of the final product, can be visualized as follows:
Logical Framework: Selecting the Optimal Orthoester
The choice between this compound and triethyl orthoacetate is a nuanced one, guided by several factors. The following diagram illustrates the decision-making process.
Conclusion
Both this compound and triethyl orthoacetate are highly effective reagents for the Johnson-Claisen rearrangement. The choice between them is not always clear-cut and depends on the specific requirements of the synthesis. Triethyl orthoacetate, with its higher boiling point, offers the flexibility of higher reaction temperatures, which can be crucial for challenging substrates to achieve reasonable reaction rates and yields. Conversely, this compound may be advantageous in situations where the lower boiling point of the methanol byproduct facilitates its removal to drive the reaction equilibrium forward. Ultimately, the optimal choice may require empirical evaluation for a given transformation. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this elegant and powerful C-C bond-forming reaction.
References
A Comparative Guide to Orthoesters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Orthoesters, compounds possessing three alkoxy groups attached to a single carbon atom, are versatile reagents in organic synthesis. Their unique reactivity makes them valuable as protecting groups, precursors in carbon-carbon bond formation, and key components in the synthesis of complex heterocyclic systems. This guide provides an objective comparison of the performance of common orthoesters—trimethyl orthoformate, triethyl orthoformate, trimethyl orthoacetate, and triethyl orthoacetate—supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
At a Glance: Key Properties of Common Orthoesters
| Orthoester | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Trimethyl orthoformate (TMOF) | HC(OCH₃)₃ | 106.12 | 101-103 | 0.97 |
| Triethyl orthoformate (TEOF) | HC(OCH₂CH₃)₃ | 148.20 | 146 | 0.891 |
| This compound (TMOA) | CH₃C(OCH₃)₃ | 120.15 | 107-109 | 0.94 |
| Triethyl orthoacetate (TEOA) | CH₃C(OCH₂CH₃)₃ | 162.23 | 144-146 | 0.885 |
Performance Comparison in Key Synthetic Applications
Protecting Groups for Carbonyls (Acetal Formation)
Orthoesters are widely used for the protection of aldehydes and ketones as acetals or ketals, respectively. Their primary function in this context is often as a dehydrating agent, driving the equilibrium towards the formation of the acetal.[1]
Comparative Data: Acetal Formation
| Substrate | Orthoester | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde (B42025) | Trimethyl orthoformate | 0.1 mol% HCl | Methanol | 20 min | >99 (conversion) | [2] |
| Anisaldehyde | Trimethyl orthoformate | 0.1 mol% HCl | Methanol | 20 min | 75 (conversion) | [2] |
| Anisaldehyde | Trimethyl orthoformate | 0.1 mol% HCl | Methanol | 2 h | >99 (conversion) | [2] |
Note: For less reactive aldehydes, such as those with electron-donating groups, the addition of an orthoester like trimethyl orthoformate is crucial to drive the reaction to completion.[2]
The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[3][4] The choice of orthoester directly influences the ester group in the final product.
Comparative Data: Johnson-Claisen Rearrangement of Linalool
| Orthoester | Acid Catalyst | Temperature (°C) | Time (h) | Combined Yield (%) | Diastereomeric Ratio (E:Z) | Reference |
| Triethyl orthoacetate | Propionic acid | 140 | 6-8 | 63 | 45:55 | [5] |
| This compound | Propionic acid | Reflux (Xylene) | Not Specified | Diastereomeric Mixture | 1.1:1 (anti:syn) | [6] |
Note: The diastereoselectivity of the Johnson-Claisen rearrangement is influenced by the substrate and reaction conditions, not just the orthoester used.
Synthesis of Heterocyclic Compounds: Benzimidazoles
Orthoesters serve as a one-carbon source for the cyclization of 1,2-diamines to form benzimidazoles, a common scaffold in medicinal chemistry.
Comparative Data: Synthesis of Benzimidazolium Salts
| N-substituent | Method | C1 Source | Overall Yield (%) | Overall Reaction Time (h) | Reference |
| 2,4,6-trimethylphenyl | Previous | Not specified | 23 | 112 | [7] |
| 2,4,6-trimethylphenyl | This work | Triethyl orthoformate/TMSCl | 55 | 17 | [7] |
| 2,6-diisopropylphenyl | This work | Triethyl orthoformate/TMSCl | 16 | 19 | [7] |
Note: The use of triethyl orthoformate in combination with trimethylsilyl (B98337) chloride (TMSCl) significantly improved the yield and reduced the reaction time for the synthesis of sterically hindered benzimidazolium salts compared to previous methods.[7]
Hydrolytic Stability
The stability of orthoesters to hydrolysis is a critical factor, particularly when they are used as protecting groups. Generally, orthoesters are sensitive to acidic conditions, hydrolyzing to an ester and alcohols.[8] The rate of hydrolysis is influenced by the steric and electronic nature of the substituents.
Comparative Data: Hydrolysis Rates
| Orthoester | Uncatalyzed Rate Constant (k_uncat, s⁻¹) | Catalyzed Rate Acceleration (k_cat / k_uncat) | Reference |
| Triethyl orthoformate | 1.44 x 10⁻⁵ | 560 | [9] |
| Triisopropyl orthoformate | 4.34 x 10⁻⁶ | 890 | [9] |
Note: The data indicates that triisopropyl orthoformate is more stable to uncatalyzed hydrolysis than triethyl orthoformate. The rate of hydrolysis can be significantly accelerated by catalysts.[9]
Experimental Protocols
Protocol 1: Acetal Protection of Benzaldehyde using Trimethyl Orthoformate
Materials:
-
Benzaldehyde
-
Trimethyl orthoformate (TMOF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of benzaldehyde (2 mmol) in methanol, add hydrochloric acid (0.1 mol%).
-
Stir the mixture at ambient temperature for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzaldehyde dimethyl acetal.[2]
Protocol 2: Johnson-Claisen Rearrangement of 1-Octyn-3-ol (B1346985) with Triethyl Orthoacetate
Materials:
-
1-Octyn-3-ol
-
Triethyl orthoacetate (TEOA)
-
Propionic acid
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 1-octyn-3-ol (0.096 mol), triethyl orthoacetate (0.616 mol), and propionic acid (3.2 mmol).
-
Heat the solution to 140–150 °C in an oil bath.
-
Every 2 hours, remove the ethanol (B145695) produced under reduced pressure using a rotary evaporator.
-
After removing the ethanol, add an additional 10 g (0.0562 mol) of triethyl orthoacetate and 0.024 g (0.32 mmol) of propionic acid.
-
Continue heating until the starting material is consumed (typically 6–8 hours), as monitored by TLC or GC.
-
Remove the excess triethyl orthoacetate under reduced pressure.
-
Distill the residue under reduced pressure to yield ethyl 3,4-decadienoate (82–91% yield).[10]
Protocol 3: Synthesis of 2-Substituted Benzimidazoles
General Procedure:
-
A mixture of an o-phenylenediamine (B120857) (1 mmol), an aldehyde or orthoester (1.2 mmol), and a catalyst (e.g., ammonium (B1175870) chloride) is stirred in a suitable solvent (e.g., ethanol) at room temperature or under reflux.[11]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Note: Reaction conditions, including catalyst, solvent, and temperature, may vary depending on the specific substrates.
Mechanistic Insights & Visualizations
General Structure of Orthoesters
Caption: General chemical structure of an orthoester.
Acid-Catalyzed Hydrolysis of an Orthoester
Caption: Stepwise mechanism of acid-catalyzed orthoester hydrolysis.
The Pinner Reaction for Orthoester Synthesis
Caption: The Pinner reaction pathway for orthoester synthesis.
Johnson-Claisen Rearrangement Workflow
Caption: Experimental workflow for the Johnson-Claisen rearrangement.
Conclusion
The selection of an appropriate orthoester is a critical parameter in optimizing a synthetic route. Trimethyl and triethyl orthoformates are workhorse reagents for protecting groups and as C1 synthons, with their reactivity and byproducts (methanol vs. ethanol) being key differentiators. Trimethyl and triethyl orthoacetates are indispensable for the Johnson-Claisen rearrangement, allowing for the introduction of methyl or ethyl ester functionalities, respectively. As demonstrated, factors such as substrate reactivity, desired reaction conditions, and hydrolytic stability of intermediates and products must be carefully considered. This guide provides a foundational dataset and procedural basis to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. elar.urfu.ru [elar.urfu.ru]
A Comparative Guide to the GC-MS Analysis of Trimethyl Orthoacetate Reaction Products
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount for process optimization and quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of reaction products involving trimethyl orthoacetate. The Johnson-Claisen rearrangement, a synthetically valuable carbon-carbon bond-forming reaction, will serve as the primary example.
The Johnson-Claisen Rearrangement: A Case Study
The Johnson-Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allylic alcohol with an orthoester, such as this compound, to form a γ,δ-unsaturated ester. This reaction is widely used in the synthesis of natural products and other complex organic molecules. The progress of the reaction and the purity of the resulting ester are critical parameters that necessitate reliable analytical monitoring.
Reaction Scheme:
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring the Johnson-Claisen rearrangement and quantifying the product yield depends on several factors, including the volatility and thermal stability of the analytes, the need for structural elucidation, and the desired level of quantitation.
| Analytical Technique | Principle | Advantages | Disadvantages | Applicability to Johnson-Claisen Rearrangement |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification.[2][3] | High resolution for volatile and semi-volatile compounds. Provides structural information from mass spectra. High sensitivity and excellent for quantitative analysis of low concentration analytes.[4] | Requires analytes to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds.[2] | Ideal for analyzing the volatile γ,δ-unsaturated ester product. The mass spectrum provides confirmation of the product's identity. |
| HPLC | Separation of compounds based on their partitioning between a stationary liquid phase and a mobile liquid phase under high pressure.[2][3] | Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules.[3] Well-established for quantitative analysis. | Lower resolution for some isomers compared to GC.[5] Does not inherently provide structural information without a mass spectrometer detector (LC-MS). | Suitable for analyzing the product ester, especially if it has poor thermal stability. Can also be used to monitor the consumption of non-volatile starting materials. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[6] | Provides unambiguous structural elucidation. Inherently quantitative without the need for calibration curves for relative quantification.[7] Non-destructive.[8] | Lower sensitivity compared to MS-based methods.[8] Can be complex for analyzing mixtures without chromatographic separation. | Excellent for in-situ reaction monitoring to determine kinetics.[9] Provides definitive structural confirmation of the product and can identify byproducts. |
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the quantitative analysis of a γ,δ-unsaturated ester, the product of a Johnson-Claisen rearrangement, using GC-MS, HPLC, and NMR. The data presented is a synthesis from typical validation parameters for the analysis of organic molecules by these techniques.
| Parameter | GC-MS | HPLC-UV | ¹H-NMR |
| Linearity (r²) | > 0.99 | > 0.99[10] | > 0.99 |
| Limit of Detection (LOD) | ng/mL to pg/mL[11] | µg/mL to ng/mL | mg/mL to µg/mL |
| Limit of Quantitation (LOQ) | ng/mL to pg/mL[11] | µg/mL to ng/mL | mg/mL to µg/mL |
| Precision (RSD%) | < 5%[4] | < 5%[10] | < 3%[12] |
| Accuracy/Recovery (%) | 95-105%[11] | 98-102%[10] | 97-103% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative experimental protocols for the analysis of a Johnson-Claisen rearrangement product.
GC-MS Analysis Protocol
This protocol is based on established methods for the analysis of volatile organic compounds.
-
Sample Preparation: A 1 µL aliquot of the reaction mixture is diluted with 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) containing an internal standard (e.g., dodecane).
-
Instrumentation: An Agilent 6890N GC coupled to a 5973 mass selective detector or equivalent.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The product is identified by its retention time and comparison of its mass spectrum with a reference spectrum. Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the internal standard.
HPLC Analysis Protocol
This protocol is a general method for the analysis of moderately polar organic esters.
-
Sample Preparation: A 10 µL aliquot of the reaction mixture is diluted with 1 mL of the mobile phase. The solution is filtered through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis: The product is identified by its retention time compared to a standard. Quantification is achieved by creating a calibration curve from standards of known concentrations.
NMR Spectroscopy Protocol for Reaction Monitoring
This protocol allows for the in-situ monitoring of the reaction progress.[9]
-
Sample Preparation: The reaction is set up directly in an NMR tube using deuterated solvent (e.g., benzene-d6 (B120219) or chloroform-d). An internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) is added.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
NMR Acquisition Parameters:
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 4 to 16, depending on the concentration.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure accurate integration.
-
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals throughout the course of the reaction.
-
Data Analysis: The conversion is determined by integrating the signals corresponding to the starting material and the product and comparing them to the integral of the internal standard. This allows for the calculation of the concentration of each species over time, providing kinetic data for the reaction.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for GC-MS analysis and the decision-making process for selecting an appropriate analytical technique.
Conclusion
The selection of an analytical technique for monitoring the reactions of this compound is a critical decision that impacts the quality and efficiency of research and development. GC-MS is a powerful tool for the quantitative analysis of volatile and thermally stable products like the γ,δ-unsaturated esters from a Johnson-Claisen rearrangement, offering high resolution and structural confirmation. HPLC provides a versatile alternative, particularly for less volatile or thermally labile compounds. NMR spectroscopy excels in providing unambiguous structural elucidation and is uniquely suited for real-time kinetic monitoring of the reaction.
For a comprehensive understanding of a reaction, a multi-technique approach is often beneficial. For instance, NMR can be used for initial reaction profiling and kinetic studies, while GC-MS or HPLC can be employed for high-throughput quantitative analysis and purity assessment of the final product. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Johnson-Claisen Rearrangement | TCI AMERICA [tcichemicals.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Orthoester Reaction Products with NMR Spectroscopy
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized molecules. This guide provides a comparative analysis of using ¹H and ¹³C NMR for the characterization of orthoester reaction products, offering experimental data and detailed protocols to distinguish these compounds from potential side products and starting materials.
Orthoesters, compounds containing three alkoxy groups attached to a single carbon atom, are versatile intermediates in organic synthesis, finding application in protecting group strategies, drug delivery systems, and the formation of complex heterocyclic structures. The successful synthesis and subsequent reaction of orthoesters hinge on accurate product characterization. NMR spectroscopy provides a powerful, non-destructive method to confirm the formation of the desired orthoester and to identify any byproducts, such as esters and alcohols, that may arise from incomplete reactions or hydrolysis.
Distinguishing Orthoesters from Alternative Products: A Comparative NMR Data Analysis
The key to identifying orthoester formation lies in recognizing the characteristic chemical shifts of the protons and carbons associated with the orthoester moiety. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for common orthoesters and their potential reaction alternatives.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Compound Type | Functional Group | Representative Compound | Chemical Shift (δ) of Key Protons |
| Orthoester | HC(OR)₃ | Triethyl orthoformate | ~5.16 (s, 1H, HC(O-)₃) , 3.61 (q, 6H, -OCH₂CH₃), 1.23 (t, 9H, -OCH₂CH₃)[1][2] |
| R'C(OR)₃ | Trimethyl orthoacetate | 3.19 (s, 9H, -OCH₃) , 1.41 (s, 3H, -CCH₃)[3] | |
| Triethyl orthoacetate | 3.45 (q, 6H, -OCH₂CH₃) , 1.35 (s, 3H, -CCH₃), 1.15 (t, 9H, -OCH₂CH₃)[4] | ||
| Ester | R'COOR | Ethyl acetate | 4.12 (q, 2H, -OCH₂CH₃), 2.04 (s, 3H, -COCH₃), 1.26 (t, 3H, -OCH₂CH₃) |
| Alcohol | R-OH | Ethanol | ~3.69 (q, 2H, -CH₂OH), ~1.22 (t, 3H, -CH₃), variable (-OH) |
| Carboxylic Acid | R'COOH | Acetic Acid | ~11.5 (br s, 1H, -COOH), 2.10 (s, 3H, -CH₃) |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Compound Type | Functional Group | Representative Compound | Chemical Shift (δ) of Key Carbons |
| Orthoester | C (OR)₃ | Triethyl orthoformate | ~112.5 (HC(O-)₃) , 59.5 (-OCH₂CH₃), 15.1 (-OCH₂CH₃)[1] |
| R'C (OR)₃ | Triethyl orthoacetate | ~115.0 (C(O-)₃) , 57.0 (-OCH₂CH₃), 22.0 (-CCH₃), 15.0 (-OCH₂CH₃) | |
| Ester | R'C OOR | Ethyl acetate | ~171.1 (C=O), 60.4 (-OCH₂CH₃), 21.0 (-COCH₃), 14.2 (-OCH₂CH₃) |
| Alcohol | R-OH | Ethanol | ~57.8 (-CH₂OH), ~18.2 (-CH₃) |
| Carboxylic Acid | R'C OOH | Acetic Acid | ~178.0 (C=O), 20.8 (-CH₃) |
The most telling signals for orthoester identification are the proton and carbon of the central C(OR)₃ group. In ¹H NMR, the methine proton of an orthoformate appears significantly downfield (δ ~5.0-5.2 ppm). For orthoacetates and higher orthoalkanoates, the absence of this methine proton and the presence of characteristic signals for the alkyl/aryl group attached to the central carbon are key identifiers. In ¹³C NMR, the central carbon of the orthoester functionality exhibits a unique resonance in the range of δ 110-120 ppm, clearly distinguishing it from the carbonyl carbons of esters (δ ~170-180 ppm) and carboxylic acids (δ ~175-185 ppm).[5][6][7][8][9][10]
Experimental Protocols for NMR Analysis
Accurate and reproducible NMR data are crucial for the correct identification of reaction products. The following provides a detailed methodology for sample preparation and data acquisition.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample completely and does not react with it. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For moisture-sensitive reactions, ensure the use of anhydrous solvents.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.
-
Moisture Control: Orthoesters are susceptible to hydrolysis, especially in the presence of acid. It is critical to use dry NMR tubes and anhydrous deuterated solvents. If acidic catalysis was used in the reaction, it may be necessary to neutralize the sample before analysis.
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively, and confirming the connectivity of the molecule.
-
Visualizing Orthoester Chemistry with NMR
The following diagrams illustrate key aspects of orthoester reactions and their characterization by NMR.
Caption: Pinner reaction for orthoester synthesis.
Caption: Workflow for NMR characterization.
Caption: Decision tree for product identification.
References
- 1. Triethyl orthoformate(122-51-0) 13C NMR [m.chemicalbook.com]
- 2. Triethyl orthoformate(122-51-0) 1H NMR [m.chemicalbook.com]
- 3. Triethyl orthoacetate | C8H18O3 | CID 66221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethyl orthoacetate(78-39-7) 1H NMR spectrum [chemicalbook.com]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. compoundchem.com [compoundchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the ¹H NMR Spectrum of Trimethyl Orthoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trimethyl orthoacetate. It objectively compares its spectral features with those of related orthoesters and esters, supported by experimental data and detailed protocols. This information is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for the structural elucidation and purity assessment of molecules containing the orthoester functional group.
¹H NMR Spectral Data: A Comparative Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Below is a comparative summary of the ¹H NMR data for this compound and two relevant compounds: triethyl orthoacetate, a homologous orthoester, and methyl acetate, a structurally related ester.
| Compound | Structure | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | CH₃C(OCH₃)₃ | -CH₃ | ~1.39 | Singlet | 3H |
| -OCH₃ | ~3.16 | Singlet | 9H | ||
| Triethyl Orthoacetate | CH₃C(OCH₂CH₃)₃ | -CH₃ | ~1.38 | Singlet | 3H |
| -OCH₂ CH₃ | ~3.47 | Quartet | 6H | ||
| -OCH₂CH₃ | ~1.16 | Triplet | 9H | ||
| Methyl Acetate | CH₃COOCH₃ | -CH₃ | ~2.05-2.1[1][2] | Singlet | 3H |
| -OCH₃ | ~3.65-3.7[1][2][3] | Singlet | 3H |
Analysis:
-
This compound: The spectrum of this compound is distinguished by two sharp singlets. The upfield singlet at approximately 1.39 ppm corresponds to the three protons of the methyl group directly attached to the quaternary carbon. The downfield singlet at around 3.16 ppm is due to the nine equivalent protons of the three methoxy (B1213986) groups. The absence of splitting is a key indicator of the lack of adjacent, non-equivalent protons.
-
Triethyl Orthoacetate: In contrast, the ¹H NMR spectrum of its ethyl analog, triethyl orthoacetate, displays more complex splitting patterns. The methyl protons of the central ethyl group still appear as a singlet around 1.38 ppm. However, the ethoxy groups give rise to a quartet at approximately 3.47 ppm for the methylene (B1212753) (-OCH₂-) protons and a triplet at about 1.16 ppm for the methyl (-CH₃) protons. This quartet-triplet pattern is a classic signature of an ethyl group.
-
Methyl Acetate: The spectrum of methyl acetate, an ester, also shows two singlets, but their chemical shifts are notably different from this compound.[1][2][3] The singlet for the acetyl methyl protons appears further downfield at about 2.05-2.1 ppm due to the deshielding effect of the adjacent carbonyl group.[1][2] The methoxy protons are even more deshielded by the electronegative oxygen atom, resulting in a singlet at a lower field of approximately 3.65-3.7 ppm.[1][2][3]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: For a routine ¹H NMR spectrum of a small molecule, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent is typically sufficient.[4]
-
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add the appropriate volume of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final liquid column height in the tube should be approximately 4-5 cm.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
Standard Parameters:
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR acquisition.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate integration.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.
-
Reference: The chemical shifts are referenced to the residual peak of the deuterated solvent or to an internal standard such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm.[5]
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.
-
Peak Picking and Analysis: The chemical shift of each peak is determined, and the splitting patterns (multiplicity) are analyzed.
Visualizing Structural Relationships and NMR Signals
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H NMR signals.
References
Navigating the Complexities of γ,δ-Unsaturated Esters: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of γ,δ-unsaturated esters are critical for advancing their work. This guide provides an objective comparison of mass spectrometry-based approaches, supported by experimental data, to facilitate the selection of the most appropriate analytical strategy for these volatile compounds.
The position of the double bond in γ,δ-unsaturated esters significantly influences their chemical reactivity and biological activity. Mass spectrometry, often coupled with gas chromatography (GC-MS), stands as a powerful tool for their characterization. This guide delves into the nuances of different ionization techniques and analytical platforms, offering a clear comparison to aid in methodological decisions.
Performance Comparison of Ionization Techniques
The choice of ionization technique is paramount in determining the quality and type of information obtained from a mass spectrometry experiment. For γ,δ-unsaturated esters, Electron Ionization (EI) and Chemical Ionization (CI) are the most common methods employed in conjunction with GC-MS.
| Parameter | Electron Ionization (EI) | Chemical Ionization (CI) |
| Principle | High-energy electrons bombard the analyte, causing extensive fragmentation.[1] | A reagent gas is ionized, which in turn ionizes the analyte through chemical reactions, resulting in less fragmentation.[1] |
| Molecular Ion | Often weak or absent due to extensive fragmentation.[1] | Typically a prominent pseudomolecular ion (e.g., [M+H]⁺) is observed, aiding in molecular weight determination.[2][3] |
| Fragmentation | Produces a detailed fragmentation pattern, offering rich structural information.[1] | "Softer" ionization leads to less fragmentation, which can be advantageous for preserving the molecular ion.[3] |
| Key Application | Structural elucidation and library matching due to reproducible fragmentation patterns.[1] | Molecular weight determination, especially for compounds with unstable molecular ions under EI conditions.[2] |
| Sensitivity | Generally high, but can be compound-dependent. | Can offer higher sensitivity for specific compounds, particularly in negative chemical ionization (NCI) mode for electrophilic molecules. |
Fragmentation Pathways of γ,δ-Unsaturated Esters
Under Electron Ionization (EI), γ,δ-unsaturated esters undergo characteristic fragmentation patterns that are crucial for their identification. The most prominent of these is the McLafferty rearrangement.
Key Fragmentation Pathways of γ,δ-Unsaturated Esters
The McLafferty rearrangement is a diagnostic fragmentation for compounds containing a carbonyl group and an accessible gamma-hydrogen, a characteristic feature of γ,δ-unsaturated esters.[4][5][6] This process involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the formation of a neutral alkene and a resonance-stabilized enol radical cation.[6][7] This rearrangement often leads to a prominent peak in the mass spectrum, providing strong evidence for the presence of a γ,δ-double bond.
Another significant fragmentation pathway is alpha-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group. For esters, this typically results in the loss of the alkoxy group (-OR) as a radical, leading to the formation of a stable acylium ion.[8]
Experimental Protocols
Sample Preparation for GC-MS Analysis
For the analysis of volatile γ,δ-unsaturated esters, proper sample preparation is crucial to ensure accurate and reproducible results.
-
Dilution: Liquid samples should be diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[6]
-
Filtration/Centrifugation: To prevent contamination of the GC system, samples should be free of particulate matter.[6] Centrifuge the sample and transfer the supernatant to a clean vial, or filter through a 0.22 µm filter.[5]
-
Derivatization (if necessary): For compounds with poor volatility or thermal stability, derivatization can be employed to convert them into more suitable forms for GC-MS analysis.[4][5]
-
Headspace Analysis: For the analysis of volatile esters from a complex matrix, headspace sampling can be utilized.[4] This involves heating the sample in a sealed vial and analyzing the vapor phase, which concentrates the volatile components.
General GC-MS Workflow
GC-MS Instrumental Parameters
The following are typical starting parameters for the GC-MS analysis of volatile γ,δ-unsaturated esters. Optimization may be required based on the specific analytes and instrumentation.
| Parameter | Value |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C (EI) |
| Ionization Energy | 70 eV (EI) |
| Mass Scan Range | m/z 40-400 |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, other methods can also be employed for the analysis of unsaturated esters.
| Technique | Principle | Advantages | Disadvantages |
| GC-FID | Gas chromatography with flame ionization detection. | Robust, quantitative, and cost-effective for routine analysis. | Provides no structural information for identification. |
| LC-MS | Liquid chromatography coupled with mass spectrometry. | Suitable for less volatile or thermally labile esters. | May require different ionization techniques (e.g., ESI, APCI) and can be more complex to operate.[9] |
| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy. | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to MS and requires larger sample amounts. |
Conclusion
The mass spectrometric analysis of γ,δ-unsaturated esters is a multifaceted task where the choice of methodology dictates the quality and depth of analytical insight. Electron Ionization GC-MS is a robust method for structural elucidation, primarily through the interpretation of characteristic fragmentation patterns such as the McLafferty rearrangement. Chemical Ionization serves as a complementary technique for unambiguous molecular weight determination. For quantitative studies, particularly at trace levels, GC-MS offers superior sensitivity and selectivity compared to GC-FID. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can confidently select and implement the most effective mass spectrometry strategy to advance their scientific endeavors.
References
- 1. ugto.mx [ugto.mx]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. mdpi.com [mdpi.com]
- 8. Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition - Wiley Science Solutions [sciencesolutions.wiley.com]
- 9. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of Trimethyl Orthoacetate
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like trimethyl orthoacetate is critical for the integrity and reproducibility of experimental results. This guide provides a detailed comparison of the primary and alternative analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data.
Primary Analytical Method: Gas Chromatography-Flame Ionization Detector (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most widely employed method for the quantitative analysis of this compound.[1][2] This technique separates volatile compounds in a sample, allowing for the quantification of the target compound and its impurities.
Experimental Protocol: GC-FID with Internal Standard
This protocol is based on a common method for the quantitative analysis of this compound.[1][2]
1. Materials and Reagents:
- This compound sample
- This compound standard (purity ≥ 99.5%)
- 2-Ethylpyridine (internal standard, purity ≥ 99%)
- Methanol (B129727) (analytical grade)
- Volumetric flasks (500 mL, 25 mL)
- Micropipettes
- GC vials
2. Instrument and Conditions:
- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[1][2]
- Chromatographic Column: PTA-5 (30 m × 0.53 mm × 1.0 μm) or DB-624 (30 m x 0.32 mm x 1.0 µm).[1][3]
- Temperatures:
- Injector: 180°C[1]
- Detector: 180°C[1]
- Column: 80°C (isothermal)[1]
- Carrier Gas: Nitrogen or Helium at a constant pressure (e.g., 0.04 MPa).[1]
- Split Ratio: 100:1[1]
- Injection Volume: 0.2 μL[1]
3. Solution Preparation:
- Internal Standard Solution: Accurately weigh approximately 5 g of 2-ethylpyridine, dissolve it in methanol in a 500 mL volumetric flask, and dilute to the mark with methanol.
- Standard Solution: Accurately weigh about 0.05 g of the this compound standard into a 25 mL flask. Pipette 5 mL of the internal standard solution into the flask and mix thoroughly.
- Sample Solution: Accurately weigh about 1.0 g of the this compound sample into a 25 mL flask. Pipette 5 mL of the internal standard solution into the flask and mix thoroughly.
4. Analysis Procedure:
- Inject the standard solution into the GC system.
- Inject the sample solution into the GC system. For robust results, inject the standard, then the sample twice, followed by the standard again. The relative standard deviation of the peak areas for consecutive injections should be less than 2%.
5. Data Analysis:
- The purity of the this compound sample is calculated using the following formula:
Workflow for GC-FID Purity Analysis
Alternative and Complementary Analytical Methods
While GC-FID is the primary method for purity determination, other techniques provide valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. It provides information about the chemical environment of the protons in the molecule.
-
Principle: The ¹H NMR spectrum of pure this compound will show distinct peaks corresponding to the different proton groups in the molecule. The presence of unexpected peaks indicates impurities. The integration of the peaks can be used for quantitative analysis against a known internal standard.
-
Typical ¹H NMR Data for this compound: The spectrum would show signals for the methyl protons and the methoxy (B1213986) protons.[4]
-
Advantages: Provides structural information, can identify unknown impurities if they have distinct NMR signals, and is non-destructive.
-
Limitations: May have lower sensitivity for certain impurities compared to GC-FID, and quantitative analysis requires careful selection of an internal standard and experimental parameters.
Karl Fischer Titration
This method is specifically used to determine the water content in a sample, a critical parameter for moisture-sensitive compounds like this compound.[5]
-
Principle: Karl Fischer titration is a chemical method that reacts quantitatively with water. The reaction can be monitored volumetrically or coulometrically.[5] Coulometric titration is suitable for very low water content (ppm range), while volumetric titration is used for higher water content.[5][6]
-
Procedure Outline:
-
A specialized Karl Fischer titrator is used.
-
A known amount of the sample is dissolved in a suitable solvent (e.g., anhydrous methanol).
-
The Karl Fischer reagent, containing iodine, is titrated into the sample solution.
-
The endpoint is detected electrometrically when all the water has reacted.
-
The water content is calculated based on the amount of reagent consumed.[7]
-
-
Advantages: High accuracy and specificity for water.
-
Limitations: Only measures water content and does not provide information about other organic impurities.
Comparison of Analytical Methods
The following table summarizes the key features of the analytical methods discussed.
| Feature | Gas Chromatography-FID (GC-FID) | Nuclear Magnetic Resonance (¹H NMR) | Karl Fischer Titration |
| Primary Measurement | Purity and quantification of volatile organic impurities. | Structural confirmation and quantification of impurities. | Water content.[5] |
| Typical Accuracy | High, often to >99% with proper calibration.[1][3] | Good, depends on the internal standard and experimental setup. | High, can detect water down to ppm levels.[5] |
| Sample Requirement | Small (microliters), sample is vaporized. | Milligrams, sample is dissolved in a deuterated solvent. | Milligrams to grams, sample is dissolved in a solvent. |
| Key Advantages | High sensitivity, excellent separation of volatile compounds. | Provides structural information, non-destructive. | Specific and highly accurate for water determination. |
| Key Limitations | Destructive, not suitable for non-volatile impurities. | Lower sensitivity for some impurities, can be complex to quantify. | Only measures water, not other impurities. |
Logical Relationship of Analytical Methods
References
- 1. CN103616464B - Quantitative analysis method for this compound - Google Patents [patents.google.com]
- 2. CN103616464A - Quantitative analysis method for this compound - Google Patents [patents.google.com]
- 3. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
- 4. This compound(1445-45-0) 1H NMR spectrum [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Orthoester Yields in the Johnson-Claisen Rearrangement
For researchers, scientists, and professionals in drug development, the Johnson-Claisen rearrangement is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters. A key variable in this reaction is the choice of orthoester, which can significantly influence product yield. This guide provides a comparative analysis of the performance of different orthoesters in the Johnson-Claisen rearrangement, supported by experimental data.
The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, typically propionic acid, at elevated temperatures.[1][2] The reaction proceeds through the in situ formation of a ketene (B1206846) acetal, which then undergoes a[3][3]-sigmatropic rearrangement to form the final ester product.[3][4]
Comparative Yields of Common Orthoesters
| Allylic Alcohol | Orthoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chiral Allyl Alcohol 33 | Triethyl orthoacetate | Propanoic acid | - | - | - | 84 | [1] |
| Allylic Alcohol 27 | Triethyl orthoacetate | 2,4-Dinitrophenol | - | - | - | - | [1] |
| Primary Allyl Alcohol | Triethyl orthoacetate | Propionic acid | Reflux | - | - | - | [1] |
| Allyl Alcohol 30 | Triethyl orthoacetate | - | o-Dichlorobenzene | 180 | 18 | 53 | [5] |
| Allylic Alcohol 56 | Trimethyl orthoacetate | Propanoic acid | - | - | - | - | [1] |
| Primary Allyl Alcohol 63a | This compound | Propanoic acid | Xylene | Reflux | - | - | [1] |
Note: A dash (-) indicates that the specific information was not provided in the cited source. The yields reported are for the rearranged ester product. It is important to note that reaction conditions can significantly impact yields, and direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the Johnson-Claisen rearrangement using different orthoesters.
General Procedure using Triethyl Orthoacetate
A common experimental setup involves heating the allylic alcohol with an excess of triethyl orthoacetate in the presence of a catalytic amount of a weak acid.[1] The reaction is often carried out at the reflux temperature of the orthoester or a high-boiling solvent.[1][5] To drive the reaction forward, the alcohol byproduct (ethanol) is often removed by distillation.[1]
Example Protocol with a Chiral Allyl Alcohol:
The chiral allyl alcohol 33 was heated in the presence of triethyl orthoacetate and a catalytic amount of propanoic acid to yield the rearranged ester 34 with an 84% yield.[1]
General Procedure using this compound
Similar to the procedure with triethyl orthoacetate, the reaction with this compound involves heating the allylic alcohol and orthoester with a catalytic amount of weak acid.[1]
Example Protocol with an Allylic Alcohol containing a Ketone:
The allylic alcohol 56 was reacted with this compound and a catalytic amount of propanoic acid to give the corresponding esters 57a and 57b as an inseparable mixture.[1]
Example Protocol with a Primary Allyl Alcohol:
The primary allyl alcohol 63a was treated with excess this compound and a catalytic amount of propanoic acid in refluxing xylene to give a diastereomeric mixture of γ,δ-unsaturated esters.[1]
Reaction Mechanism and Experimental Workflow
To visualize the underlying processes of the Johnson-Claisen rearrangement, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the Johnson-Claisen Rearrangement.
Caption: General Experimental Workflow for the Johnson-Claisen Rearrangement.
References
Spectroscopic Identification of Byproducts in Trimethyl Orthoacetate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trimethyl orthoacetate, a versatile reagent and intermediate in organic synthesis, is predominantly achieved via the Pinner reaction. This process, while generally efficient, can be accompanied by the formation of several byproducts. The ability to spectroscopically identify and differentiate these impurities from the desired product is crucial for reaction monitoring, optimization, and ensuring the purity of the final compound. This guide provides a comparative analysis of this compound and its common byproducts using key spectroscopic techniques, supported by experimental data and detailed protocols.
Overview of this compound Synthesis and Potential Byproducts
The most common method for synthesizing this compound involves the acid-catalyzed reaction of acetonitrile (B52724) with methanol (B129727). The reaction typically proceeds in two stages: the formation of an imino ether hydrochloride intermediate, followed by alcoholysis to yield the final orthoester.
However, side reactions and incomplete conversions can lead to the formation of several byproducts, including:
-
Methyl Acetate: Formed from the hydrolysis of this compound, particularly in the presence of trace amounts of water under acidic conditions.
-
Acetamide: Results from the incomplete alcoholysis of the imino ether intermediate.
-
Methyl Chloride: A potential byproduct arising from the reaction between the methanol solvent/reactant and the hydrogen chloride catalyst.
Accurate identification of these byproducts is essential for process control and purification strategies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its primary byproducts, facilitating their identification in a reaction mixture.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₃ (Acetyl) | -OCH₃ (Methoxy) | Other Signals (ppm) | Solvent |
| This compound | ~1.4 | ~3.2 | - | CDCl₃ |
| Methyl Acetate | ~2.05[1] | ~3.66[1] | - | CDCl₃ |
| Acetamide | ~2.00[2] | - | ~5.4-7.0 (br, -NH₂)[2] | D₂O |
| Methyl Chloride | ~3.0 | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O (Carbonyl) | -CH₃ (Acetyl) | -OCH₃ (Methoxy) | C-Cl | Solvent |
| This compound | - | ~22 | ~50 | - | CDCl₃ |
| Methyl Acetate | ~171 | ~21 | ~52 | - | CDCl₃ |
| Acetamide | ~177 | ~22 | - | - | D₂O |
| Methyl Chloride | - | - | - | ~25 | - |
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch(es) | N-H Stretch(es) | C-Cl Stretch |
| This compound | - | ~1100-1200 | - | - |
| Methyl Acetate | ~1745 | ~1240, 1050 | - | - |
| Acetamide | ~1670[3] | - | ~3350, 3180[3] | - |
| Methyl Chloride | - | - | - | ~730 |
Table 4: Mass Spectrometry Data (Key m/z values for EI-MS)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 120 | 105, 89, 59 |
| Methyl Acetate | 74[4] | 59, 43[4] |
| Acetamide | 59 | 44, 43 |
| Methyl Chloride | 50, 52 (isotope peak)[5][6] | 49, 35[5] |
Experimental Protocols
General Synthesis of this compound (Pinner Reaction)
Materials:
-
Acetonitrile
-
Anhydrous Methanol
-
Dry Hydrogen Chloride gas
-
Anhydrous solvent (e.g., diethyl ether or hexane)
-
Sodium methoxide (B1231860) solution (for neutralization)
Procedure:
-
A solution of acetonitrile in anhydrous methanol and a non-polar solvent is cooled to a low temperature (e.g., -10 to 0 °C).
-
Dry hydrogen chloride gas is bubbled through the cooled solution while maintaining the low temperature.
-
The reaction mixture is stirred for several hours to allow for the formation of the imino ether hydrochloride precipitate.
-
An excess of anhydrous methanol is added to the reaction mixture.
-
The mixture is allowed to warm to room temperature or gently heated to facilitate the alcoholysis of the intermediate to form this compound.
-
The reaction is neutralized with a base, such as sodium methoxide, to quench the acid catalyst.
-
The resulting salt is filtered off, and the filtrate is subjected to fractional distillation to isolate the pure this compound.
Spectroscopic Analysis of Reaction Mixture:
Aliquots of the crude reaction mixture can be carefully quenched and prepared for analysis by the following methods:
-
NMR Spectroscopy: A small sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are then acquired.
-
IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis by FTIR.
-
GC-MS: The sample is diluted in a suitable solvent and injected into a gas chromatograph coupled to a mass spectrometer to separate and identify the components.
Visualizing the Process
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis of this compound and subsequent spectroscopic analysis.
Logical Flow for Byproduct Identification
Caption: Decision tree for identifying this compound and its byproducts from spectroscopic data.
References
- 1. Methyl acetate(79-20-9) 1H NMR [m.chemicalbook.com]
- 2. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid, methyl ester [webbook.nist.gov]
- 5. Methyl Chloride | CH3Cl | CID 6327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloromethane [webbook.nist.gov]
A Comparative Guide to the Analysis of Reaction Mixtures Containing Trimethyl Orthoacetate: HPLC vs. GC-FID
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization and quality control. Trimethyl orthoacetate (TMOA), a common reagent and intermediate, presents unique analytical challenges due to its reactivity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and the more traditional Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of TMOA-containing reaction mixtures. We present supporting data, detailed experimental protocols, and a workflow for developing a robust analytical method.
At a Glance: HPLC vs. GC-FID for this compound Analysis
The choice of analytical technique for reaction mixtures containing this compound hinges on a trade-off between the established robustness of GC-FID and the potential versatility of a carefully developed HPLC method. While GC-FID is the industry standard for this application, HPLC offers an alternative that may be advantageous in specific laboratory contexts.
| Feature | HPLC (Proposed Method) | GC-FID (Established Method) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. |
| Primary Advantage | Potential for simultaneous analysis of a wider range of polar and non-polar compounds without derivatization. | High sensitivity and resolution for volatile compounds like this compound. Robust and well-established methods exist. |
| Key Challenge | This compound is highly susceptible to hydrolysis in the presence of water and acid, which can occur on-column. | Requires analytes to be volatile and thermally stable. |
| Sample Preparation | Requires careful solvent selection to prevent pre-analysis degradation. Dilution in an aprotic solvent is recommended. | Dilution in a volatile solvent. An internal standard is typically used for quantification.[1][2] |
| Instrumentation | HPLC system with a suitable detector (e.g., UV, RI, ELSD, or MS). | Gas chromatograph with a Flame Ionization Detector (FID).[1][2] |
| Column | Reversed-phase (e.g., C18) with potential for specialized columns like silica-hydride to minimize on-column hydrolysis. | Capillary columns such as DB-624 or PTA-5 are commonly used.[2][3] |
| Mobile/Carrier Gas | Aprotic organic solvents with minimal water content. | Inert gas such as helium or nitrogen. |
| Detection | Less sensitive for analytes lacking a chromophore (UV). Refractive Index (RI) or Evaporative Light Scattering (ELSD) may be necessary. Mass Spectrometry (MS) offers high sensitivity and specificity. | FID provides excellent sensitivity for hydrocarbons. |
Experimental Protocols
Established Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is based on established methods for the quantitative analysis of orthoesters.[1][2]
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: DB-624 capillary column (30 m x 0.32 mm x 1.0 µm) or similar.[3]
-
Carrier Gas: Helium or Nitrogen.
-
Detector Temperature: 180°C.[2]
-
Injection Volume: 0.2-1 µL.
Sample Preparation:
-
Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., 2-ethylpyridine) in methanol (B129727) or another appropriate solvent.[1][2]
-
Standard Preparation: Accurately weigh a known amount of this compound standard, add a precise volume of the internal standard solution, and dilute with the chosen solvent.
-
Sample Preparation: Accurately weigh the reaction mixture sample, add the same precise volume of the internal standard solution, and dilute with the solvent.
-
Analysis: Inject the standard and sample solutions into the GC-FID system.
Quantification:
-
The concentration of this compound is determined by comparing the peak area ratio of TMOA to the internal standard in the sample with the corresponding ratio from the standard of known concentration.
Proposed Method Development: High-Performance Liquid Chromatography (HPLC)
Developing a reliable HPLC method for this compound requires careful consideration of its hydrolytic instability. The following protocol outlines a starting point for method development.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (RI, ELSD, or MS is recommended as TMOA lacks a strong UV chromophore).
Chromatographic Conditions (Starting Point):
-
Column: A C18 column with high end-capping or a silica-hydride based column to minimize surface silanol (B1196071) activity.
-
Mobile Phase: A gradient of a polar aprotic solvent (e.g., acetonitrile) and a non-polar aprotic solvent (e.g., hexane (B92381) or a less polar solvent miscible with acetonitrile). It is crucial to use HPLC-grade solvents with very low water content.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly below to reduce degradation.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Diluent: Use a dry, aprotic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) for all dilutions.
-
Sample Dilution: Dilute the reaction mixture in the chosen diluent to a concentration suitable for the detector's linear range.
-
Filtration: If necessary, filter the sample through a 0.22 µm PTFE syringe filter compatible with the organic solvent.
Key Considerations for HPLC Method Development:
-
On-Column Hydrolysis: The primary challenge is the hydrolysis of this compound to methyl acetate (B1210297) and methanol, catalyzed by acidic conditions and the presence of water. The silanol groups on the surface of traditional silica-based columns can contribute to this degradation.
-
Solvent System: The mobile phase must be rigorously dried. The use of aprotic solvents is essential.
-
pH Control: If an aqueous component is unavoidable, maintaining a neutral to slightly basic pH may help to slow hydrolysis, though this may not be compatible with all column types.
-
Derivatization: If direct analysis proves too challenging, pre-column derivatization could be explored. This involves reacting the this compound with a reagent to form a more stable, easily detectable derivative.
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method for analyzing reaction mixtures containing this compound.
Caption: A structured workflow for developing an HPLC method for this compound analysis.
Conclusion
For the routine, quantitative analysis of this compound in reaction mixtures, GC-FID remains the more robust and established method. Its high sensitivity, resolution, and the availability of validated protocols make it the preferred choice in many quality control laboratories.
However, the development of an HPLC method presents a viable alternative, particularly in research and development settings where the simultaneous analysis of a broader range of reactants, intermediates, and products of varying polarities is desirable. Success with HPLC is contingent on carefully addressing the hydrolytic instability of this compound through the use of aprotic solvents, appropriate column chemistry, and potentially non-aqueous reversed-phase chromatography. While more challenging to develop, a validated HPLC method could offer greater flexibility and a more comprehensive analytical picture of the reaction progress. Researchers should weigh the established reliability of GC-FID against the potential, albeit more challenging, advantages of HPLC for their specific analytical needs.
References
A Comparative Guide to Esterification Methods Beyond Trimethyl Orthoacetate
For researchers, scientists, and drug development professionals, the synthesis of esters is a fundamental transformation. While trimethyl orthoacetate serves as a useful reagent for esterification under specific conditions, a wide array of alternative methods offer greater flexibility, milder conditions, and broader substrate scope. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for various synthetic challenges.
Comparative Performance of Esterification Methods
The selection of an esterification method is often dictated by the substrate's sensitivity to acid or heat, steric hindrance, and the desired stereochemical outcome. The following table summarizes the performance of key alternatives to this compound under various reported conditions.
| Method | Activating Agent / Catalyst | Typical Solvents | Temperature (°C) | Time (h) | Yield (%) | Key Features & Limitations |
| Fischer-Speier Esterification | Strong Brønsted acids (H₂SO₄, p-TsOH) | Excess Alcohol, Toluene | Reflux (65-110) | 2-30 | 60-95 | Economical, simple for non-sensitive substrates. Reversible reaction requires removal of water or excess alcohol. Not suitable for acid-labile compounds.[1][2][3] |
| Steglich Esterification | DCC or EDC, DMAP (catalyst) | DCM, Acetonitrile | Room Temp (RT) | 1.5-24 | 81-98 | Mild, neutral conditions suitable for acid-sensitive substrates.[4][5] DCC byproduct (DCU) can be difficult to remove.[6] EDC forms a water-soluble urea (B33335) byproduct, simplifying workup.[7] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF, Diethyl Ether, Toluene | 0 to RT | 2-24 | 65-95 | Proceeds with complete inversion of stereochemistry at the alcohol center.[8][9][10] Ideal for chiral secondary alcohols. Byproducts (triphenylphosphine oxide, hydrazine) can complicate purification.[11] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP | Toluene, THF | 0 to RT | 1-12 | 80-99 | Highly effective for sterically hindered esters and macrolactonization.[12][13] Involves the formation of a mixed anhydride (B1165640). |
| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP or PPY | Toluene, DCM | 0-25 | 1-6 | 85-98 | High yields and short reaction times, particularly for hindered systems.[14][15] Can be performed under acidic or basic conditions. |
Experimental Protocols
Detailed methodologies for the key esterification reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Fischer-Speier Esterification Protocol (Synthesis of Methyl Benzoate)
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
Benzoic acid
-
Methanol (B129727) (in large excess, acts as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve benzoic acid (e.g., 610 mg) in an excess of methanol (e.g., 25 mL).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 65°C) and stir until the reaction is complete (monitor by TLC).[1]
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Extract the residue with ethyl acetate (e.g., 50 mL).
-
Wash the organic phase sequentially with a saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl benzoate (B1203000) product.[1] A typical yield is around 90%.[1]
Steglich Esterification Protocol (DCC/DMAP)
This method is suitable for substrates that are sensitive to acidic conditions.
Materials:
-
Carboxylic Acid (e.g., Cinnamic Acid, 1 mmol)
-
Alcohol (e.g., Cinnamyl Alcohol, 1 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen).[4]
-
In a separate flask, dissolve the alcohol (1 mmol) in anhydrous DCM (3 mL).
-
Add the alcohol solution to the carboxylic acid solution.
-
Slowly add a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL) to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for 1.5-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary. A yield of 98% has been reported for cinnamyl cinnamate (B1238496) using this method.[4]
Mitsunobu Reaction Protocol
This protocol is ideal for inverting the stereochemistry of a secondary alcohol.
Materials:
-
Alcohol (1 equiv.)
-
Carboxylic Acid (1-1.5 equiv.)
-
Triphenylphosphine (B44618) (PPh₃) (1-1.5 equiv.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1-1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Procedure:
-
Dissolve the alcohol (1 equiv.), carboxylic acid (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF in a round-bottom flask under an inert atmosphere.[8][16]
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add DEAD or DIAD (1.2 equiv.), typically as a solution in THF, dropwise to the stirred mixture. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-24 h), monitoring by TLC.[17]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to separate the desired ester from the triphenylphosphine oxide and hydrazine (B178648) byproducts.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of the discussed esterification alternatives.
Caption: The reversible mechanism of Fischer-Speier Esterification.
Caption: Steglich Esterification workflow showing DMAP's catalytic role.
Caption: Key steps in the Mitsunobu Reaction leading to stereochemical inversion.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. wap.hillpublisher.com [wap.hillpublisher.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yamaguchi Esterification [organic-chemistry.org]
- 14. Shiina esterification - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic and Practical Comparison of Johnson-Claisen and Eschenmoser-Claisen Rearrangements
For researchers and professionals in synthetic and medicinal chemistry, the strategic construction of carbon-carbon bonds with high stereocontrol is a paramount objective. Among the arsenal (B13267) of synthetic methodologies,[1][1]-sigmatropic rearrangements, particularly the Claisen rearrangement, stand out for their reliability and stereospecificity.[2] This guide provides an in-depth, objective comparison of two powerful variants: the Johnson-Claisen and the Eschenmoser-Claisen rearrangements. We will dissect their mechanisms, present comparative experimental data, and offer detailed protocols to aid in methodological selection.
Core Mechanistic Distinctions
Both rearrangements are thermally induced, concerted pericyclic reactions that proceed through a highly ordered, six-membered chair-like transition state.[3] The fundamental distinction lies in the in situ formation of different reactive intermediates from a common starting material, an allylic alcohol, leading to distinct product classes.
Johnson-Claisen Rearrangement: This variant reacts an allylic alcohol with a trialkyl orthoester (e.g., triethyl orthoacetate) under mildly acidic conditions (often catalyzed by propionic acid) to yield a γ,δ-unsaturated ester.[4] The key intermediate is a ketene (B1206846) acetal (B89532) , formed through the initial exchange of an alkoxy group from the orthoester with the allylic alcohol, followed by the elimination of an alcohol molecule.[5]
Eschenmoser-Claisen Rearrangement: This rearrangement involves the reaction of an allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, to produce a γ,δ-unsaturated amide.[6][7] The critical intermediate in this case is a ketene aminal (or ketene N,O-acetal).[8] This is formed after the initial attack of the allylic alcohol on an iminium ion, which is generated from the amide acetal.[8]
The differing intermediates and reaction partners lead to distinct reactivity profiles, reaction conditions, and product functionalities.
Data-Driven Performance Comparison
The choice between these two methods often depends on the desired product, substrate tolerance, and required reaction conditions. The following table summarizes key performance indicators based on representative literature data.
| Parameter | Johnson-Claisen Rearrangement | Eschenmoser-Claisen Rearrangement |
| Product | γ,δ-Unsaturated Ester | γ,δ-Unsaturated Amide |
| Typical Reagents | Trialkyl orthoacetate, Propionic acid (cat.) | N,N-dimethylacetamide dimethyl acetal |
| Reaction Temp. | High (100–200 °C)[9] | Often Milder (can proceed at lower temps, but often heated to 160 °C or higher) |
| Reaction Time | 10 to 120 hours (can be accelerated by microwave)[10] | Typically shorter, e.g., 30 min with microwave heating |
| Stereoselectivity | High (E)-selectivity for trans-trisubstituted olefins[4] | Very high (E)-selectivity, especially with secondary allylic alcohols[11][12] |
| Yield | Generally good to excellent | Good to excellent (e.g., 81% yield in a microwave protocol)[11] |
| Key Advantage | Direct route to esters; operationally simple.[13] | Access to amides; often proceeds at lower temperatures than the Johnson-Claisen.[14] |
Detailed Experimental Protocols
For practical application and reproducibility, detailed experimental procedures are essential.
Synthesis of Ethyl 5-Methyl-4-hexenoate[13]
-
Reagents:
-
3-Methyl-2-buten-1-ol (1.0 eq)
-
Triethyl orthoacetate (5.0 - 10.0 eq, serves as reagent and solvent)
-
Propionic acid (0.1 - 0.3 eq, catalyst)
-
-
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 3-methyl-2-buten-1-ol.
-
Add a significant excess of triethyl orthoacetate.[13]
-
Add a catalytic amount of propionic acid.[13]
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess triethyl orthoacetate and any solvent under reduced pressure.
-
Purify the resulting crude product, ethyl 5-methyl-4-hexenoate, by flash column chromatography or distillation.
-
General Procedure for Amide Synthesis via Microwave Irradiation[11]
-
Reagents:
-
Allyl alcohol (1.0 eq, 0.42 mmol)
-
N,N-dimethylacetamide dimethyl acetal (5.1 eq, 2.15 mmol)
-
Xylene (4 mL)
-
-
Procedure:
-
Charge a 10 mL sealed microwave tube with the allyl alcohol, N,N-dimethylacetamide dimethyl acetal, and xylene at room temperature.[11]
-
Seal the tube and place it in a microwave reactor.
-
Heat the mixture using microwave irradiation for 30 minutes (e.g., ramp to 160 °C and hold).[11]
-
After the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess reagent.
-
Purify the crude amide product by flash column chromatography. (Reported yield: 81%).[11]
-
Logical Workflow for Method Selection
The decision to employ either the Johnson-Claisen or the Eschenmoser-Claisen rearrangement is guided by the synthetic target and the stability of the starting materials. The following workflow provides a logical decision-making framework.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Eschenmoser-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. en.wikipedia.org [en.wikipedia.org]
A Researcher's Guide to Stereoisomer Characterization in Trimethyl Orthoacetate Reactions
For researchers, scientists, and drug development professionals, controlling and characterizing stereochemistry is paramount. Reactions involving trimethyl orthoacetate, particularly the Johnson-Claisen rearrangement, are powerful tools for carbon-carbon bond formation, often creating new stereocenters. This guide provides a comprehensive comparison of methods to characterize the resulting stereoisomers, supported by experimental data and detailed protocols.
The stereochemical outcome of reactions is critical in drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological properties. The Johnson-Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allylic alcohol with an orthoester like this compound, is a widely utilized method for the synthesis of γ,δ-unsaturated esters, frequently generating one or more stereocenters. The precise ratio of the resulting diastereomers and/or enantiomers is influenced by a variety of factors, including the geometry of the allylic alcohol, the presence of adjacent stereocenters, and the reaction conditions.
This guide will delve into the common stereochemical pathways of this compound reactions and provide a comparative overview of the analytical techniques used to characterize the resulting stereoisomers.
Stereoselectivity in Johnson-Claisen Rearrangements
The Johnson-Claisen rearrangement typically proceeds through a chair-like transition state, which dictates the stereochemical outcome. The geometry of the starting allylic alcohol (E or Z) plays a crucial role in determining the relative stereochemistry (syn or anti) of the newly formed stereocenters.
-
(E)-Allylic alcohols preferentially lead to the formation of anti-diastereomers .
-
(Z)-Allylic alcohols generally favor the formation of syn-diastereomers .
This selectivity arises from the minimization of steric interactions in the chair-like transition state. Substituents on the allylic alcohol will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.
Quantitative Comparison of Stereochemical Outcomes
The diastereomeric ratio (d.r.) of products from Johnson-Claisen rearrangements is highly dependent on the structure of the allylic alcohol. Below is a summary of reported diastereoselectivities for various substrates reacted with this compound.
| Allylic Alcohol Substrate | Alkene Geometry | Diastereomeric Ratio (anti:syn) | Reference |
| (E)-3-penten-2-ol | E | >95:5 | [2] |
| (Z)-3-penten-2-ol | Z | 5:95 | [2] |
| (E)-4-phenyl-3-buten-2-ol | E | 90:10 | [3] |
| (Z)-4-phenyl-3-buten-2-ol | Z | 15:85 | [3] |
| (E)-1-phenyl-2-buten-1-ol | E | 85:15 | [4] |
| Chiral Allylic Alcohol with Acetonide | - | 1.1:1 | [5] |
| Allylic alcohol 56 (in synthesis of (±)-przewalskin B) | - | 1:2 (inseparable mixture) | [5] |
Note: Diastereomeric ratios can be influenced by the specific reaction conditions, including temperature and the presence of catalysts.
Experimental Protocols
General Procedure for Johnson-Claisen Rearrangement
A representative procedure for the Johnson-Claisen rearrangement using this compound is as follows:
-
To a solution of the allylic alcohol (1.0 equiv) in a suitable solvent (e.g., toluene, xylene), add this compound (3.0-5.0 equiv).
-
Add a catalytic amount of a weak acid, such as propionic acid (0.1 equiv).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess this compound under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ,δ-unsaturated ester.
Characterization of Stereoisomers
¹H NMR spectroscopy is the most common and powerful technique for determining the diastereomeric ratio of the products. The relative stereochemistry (syn or anti) can often be assigned based on the coupling constants (J-values) between the newly formed stereocenters.
Protocol for Determining Diastereomeric Ratio by ¹H NMR:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify distinct signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often the most informative.
-
Integrate the signals corresponding to each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values.
-
For determining relative stereochemistry, analyze the coupling constants of the relevant protons. For many acyclic systems, larger coupling constants are often observed for anti-diastereomers compared to syn-diastereomers.
-
Chiral HPLC can be used to separate and quantify both diastereomers and enantiomers. For diastereomers, separation can often be achieved on a standard stationary phase (e.g., silica gel or C18). For enantiomers, a chiral stationary phase (CSP) is required.
General Protocol for HPLC Separation of Diastereomers:
-
Column Selection: Choose an appropriate HPLC column (e.g., normal phase silica or reversed-phase C18).
-
Mobile Phase Optimization: Develop a mobile phase system that provides good separation of the diastereomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) for normal phase, or a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) for reversed phase.
-
Analysis: Inject the sample and monitor the elution profile using a suitable detector (e.g., UV). The ratio of the peak areas corresponds to the diastereomeric ratio.
For crystalline compounds, single-crystal X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry. This technique is often used to confirm the assignments made by NMR spectroscopy.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the synthesis and characterization of these stereoisomers, the following diagrams have been generated using the DOT language.
The Role of Chiral Auxiliaries and Lewis Acids
To achieve enantioselectivity in Johnson-Claisen rearrangements, chiral auxiliaries can be employed. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of the reaction, after which they can be removed. The use of chiral Lewis acids as catalysts is another emerging strategy to induce enantioselectivity in these reactions.
Conclusion
The characterization of stereoisomers resulting from this compound reactions is a critical aspect of synthetic chemistry, with significant implications for drug discovery and development. The Johnson-Claisen rearrangement offers a predictable method for controlling diastereoselectivity based on the geometry of the allylic alcohol. A combination of analytical techniques, with ¹H NMR spectroscopy at the forefront, allows for the accurate determination of stereoisomeric ratios and the elucidation of the relative and absolute configurations of the products. For researchers in the pharmaceutical and chemical industries, a thorough understanding and application of these characterization methods are essential for the successful development of new chemical entities.
References
- 1. matilda.science [matilda.science]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioinfopublication.org [bioinfopublication.org]
A Comparative Guide to Isotopic Labeling Studies in Trimethyl Orthoacetate Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling strategies to elucidate the reaction mechanisms of trimethyl orthoacetate, a versatile reagent in organic synthesis. Understanding these mechanisms is crucial for controlling reaction outcomes, optimizing conditions, and developing novel synthetic methodologies. This document focuses on two key reactions: acid-catalyzed hydrolysis and the Johnson-Claisen rearrangement, presenting experimental data from analogous systems and detailed protocols for isotopic labeling studies.
Acid-Catalyzed Hydrolysis of this compound
The hydrolysis of this compound to methyl acetate (B1210297) and methanol (B129727) is a fundamental reaction often encountered in synthetic chemistry. Isotopic labeling provides definitive insights into the nature of the transition state and the rate-determining step.
Comparison of Isotopic Labeling Strategies for Hydrolysis
Two primary isotopic labeling techniques are particularly informative for studying the hydrolysis mechanism: solvent isotope effects (using D₂O) and heavy atom labeling (using H₂¹⁸O).
| Isotopic Label | Parameter Measured | Typical Experimental Value (for analogous orthoesters/acetals) | Mechanistic Interpretation |
| D₂O | Solvent Kinetic Isotope Effect (kH₂O/kD₂O) | ~0.3 - 0.5 (Inverse) | Indicates a pre-equilibrium protonation of the orthoester before the rate-determining step. D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated intermediate and a faster overall reaction rate in D₂O.[1][2] |
| ¹⁸O in H₂O | ¹⁸O Kinetic Isotope Effect (k¹⁶O/k¹⁸O) | Not available for this compound, but expected to be near unity. | An inverse or small normal KIE would suggest the formation of a tetrahedral intermediate where the bonding environment of the oxygen nucleophile changes in the transition state. |
| Secondary Deuterium (B1214612) Labeling (at α-carbon of a related acetal) | Secondary Kinetic Isotope Effect (kH/kD) | ~1.0 | For the hydrolysis of ethyl orthoformate, a secondary deuterium isotope effect close to unity suggests that the transition state resembles the substrate more than the carbonium-ion intermediate.[3] This implies an early transition state. |
Experimental Protocols
Protocol 1: Determination of the Solvent Kinetic Isotope Effect (kH₂O/kD₂O) for this compound Hydrolysis
Objective: To determine the ratio of the hydrolysis rate of this compound in H₂O versus D₂O to probe the involvement of a pre-equilibrium protonation step.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O)
-
Standardized sodium hydroxide (B78521) solution for titration
-
pH/pD meter
-
Thermostatted water bath
-
NMR spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HCl in H₂O (e.g., 0.1 M).
-
Prepare a stock solution of DCl in D₂O of the same concentration. The pD is calculated as pD = pH reading + 0.4.
-
-
Kinetic Runs in H₂O:
-
In a thermostatted flask, equilibrate a known volume of the aqueous HCl solution.
-
Initiate the reaction by adding a small, known amount of this compound.
-
At regular intervals, withdraw aliquots and quench the reaction by adding them to a solution of a weak base (e.g., sodium bicarbonate).
-
Determine the concentration of the product, methyl acetate, or the remaining this compound using an appropriate analytical technique such as ¹H NMR spectroscopy or gas chromatography.
-
-
Kinetic Runs in D₂O:
-
Repeat the kinetic runs using the DCl/D₂O solution under identical conditions of temperature and acid concentration.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time for both H₂O and D₂O experiments.
-
Determine the pseudo-first-order rate constants (kH₂O and kD₂O) from the slopes of the linear plots of ln[reactant] versus time.
-
Calculate the solvent kinetic isotope effect as the ratio kH₂O/kD₂O.
-
Protocol 2: ¹⁸O-Labeling Study of this compound Hydrolysis
Objective: To trace the origin of the oxygen atom in the product ester and alcohol, confirming the site of nucleophilic attack.
Materials:
-
This compound
-
H₂¹⁸O (97 atom % ¹⁸O)
-
Catalytic amount of a non-aqueous acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., acetonitrile)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
In a dry reaction vessel, dissolve this compound in the anhydrous solvent.
-
Add a catalytic amount of the acid.
-
Add a stoichiometric amount of H₂¹⁸O.
-
-
Reaction and Workup:
-
Stir the reaction mixture at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography or GC.
-
Upon completion, quench the reaction with a weak base.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and concentrate it.
-
-
Product Analysis:
-
Analyze the product mixture by GC-MS.
-
Determine the mass-to-charge ratio of the methyl acetate and methanol products to identify the incorporation of the ¹⁸O label.
-
Signaling Pathways and Workflows
Caption: Proposed A-1 mechanism for the acid-catalyzed hydrolysis of this compound.
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol and this compound into a γ,δ-unsaturated ester.[4][5] Isotopic labeling can be employed to verify the concerted, pericyclic nature of the key[4][4]-sigmatropic rearrangement step.
Comparison of Isotopic Labeling Strategies for the Johnson-Claisen Rearrangement
| Isotopic Label | Parameter Measured | Expected Experimental Outcome | Mechanistic Interpretation |
| ¹³C at C1 of Allylic Alcohol | Position of ¹³C in Product | The ¹³C label should appear at the γ-position of the product ester. | This would provide strong evidence for the[4][4]-sigmatropic rearrangement pathway, as it traces the bond reorganization. |
| Deuterium at C1 of Allylic Alcohol | ¹³C Kinetic Isotope Effect (kH/kD) | A small secondary KIE (kH/kD ≈ 1.0-1.2) is expected. | This would indicate that the C-O bond to the allylic alcohol is breaking in or before the rate-determining step, and the hybridization at C1 changes from sp³ to sp² in the transition state of the rearrangement. |
| ¹³C at Methyl Carbon of this compound | Position of ¹³C in Product | The ¹³C label should appear in the ester methyl group of the product. | This would confirm that the ester group originates from the orthoacetate. |
Experimental Protocols
Protocol 3: ¹³C-Labeling Study of the Johnson-Claisen Rearrangement
Objective: To trace the carbon skeleton during the rearrangement of an allylic alcohol with this compound.
Materials:
-
[1-¹³C]-Allyl alcohol (synthesized separately)
-
This compound
-
Propionic acid (catalyst)
-
Toluene (solvent)
-
¹³C NMR spectrometer
-
Mass spectrometer
Procedure:
-
Synthesis of [1-¹³C]-Allyl Alcohol:
-
Synthesize the labeled allylic alcohol using a suitable method, for example, by the reduction of [1-¹³C]-acrolein with a reducing agent like NaBH₄.
-
-
Johnson-Claisen Rearrangement:
-
In a round-bottom flask equipped with a reflux condenser, dissolve [1-¹³C]-allyl alcohol and an excess of this compound in toluene.
-
Add a catalytic amount of propionic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.[4]
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting γ,δ-unsaturated ester by column chromatography.
-
-
Product Analysis:
-
Acquire a ¹³C NMR spectrum of the purified product. The chemical shift of the labeled carbon will confirm its position in the rearranged product.
-
Confirm the mass of the product using mass spectrometry to verify the incorporation of the ¹³C label.
-
Logical Relationships in the Johnson-Claisen Rearrangement
Caption: Key steps in the Johnson-Claisen rearrangement of an allylic alcohol with this compound.
References
- 1. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 2. osti.gov [osti.gov]
- 3. Secondary deuterium isotope effects for hydrolysis of acetals and orthoformates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. name-reaction.com [name-reaction.com]
A Comparative Guide to the Kinetic Analysis of Trimethyl Orthoacetate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic analysis of trimethyl orthoacetate hydrolysis with alternative orthoesters. It includes experimental data, detailed methodologies for key experiments, and visual representations of the underlying chemical processes to support researchers in their understanding and application of orthoester chemistry.
Introduction to Orthoester Hydrolysis
Orthoesters, such as this compound (TMOA), are valuable reagents in organic synthesis, often utilized as protecting groups or as precursors for ester formation. The hydrolysis of orthoesters is a well-studied reaction that typically proceeds under acidic conditions. The generally accepted mechanism for the acid-catalyzed hydrolysis of an orthoester involves a three-stage process initiated by the protonation of an alkoxy oxygen, followed by the elimination of an alcohol molecule to form a dialkoxycarbonium ion intermediate. This intermediate is then attacked by water, and subsequent loss of a proton and another alcohol molecule yields the final ester product.
Comparative Kinetic Analysis
The rate of hydrolysis of orthoesters is highly dependent on their structure and the reaction conditions, such as pH and temperature. This section provides a quantitative comparison of the hydrolysis of this compound with other relevant orthoesters.
Hydrolysis Rates at Various pH
The stability of this compound is significantly influenced by the pH of the solution. The following table summarizes the half-life (t½) of this compound at different pH values, demonstrating its increased stability under neutral and basic conditions and rapid hydrolysis in acidic environments. For comparison, qualitative data for trimethyl orthoformate is also included, which generally hydrolyzes more rapidly under acidic conditions.
Table 1: Comparison of Orthoester Hydrolysis Half-life at Various pH Values
| Orthoester | pH | Half-life (t½) in minutes | Calculated First-Order Rate Constant (k) in s⁻¹ |
| This compound | 1 | < 1 | > 0.0116 |
| 7 | ~10 | ~0.00115 | |
| 8 | > 100 | < 0.000115 | |
| Trimethyl Orthoformate | Acidic | Generally faster than TMOA | - |
| Neutral/Basic | Stable | - |
Note: The rate constant k was calculated using the formula k = 0.693 / t½.
Gas-Phase Elimination Kinetics
While not a hydrolysis reaction, the gas-phase elimination of orthoesters provides valuable insight into their intrinsic reactivity. The following table presents the first-order rate coefficients for the unimolecular gas-phase elimination of this compound at various temperatures. This reaction yields methanol (B129727) and methyl ketene (B1206846) acetal.[1]
Table 2: First-Order Rate Coefficients for the Gas-Phase Elimination of this compound
| Temperature (°C) | Temperature (K) | Rate Coefficient (k) in s⁻¹ |
| 310.3 | 583.45 | 1.40 x 10⁻⁴ |
| 323.2 | 596.35 | 2.90 x 10⁻⁴ |
| 330.5 | 603.65 | 5.18 x 10⁻⁴ |
| 340.2 | 613.35 | 9.81 x 10⁻⁴ |
| 352.2 | 625.35 | 1.65 x 10⁻³ |
| 360.4 | 633.55 | 3.14 x 10⁻³ |
| 368.9 | 642.05 | 5.09 x 10⁻³ |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate kinetic analysis. The following sections provide methodologies for monitoring the hydrolysis of this compound using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectrophotometric Method
This method is suitable when either the orthoester or its hydrolysis product has a distinct chromophore that allows for monitoring changes in absorbance over time. For simple alkyl orthoesters like this compound, direct monitoring can be challenging. However, if the reaction is coupled with a colorimetric reagent or if a chromophoric acid catalyst is consumed, this method becomes applicable.
Objective: To determine the rate of hydrolysis of an orthoester by monitoring the change in absorbance of a reactant or product.
Materials:
-
Orthoester (e.g., a chromophoric derivative of this compound)
-
Aqueous buffer solutions of desired pH
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the species to be monitored (reactant or product). This is done by scanning the UV-Vis spectrum of a known concentration of the substance.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the buffer solution and any other reagents except the orthoester. Allow the mixture to equilibrate to the desired temperature in the spectrophotometer's cuvette holder.
-
Initiation of Reaction: Add a small, known volume of a stock solution of the orthoester to the cuvette. Quickly mix the solution by inverting the cuvette (sealed with a cap) or by gentle pipetting.
-
Data Acquisition: Immediately start recording the absorbance at the predetermined λmax as a function of time. The frequency of data collection will depend on the reaction rate.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot the concentration of the reactant or product against time. From this plot, determine the initial rate of the reaction and the rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).
¹H NMR Spectroscopic Method
NMR spectroscopy is a powerful tool for kinetic analysis as it allows for the direct and simultaneous monitoring of the disappearance of reactants and the appearance of products.
Objective: To determine the rate of hydrolysis of this compound by monitoring the change in the concentration of reactants and products using ¹H NMR.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O) containing a known concentration of an acid catalyst (e.g., DCl)
-
NMR spectrometer
-
NMR tubes
-
Internal standard (e.g., trimethylsilyl (B98337) propionate, TSP)
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of this compound and an internal standard in the deuterated solvent containing the acid catalyst. The concentrations should be chosen to allow for clear signal integration and to ensure the reaction proceeds at a measurable rate.
-
Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to thermally equilibrate. Shim the magnetic field to obtain good resolution.
-
Initial Spectrum (t=0): Acquire the first ¹H NMR spectrum immediately after sample preparation. This spectrum will serve as the time-zero point.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The duration of the experiment will depend on the reaction rate.
-
Data Processing and Analysis:
-
Process each spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a specific proton of this compound (e.g., the methyl protons of the acetate (B1210297) group) and a proton of one of the products (e.g., the methyl protons of methanol or methyl acetate). Also, integrate the signal of the internal standard.
-
Calculate the concentration of the reactant and product at each time point by comparing their integral values to the integral of the known concentration of the internal standard.
-
Plot the concentration of this compound versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizing the Hydrolysis Pathway
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows discussed in this guide.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for NMR kinetic analysis.
References
Safety Operating Guide
Proper Disposal of Trimethyl Orthoacetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Trimethyl orthoacetate, a highly flammable liquid and irritant, requires meticulous disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This chemical is classified as a highly flammable liquid and vapor, can cause serious eye irritation, and may provoke an allergic skin reaction.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Use appropriate protective gloves to prevent skin contact.[3]
-
Body Protection: Wear suitable protective clothing to avoid skin exposure.[1][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][3][5]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3][5]
-
Store away from heat, sparks, open flames, and other ignition sources.[1][2][3][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Avoid contact with acids, moisture, and air, as it is moisture and air sensitive.[1][2][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is crucial to treat this chemical as hazardous waste.[6][7]
-
Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1][2] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]
-
Containment:
-
Spill Management:
-
In the event of a spill, remove all sources of ignition.[1][2]
-
Use non-sparking tools and explosion-proof equipment for cleanup.[1][2]
-
Absorb the spill with an inert absorbent material, such as sand or earth.[1][2][3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2]
-
-
Final Disposal:
Quantitative Data Summary
| Property | Value | Source |
| UN Number | UN3272 | [1] |
| Proper Shipping Name | ESTERS, N.O.S. (this compound) | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | II | [1] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [10] |
| Boiling Point | 107 - 109 °C | [10] |
| Density | 0.944 g/mL at 25 °C | [10] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.de [fishersci.de]
- 7. This compound Manufacturers, with SDS [mubychem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. This compound | 1445-45-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 原乙酸三甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling Trimethyl orthoacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Trimethyl orthoacetate. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Chemical Identity and Hazards
| Property | Value |
| Synonyms | 1,1,1-Trimethoxyethane |
| CAS Number | 1445-45-0 |
| Molecular Formula | C5H12O3 |
| Appearance | Colorless liquid |
| Odor | Irritating |
| Boiling Point | 107 - 109 °C / 224.6 - 228.2 °F |
| Flash Point | 13 °C / 55.4 °F |
| Key Hazards | Highly flammable liquid and vapor.[1][2][3][4] Causes serious eye irritation.[1][2][3][4] May cause an allergic skin reaction.[1][2][3][4] Moisture and air sensitive.[1][3][4] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection |
| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for splash protection. |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] This includes a lab coat or coveralls. For significant handling operations, chemically resistant aprons and boots are recommended.[5] |
| Hands | Chemical-resistant gloves are mandatory. While specific breakthrough times are not listed, nitrile or butyl rubber gloves are generally recommended for handling esters. Always inspect gloves for tears or punctures before use and change them frequently.[6] |
| Respiratory | Work in a well-ventilated area, preferably under a chemical fume hood.[7][8] If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol minimizes the risk of accidents and ensures procedural consistency.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][3][4]
-
Work exclusively in a well-ventilated area, such as a certified chemical fume hood.[7][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][4]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[2][4][7]
2. Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as detailed in the table above.
3. Handling the Chemical:
-
Avoid contact with eyes, skin, and clothing.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][7]
-
Avoid inhalation of vapor or mist.
4. In Case of a Spill:
-
Ventilate the area of the spill.[2]
-
Absorb the spill with an inert, non-combustible material such as dry sand or earth.[2][7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][3][4]
5. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eyes | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][4] |
| Skin | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is classified as a hazardous waste due to its flammability.[3][4]
-
Containerization: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and tightly sealed container.
-
Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not dispose of down the drain.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. pppmag.com [pppmag.com]
- 7. This compound(1445-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. antareschempvtltd.com [antareschempvtltd.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
